Topsentin
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-hydroxy-1H-indol-3-yl)-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-11-5-6-13-15(9-22-17(13)7-11)19(26)20-23-10-18(24-20)14-8-21-16-4-2-1-3-12(14)16/h1-10,21-22,25H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPNFKRGOFJQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=C4C=CC(=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150087 | |
| Record name | Topsentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112515-43-2 | |
| Record name | Topsentin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112515-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topsentin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112515432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topsentin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of a Marine Alkaloid: An In-depth Technical Guide to the Origins and Discovery of Topsentin
For Immediate Release
This technical guide provides a comprehensive overview of the origins and discovery of Topsentin, a bis-indole alkaloid first identified in the mid-1980s. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the initial isolation, structure elucidation, and early biological evaluation of this significant marine natural product.
Executive Summary
This compound, a member of the bis-indole alkaloid family, was first isolated in 1987 from the marine sponge Topsentia genitrix. This discovery marked the identification of a new class of marine natural products with potential therapeutic applications. The initial investigation, led by a team of researchers including Kristin Bartik, Jean-Claude Braekman, and Désiré Daloze, laid the groundwork for future studies into the bioactivity and synthesis of this compound and its analogs. This guide details the pioneering work of these scientists, the experimental methodologies employed, and the initial characterization of the first this compound compounds.
Discovery and Origins
The story of this compound begins with the exploration of marine invertebrates for novel bioactive compounds. In the course of screening for toxic substances in marine organisms, a methanolic extract of the Mediterranean sponge Topsentia genitrix exhibited notable biological activity.[1] This prompted a detailed chemical investigation of the sponge, which was collected by scuba diving near Banyuls, France.[1]
The research team responsible for this initial discovery included Kristin Bartik, Jean-Claude Braekman, Désiré Daloze, Catherine Stoller, Joëlle Huysecom, Gysèle Vandevyver, and Robert Ottinger from the Université Libre de Bruxelles in Belgium. Their work, published in 1987, described the isolation and structure determination of three new bis-indole alkaloids: this compound-A, this compound-B1, and this compound-B2.[1]
Subsequent to this initial discovery, this compound and its derivatives have been isolated from other marine sponges, including those of the Spongosorites genus, such as Spongosorites genitrix and Spongosorites ruetzleri. This has demonstrated that the production of these alkaloids is not limited to a single sponge species.
Experimental Protocols
The isolation and characterization of the first this compound compounds involved a series of meticulous experimental procedures, as detailed below.
Collection and Extraction of Marine Sponge
-
Organism: A large specimen of Topsentia genitrix was collected by scuba diving in the Mediterranean Sea near Banyuls, France.[1]
-
Preservation and Extraction: The freshly collected sponge was preserved in methanol (B129727) for transport. In the laboratory, the sponge was cut into smaller pieces and exhaustively extracted with methanol. The resulting methanolic extract was then concentrated.[1]
Isolation and Purification of Topsentins
The crude methanolic extract was subjected to a multi-step purification process to isolate the individual this compound compounds.
-
Solvent Partitioning: The concentrated methanolic extract was partitioned between different solvents to separate compounds based on their polarity. This initial step yielded a fraction enriched with the compounds of interest.[1]
-
Droplet Counter-Current Chromatography (DCCC): The enriched fraction was then subjected to DCCC. This liquid-liquid chromatography technique was crucial for the separation of the three major compounds.[1]
-
Solvent System: A solvent system of Chloroform:Methanol:Water (13:7:8) was used for the separation.[1]
-
-
Flash Chromatography: The fractions obtained from DCCC were further purified by flash chromatography on silica (B1680970) gel.[1]
-
Eluent: A solvent mixture of Chloroform:Methanol:Ammonia 25% (19:0.5:1) was employed to yield the pure this compound-A, this compound-B1, and this compound-B2.[1]
-
Structure Elucidation
The molecular structures of the isolated compounds were determined using a combination of spectroscopic techniques.
-
Spectroscopic Methods: The structural elucidation was achieved through the use of UV-Visible Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR experiments.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the exact molecular formula of each compound.[1]
Quantitative Data
The initial discovery and characterization of this compound-A, -B1, and -B2 yielded the following quantitative data.
Table 1: Physicochemical Properties of the First Isolated Topsentins
| Compound | Molecular Formula | Molecular Weight (Da) | Melting Point (°C) |
| This compound-A | C₂₀H₁₄N₄O | 326.1168 | 290-292 |
| This compound-B1 | C₂₀H₁₄N₄O₂ | 342.1120 | 270 |
| This compound-B2 | C₂₀H₁₃BrN₄O₂ | 420.0222 / 422.0203 | 260 |
| Data sourced from Bartik et al., 1987.[1] |
Table 2: Spectroscopic Data for the First Isolated Topsentins
| Compound | UV-Vis λmax (nm) (ε) | IR νmax (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound-A | 209 (43000), 253 (21200), 373 (17930) | 3250, 1700, 1230, 845, 735 | 326 (M+), 210, 209, 183, 181, 163, 154, 144, 117, 116, 89 |
| This compound-B1 | 209 (34900), 237 (23600), 278 (13350), 375 (13000) | 3300, 1710, 1525, 870, 745 | 342 (M+), 210, 209, 183, 182, 181, 171, 161, 160, 155, 133, 132, 105 |
| This compound-B2 | 285 (17270), 375 (15870) | 3300, 1705, 1590, 1520, 1160, 870 | 422/420 (M+), 290/288, 289/287, 263/261, 161, 160, 134, 133, 132 |
| Data sourced from Bartik et al., 1987.[1] |
Table 3: Initial Bioactivity of this compound Extract
| Test Organism/System | Bioactivity |
| Fish (Lebistes reticulatus) | Weakly toxic (LD < 50 mg/L) |
| Mice | Weakly toxic (LD₅₀: 10 mg/kg) |
| Dissociated freshwater sponge cells (Ephydatia fluviatilis) | Cytotoxic (< 100 mg/L) |
| Bacteria | Antibacterial activity |
| Data sourced from Bartik et al., 1987.[1] |
Visualizations
The following diagrams illustrate the workflow for the discovery of this compound.
References
Topsentin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Topsentin, a bis-indole alkaloid first isolated from the marine sponge Topsentia genitrix, has emerged as a molecule of significant interest within the scientific community. Its unique chemical architecture and broad spectrum of biological activities, including potent antitumor, antiviral, and anti-inflammatory properties, have positioned it as a promising lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the underlying molecular mechanisms and experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is characterized by a core structure featuring two indole (B1671886) moieties linked by an imidazole (B134444) ring. The variations in hydroxylation and bromination on the indole rings give rise to different analogs of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄N₄O | [1] |
| Molecular Weight | 326.35 g/mol | [1] |
| Melting Point | 140 °C (decomposition) | [2] |
| Appearance | Yellowish solid | |
| Solubility | Soluble in DMSO | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Observations |
| UV-Vis | λmax at 209, 253, and 373 nm |
| Infrared (IR) | Characteristic bands at 3250 (N-H), 1700 (C=O), 1230, 845, and 735 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 326.1169 |
| ¹H NMR | Signals in the aromatic region (7.0-8.5 ppm) |
| ¹³C NMR | Signals corresponding to indole and imidazole carbons |
Biological Activities and Mechanism of Action
This compound exhibits a remarkable range of biological activities, making it a subject of intensive research. Its primary therapeutic potentials lie in its anticancer, anti-inflammatory, and antiviral effects.
Anticancer Activity
This compound has demonstrated significant cytotoxic activity against a variety of human and murine tumor cell lines.[4][5] The primary mechanism of its antitumor action is believed to be its interaction with DNA.[5]
Table 3: In Vitro and In Vivo Anticancer Activity of this compound
| Cell Line/Model | Activity Metric | Value | Reference |
| P388 Murine Leukemia | IC₅₀ | 4 - 40 µM | [4][5] |
| B16 Melanoma | IC₅₀ | 4 - 40 µM | [4][5] |
| P388 Leukemia (in vivo) | %T/C | 137 (at 150 mg/kg) | [4][5] |
| B16 Melanoma (in vivo) | %T/C | 144 (at 37.5 mg/kg) | [4][5] |
Biochemical studies have shown that this compound inhibits DNA synthesis to a greater extent than RNA synthesis, with minimal effect on protein synthesis.[4][5] Fluorescence spectroscopy and competitive binding assays indicate that this compound binds to the minor groove of DNA, rather than intercalating between base pairs.[5]
Anti-inflammatory Activity
This compound has shown potent anti-inflammatory effects, particularly in the context of UVB-induced skin inflammation.[3][6] Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.
Table 4: Anti-inflammatory Activity of this compound
| Assay | Activity Metric | Value | Reference |
| UVB-induced PGE₂ production in HaCaT cells | IC₅₀ | 1.22 µM | [6] |
The anti-inflammatory properties of this compound are attributed to its ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis.[3][6] This suppression is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[3][6] Furthermore, this compound has been found to inhibit the expression of microRNA-4485 (miR-4485), which in turn regulates the expression of Tumor Necrosis Factor Alpha-Induced Protein 2 (TNF-α IP2), a protein involved in the inflammatory response.[3][6]
Antiviral and Antifungal Activities
In addition to its anticancer and anti-inflammatory properties, this compound and its derivatives have been reported to possess antiviral and broad-spectrum antifungal activities.[7]
Signaling Pathways Modulated by this compound
The biological effects of this compound are intricately linked to its ability to modulate specific intracellular signaling cascades. The MAPK/AP-1 and miR-4485/TNF-α IP2 pathways are central to its anti-inflammatory mechanism.
Inhibition of the MAPK/AP-1 Signaling Pathway
UVB radiation activates the MAPK pathway, leading to the phosphorylation of p38, ERK, and JNK.[8] This cascade results in the activation of the transcription factor AP-1, a heterodimer typically composed of c-Jun and c-Fos.[9] Activated AP-1 then translocates to the nucleus and induces the expression of pro-inflammatory genes, including COX-2. This compound intervenes in this pathway by inhibiting the phosphorylation of p38, ERK, and JNK, thereby preventing the activation of AP-1 and subsequent COX-2 expression.[3][6]
Regulation of the miR-4485/TNF-α IP2 Axis
This compound also exerts its anti-inflammatory effects by modulating a recently identified microRNA-mediated pathway. UVB radiation upregulates the expression of miR-4485, which in turn increases the expression of TNF-α IP2, leading to the production of the pro-inflammatory cytokine TNF-α. This compound treatment effectively suppresses the UVB-induced expression of both miR-4485 and TNF-α IP2, thereby reducing TNF-α production.[3][6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.
Isolation of this compound from Spongosorites genitrix
The following is a generalized protocol for the isolation of this compound from its natural source.
Protocol:
-
Extraction: The dried and powdered sponge material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.
-
High-Performance Liquid Chromatography (HPLC): Fractions showing significant activity are further purified by preparative reverse-phase HPLC to yield pure this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of this compound.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the MAPK pathway.
Protocol:
-
Cell Lysis: Cells treated with this compound and/or a stimulant (e.g., UVB) are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of p38, ERK, and JNK, as well as for COX-2 and loading controls (e.g., β-actin).
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
RT-qPCR is employed to measure the mRNA levels of COX-2 and TNF-α IP2, and the expression level of miR-4485.
Protocol:
-
RNA Isolation: Total RNA, including miRNA, is isolated from treated cells using a suitable reagent like TRIzol.
-
Reverse Transcription: For mRNA, total RNA is reverse-transcribed into cDNA using a reverse transcriptase and oligo(dT) primers. For miRNA, a specific stem-loop primer is used for the reverse transcription of miR-4485.
-
qPCR: The cDNA is then used as a template for qPCR with specific primers for COX-2, TNF-α IP2, miR-4485, and a housekeeping gene (e.g., GAPDH or U6 snRNA) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion and Future Perspectives
This compound continues to be a fascinating marine natural product with significant therapeutic potential. Its well-defined chemical structure and diverse biological activities, coupled with an increasing understanding of its molecular mechanisms of action, make it a strong candidate for further preclinical and clinical development. Future research should focus on optimizing its structure to enhance potency and selectivity, as well as on developing effective drug delivery systems to improve its bioavailability. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable molecule.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisindole alkaloids of the this compound and hamacanthin classes from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c-Jun dimerizes with itself and with c-Fos, forming complexes of different DNA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unfolding Pathway: A Technical Guide to the Biosynthesis of Topsentin in Marine Sponges
For Immediate Release
[CITY, STATE] – [Date] – This whitepaper delves into the proposed biosynthetic pathway of Topsentin, a significant bis-indole alkaloid isolated from marine sponges, primarily of the Spongosorites genus. Synthesizing the available chemical evidence from isolated co-occurring metabolites, this document presents a coherent, albeit hypothetical, route to this compound formation. This guide is intended for researchers, scientists, and drug development professionals engaged in marine natural products, chemical biology, and pharmacology.
This compound and its analogues exhibit a range of potent biological activities, including antitumor, antiviral, and anti-inflammatory properties, making them attractive candidates for further pharmaceutical development.[1][2][3][4] Understanding their biosynthesis is a critical step towards potential biotechnological production and the generation of novel analogues.
Proposed Biosynthetic Pathway of this compound
While the precise enzymatic machinery remains uncharacterized, the biosynthesis of this compound is hypothesized to originate from the amino acid L-tryptophan. The proposed pathway is inferred from the structures of this compound and co-isolated mono- and bis-indole alkaloids.[5][6][7] The key stages of this hypothetical pathway are outlined below.
1. Formation of Indole-3-pyruvic Acid: The biosynthesis is thought to initiate with the deamination of L-tryptophan to form indole-3-pyruvic acid. This is a common initial step in the metabolism of tryptophan.
2. Dimerization and Cyclization: The central hypothesis involves the dimerization of two indole (B1671886) units. One molecule of indole-3-pyruvic acid is proposed to condense with a second molecule, likely also derived from tryptophan, such as tryptamine (B22526) or a related derivative. This is followed by a series of cyclization, dehydration, and oxidation steps to form the central imidazole (B134444) ring that characterizes the this compound core.
3. Key Intermediates: The isolation of several monoindole derivatives from Spongosorites sponges, such as 2-(1H-indol-3-yl)-2-oxoacetate methyl ester and its 6-bromo analogue, lends significant support to this proposed pathway.[6] These molecules are considered to be plausible biosynthetic precursors that are incorporated into the final bis-indole structure.
Experimental Evidence and Protocols
Direct experimental validation of the this compound biosynthetic pathway through methods such as isotopic labeling studies is currently lacking in the scientific literature. The proposed pathway is therefore constructed based on the principles of chemical synthesis and the repeated co-isolation of plausible precursors from sponge extracts.
Isolation of this compound and Potential Precursors
The general workflow for the isolation of this compound and related alkaloids from marine sponges is a multi-step process involving extraction, fractionation, and purification.
A representative experimental protocol for the isolation of this compound is as follows:
-
Extraction: The sponge material is typically lyophilized and exhaustively extracted with a mixture of organic solvents, such as methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂).
-
Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (B1210297) (EtOAc), n-butanol (BuOH), and water. The bioactive fractions, often found in the EtOAc and BuOH layers, are carried forward.
-
Chromatographic Fractionation: The active fractions are further separated using various chromatographic techniques. This may include vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC) over silica (B1680970) gel or other stationary phases.
-
Purification: Final purification to yield pure compounds is achieved through high-performance liquid chromatography (HPLC), often using reversed-phase (e.g., C18) columns with gradient elution.
-
Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Quantitative Data on Biological Activities
This compound and its derivatives have been evaluated in numerous biological assays. The following table summarizes some of the reported quantitative data for their cytotoxic and anti-inflammatory activities.
| Compound | Cell Line | Activity Type | IC₅₀ / ED₅₀ | Reference |
| This compound | P388 murine leukemia | Cytotoxicity | 7.6 µM | [4] |
| Bromothis compound | P388 murine leukemia | Cytotoxicity | Not Reported | [4] |
| Northis compound A | P388 murine leukemia | Cytotoxicity | 7.6 µM | [4] |
| Northis compound C | P388 murine leukemia | Cytotoxicity | 1.7 µM | [4] |
| This compound | PMA-induced mouse ear edema | Anti-inflammatory | 15 µ g/ear | [4] |
Conclusion
The biosynthesis of this compound in marine sponges presents a fascinating area of study in marine chemical biology. While the pathway proposed here is based on sound chemical reasoning and the presence of co-isolated precursors, further investigation is required for its definitive elucidation. Future research, potentially involving genomic and transcriptomic analysis of the sponge and its associated microbiome, may uncover the enzymatic machinery responsible for the construction of this potent class of marine alkaloids. Such discoveries would pave the way for sustainable production and further exploration of the therapeutic potential of the Topsentins.
References
- 1. lookchem.com [lookchem.com]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Topsentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topsentin, a bis-indole alkaloid originally isolated from marine sponges of the genus Spongosorites, has emerged as a promising natural product with significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary modes of action for this compound include the potent inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and secretory phospholipase A2 (sPLA2), as well as the modulation of critical signaling cascades, including the mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) pathways. Evidence also points towards its influence on the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Marine natural products represent a rich and diverse source of bioactive compounds with unique chemical structures and potent pharmacological activities. This compound, a bis(indolyl)imidazole alkaloid, is one such compound that has garnered significant attention for its diverse biological activities, including anti-tumor, anti-viral, and, notably, anti-inflammatory effects.[1][2] This guide will elucidate the core anti-inflammatory properties of this compound, providing a detailed examination of its molecular targets and mechanisms of action.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature, providing a clear comparison of its potency against different inflammatory mediators and models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference(s) |
| Prostaglandin E2 (PGE2) Production | UVB-irradiated Human Keratinocyte HaCaT cells | 1.22 µM | [2] |
| Bee Venom Phospholipase A2 (sPLA2) | Enzymatic Assay | 0.5 µM | [3] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Assay | Animal Model | Inducing Agent | ED50 Value | Reference(s) |
| Ear Edema Inhibition | Mouse | Phorbol (B1677699) Myristate Acetate (PMA) | 20 µ g/ear | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the MAPK/AP-1 Signaling Pathway
Studies have shown that this compound effectively suppresses the expression of COX-2 by inhibiting its upstream signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) cascades.[1][5] In the context of UVB-induced skin inflammation, this compound has been observed to down-regulate the phosphorylation of key MAPK constituents and the expression of AP-1 components.[6]
Modulation of the NF-κB Signaling Pathway
While direct inhibition of the Nuclear Factor-kappa B (NF-κB) pathway by this compound is an area of ongoing investigation, its ability to suppress the expression of iNOS and pro-inflammatory cytokines like TNF-α, which are downstream targets of NF-κB, suggests a potential modulatory role. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.
In Vitro COX-2 Inhibition Assay (PGE2 Measurement)
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on COX-2 activity by measuring the production of Prostaglandin E2 (PGE2).
-
Cell Culture: Human epidermal keratinocyte HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
UVB Irradiation and Treatment: Cells are seeded in appropriate culture plates and grown to 80-90% confluency. The culture medium is then replaced with phosphate-buffered saline (PBS), and the cells are irradiated with UVB (e.g., 15 mJ/cm²). Following irradiation, the PBS is replaced with a fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
PGE2 Measurement: After a specified incubation period (e.g., 6 hours), the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is determined using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of PGE2 inhibition is calculated for each concentration of this compound relative to the vehicle-treated control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for MAPK Phosphorylation
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of MAPK pathway proteins.
-
Cell Lysis: Following UVB irradiation and treatment with this compound as described above, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound on MAPK activation.
In Vivo Mouse Ear Edema Assay
This protocol describes an in vivo model to evaluate the topical anti-inflammatory activity of this compound.
-
Animals: Male BALB/c mice (e.g., 8-10 weeks old) are used for the experiment.
-
Induction of Edema: A solution of a phlogistic agent, such as phorbol 12-myristate 13-acetate (PMA) or arachidonic acid (AA), is topically applied to the inner and outer surfaces of the right ear of each mouse (e.g., 20 µL of 100 µg/mL PMA in acetone). The left ear receives the vehicle (acetone) only and serves as a control.
-
Treatment: this compound, dissolved in a suitable vehicle, is topically applied to the right ear either before (prophylactic) or after (therapeutic) the application of the phlogistic agent.
-
Measurement of Edema: At a specified time point after the induction of inflammation (e.g., 6 hours for PMA), the mice are euthanized, and a 6 mm diameter punch biopsy is taken from both the right and left ears. The weight of each ear punch is measured.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of inhibition of edema by this compound is calculated relative to the vehicle-treated control group. The ED50 value is determined from the dose-response curve.
Conclusion
This compound demonstrates significant anti-inflammatory properties through a multi-targeted mechanism of action. Its ability to inhibit key inflammatory enzymes like COX-2 and sPLA2, coupled with its modulation of the MAPK/AP-1 signaling pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. While its effects on the NF-κB pathway require further elucidation, the existing data strongly support its role in down-regulating the production of pro-inflammatory mediators. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the pharmacological profile of this compound and its analogs, paving the way for potential clinical applications in the management of inflammatory diseases.
References
- 1. Modulation of mouse ear edema by cyclooxygenase and lipoxygenase inhibitors and other pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective neuronal nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Antiviral Activity Spectrum of Topsentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topsentin, a bis-indole alkaloid isolated from marine sponges of the Spongosorites genus, has garnered significant interest for its diverse bioactive properties, including anti-inflammatory, anti-tumor, and antifungal activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral activity spectrum of this compound and its derivatives. While research has demonstrated notable efficacy against the plant pathogen Tobacco Mosaic Virus (TMV), the extent of its activity against human viruses remains an area of active investigation. This document summarizes the available quantitative data, outlines relevant experimental protocols for antiviral testing, and explores potential mechanisms of action and interactions with host signaling pathways.
Introduction
Marine natural products represent a vast and largely untapped resource for the discovery of novel therapeutic agents. Among these, alkaloids derived from marine sponges have shown a wide range of biological activities. This compound and its structural analogs are part of the bis-indolyl alkaloid family, characterized by a central imidazole (B134444) ring flanked by two indole (B1671886) moieties. While initial studies have highlighted its potential in various therapeutic areas, its application as an antiviral agent is a promising yet underdeveloped field. This guide aims to consolidate the existing data and provide a framework for future research into the antiviral potential of this compound.
Antiviral Activity Spectrum: Quantitative Data
The majority of quantitative antiviral data for this compound and its derivatives is currently limited to studies against the Tobacco Mosaic Virus (TMV). The inhibitory activities of several this compound derivatives have been reported, with some compounds showing higher efficacy than the commercial antiviral drug Ribavirin in this context.[1][2]
| Compound/Derivative | Virus | Assay Type | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (mg/kg) | Reference |
| This compound Derivative 1c | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 55 (Curative) | - | [1][2] |
| This compound Derivative 1e | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 52 (Protective) | - | [1][2] |
| This compound Derivative 2b | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 58 (Curative) | - | [1][2] |
| This compound Derivative 2d | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 54 (Protective) | - | [1][2] |
| Northis compound Derivative 2e | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 59 (Curative) | - | [3] |
| Northis compound Derivative 2k | Tobacco Mosaic Virus (TMV) | In vivo | 500 | 58 (Curative) | - | [3] |
Note: Data on the antiviral activity of this compound against human viruses such as Herpes Simplex Virus (HSV), Influenza Virus, Human Immunodeficiency Virus (HIV), or SARS-CoV-2 is not yet available in the public domain. The table above is limited to the reported anti-TMV activity.
Mechanism of Antiviral Action
The precise mechanism of this compound's antiviral action is not fully elucidated, particularly against human viruses. For TMV, it is suggested that this compound and its derivatives may inhibit the assembly of the virus.[1][2] For human viruses, potential antiviral mechanisms could involve:
-
Inhibition of Viral Entry: Interference with the attachment or fusion of the virus to the host cell membrane.
-
Inhibition of Viral Replication: Blocking the activity of viral enzymes essential for nucleic acid replication, such as polymerases or reverse transcriptases.
-
Inhibition of Viral Protein Synthesis: Interfering with the translation of viral mRNA into proteins.
-
Modulation of Host Signaling Pathways: Activating or inhibiting host cell signaling pathways that are crucial for the antiviral response or that are exploited by the virus for its own replication.
Interaction with Host Antiviral Signaling Pathways
While direct evidence of this compound's impact on antiviral signaling pathways during viral infection is limited, its known anti-inflammatory properties suggest potential interactions with key signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the innate and adaptive immune response to viral infections. Upon viral recognition, this pathway is activated, leading to the transcription of pro-inflammatory cytokines and antiviral genes.
Interferon Signaling Pathway (JAK-STAT)
The interferon (IFN) response is a cornerstone of the innate antiviral defense. IFNs, produced by infected cells, signal through the JAK-STAT pathway in neighboring cells to induce the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.
Experimental Protocols for Antiviral Activity Assessment
Standard in vitro assays are employed to evaluate the antiviral efficacy of compounds like this compound. The following are general protocols that can be adapted for this purpose.
Cytotoxicity Assay
Prior to assessing antiviral activity, it is crucial to determine the cytotoxic concentration of the compound on the host cells used for the viral assays. A common method is the MTT assay.
-
Cell Seeding: Seed susceptible host cells (e.g., Vero, MDCK, A549) in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC50 Calculation: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) – the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles from infected cells treated with the compound.
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, wash the cells and add a medium containing different concentrations of this compound.
-
Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: Collect the cell culture supernatant (for released virus) or lyse the cells (for cell-associated virus).
-
Virus Titer Determination: Determine the titer of infectious virus in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in viral yield for each concentration of this compound compared to the untreated control.
Future Directions
The exploration of this compound's antiviral potential is still in its early stages. Future research should focus on:
-
Broad-Spectrum Screening: Systematically screening this compound and its derivatives against a wide panel of human viruses, including but not limited to HSV, influenza virus, HIV, and coronaviruses, to determine its antiviral spectrum.
-
Quantitative Analysis: Generating robust quantitative data, including IC50 and EC50 values, for any identified antiviral activities.
-
Mechanism of Action Studies: Elucidating the specific stage of the viral life cycle that is inhibited by this compound (e.g., entry, replication, assembly, egress).
-
Signaling Pathway Analysis: Investigating the direct effects of this compound on key antiviral signaling pathways (NF-κB, JAK-STAT, interferon response) during viral infection to understand its immunomodulatory and antiviral roles.
-
In Vivo Efficacy: Evaluating the in vivo efficacy and safety of promising this compound derivatives in appropriate animal models of viral infection.
Conclusion
This compound, a marine-derived bis-indolyl alkaloid, holds promise as a scaffold for the development of novel antiviral agents. While its efficacy against the Tobacco Mosaic Virus is established, its activity against human pathogens remains a critical area for future investigation. The protocols and conceptual frameworks presented in this guide are intended to facilitate and direct further research into the antiviral spectrum and mechanism of action of this compound, with the ultimate goal of translating this natural product into a clinically relevant therapeutic.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The antiviral activities and mechanisms described for human viruses are largely hypothetical and require experimental validation.
References
- 1. In vitro antiviral activity against SARS‐CoV‐2 of common herbal medicinal extracts and their bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine-Natural-Product Development: First Discovery of Northis compound Alkaloids as Novel Antiviral, Anti-phytopathogenic-Fungus, and Insecticidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Topsentin: A Marine Alkaloid with Promising Antifungal Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin, a bis-indole alkaloid originally isolated from marine sponges of the family Halichondriidae, has emerged as a compound of significant interest due to its diverse biological activities. While extensively studied for its anti-inflammatory and antitumor properties, a growing body of evidence highlights its potential as a potent antifungal agent. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives as potential antifungal therapeutics, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Antifungal Activity: Quantitative Data
The antifungal activity of this compound and its structural analogs, nortopsentins, has been evaluated against a range of fungal species, including both phytopathogens and human pathogens. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Antifungal Activity of Nortopsentins A, B, and C against Candida albicans
| Compound | Minimum Inhibitory Concentration (MIC) (µM)[1][2] |
| Northis compound A | 3.1[1] |
| Northis compound B | 6.2[1] |
| Northis compound C | 12.5[1] |
Data from in vitro cytotoxicity assays against the P388 murine leukemia cell line also showed IC50 values of 7.6, 7.8, and 1.7 µM for Nortopsentins A, B, and C, respectively[1].
Table 2: Antifungal Activity of this compound Derivative 2d against Phytopathogenic Fungi
| Fungal Species | EC50 (mg/kg)[3][4][5] |
| Sclerotinia sclerotiorum | 4-5[3][4][5] |
| Rhizoctonia solani | 4-5[3][4][5] |
| Botrytis cinerea | 4-5[3][4][5] |
These studies indicate that this compound and its derivatives exhibit broad-spectrum fungicidal activities[3][4][5].
Mechanism of Action
Current research suggests that the primary antifungal mechanism of this compound involves its interaction with fungal DNA.
DNA Minor Groove Binding and Inhibition of Macromolecule Synthesis
Studies on the biochemical effects of this compound have demonstrated its ability to bind to the minor groove of DNA[6][7]. This interaction is non-intercalative and is thought to interfere with the binding of essential DNA-processing proteins. Competitive binding experiments with known minor groove binders like Hoechst 33342 and CC-1065 support this hypothesis[6].
This binding event subsequently leads to the inhibition of crucial cellular processes. In vitro studies have shown that this compound significantly inhibits DNA and, to a lesser extent, RNA synthesis, while protein synthesis remains largely unaffected[6][7]. This targeted disruption of nucleic acid synthesis is a key factor in its antifungal efficacy.
Inhibition of Biofilm Formation
Several studies have indicated that this compound and its analogs can inhibit the formation of fungal biofilms[8][9][10][11]. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. The ability of this compound derivatives to disrupt biofilm formation represents a significant advantage, as it could enhance their therapeutic efficacy against persistent fungal infections. The precise mechanism of biofilm inhibition is still under investigation but may be linked to the interference with cell adhesion and signaling pathways involved in biofilm development.
Experimental Protocols
The following sections outline the general methodologies for key experiments cited in the literature on this compound's antifungal activity. These are based on standardized protocols and should be adapted as needed for specific experimental conditions.
Antifungal Susceptibility Testing: Broth Microdilution Method
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for yeasts (M27-A3) and filamentous fungi (M38-A)[12][13][14][15][16][17][18].
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound or its derivatives
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for filamentous fungi).
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi).
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and for 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Biofilm Inhibition Assay
This assay assesses the ability of this compound to prevent the formation of fungal biofilms.
Objective: To quantify the inhibition of biofilm formation by this compound.
Materials:
-
This compound or its derivatives
-
Fungal isolates capable of biofilm formation (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized fungal cell suspension as described for the MIC assay.
-
-
Biofilm Formation:
-
Add the fungal inoculum to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms with methanol (B129727) for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells again with PBS to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated relative to the positive control.
-
Signaling Pathways
While the direct impact of this compound on specific fungal signaling pathways is an area requiring further investigation, its known mechanism of action provides clues to potential downstream effects. By binding to DNA and inhibiting transcription, this compound likely affects the expression of numerous genes, including those encoding proteins involved in key signaling cascades.
Given that some northis compound derivatives have been shown to inhibit protein kinases such as Cyclin-Dependent Kinase 1 (CDK1) in cancer cells, it is plausible that this compound could also modulate the activity of fungal protein kinases that are crucial for cell cycle progression, morphogenesis, and virulence. However, direct evidence for this in fungal systems is currently lacking. Future research should focus on transcriptomic and proteomic analyses of this compound-treated fungal cells to elucidate its impact on cellular signaling networks.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of marine natural products with significant antifungal potential. Their ability to inhibit fungal growth, likely through DNA minor groove binding and subsequent disruption of macromolecule synthesis, coupled with their anti-biofilm activity, makes them attractive candidates for further drug development.
To advance the development of this compound-based antifungal agents, future research should focus on:
-
Elucidating the specific fungal signaling pathways affected by this compound to gain a more comprehensive understanding of its mechanism of action.
-
Conducting structure-activity relationship (SAR) studies to optimize the antifungal potency and selectivity of this compound derivatives.
-
Performing in vivo efficacy and toxicity studies to evaluate the therapeutic potential of lead compounds in animal models of fungal infections.
-
Investigating potential synergistic interactions with existing antifungal drugs to develop more effective combination therapies.
By addressing these key areas, the full therapeutic potential of this compound as a novel antifungal agent can be realized, offering a much-needed addition to the arsenal (B13267) against increasingly resistant fungal pathogens.
References
- 1. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of this compound Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents. (2016) | Xiaofei Ji | 42 Citations [scispace.com]
- 6. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Northis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazole Analogues of the Marine Alkaloid Northis compound as Inhibitors of Bacterial Biofilm Formation [mdpi.com]
- 11. New Thiazole Northis compound Analogues Inhibit Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 14. njccwei.com [njccwei.com]
- 15. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. intertekinform.com [intertekinform.com]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. scribd.com [scribd.com]
Topsentin Alkaloids: A Deep Dive into Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin alkaloids, a class of bis-indole alkaloids predominantly isolated from marine sponges of the genera Spongosorites and Topsentia, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3] First identified in the late 1980s, these natural products and their synthetic derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, antifungal, and antibacterial properties.[1][2][4][5][6][7] This in-depth technical guide provides a comprehensive review of the published literature on this compound alkaloids, with a focus on their quantitative biological data, the experimental protocols used to determine their activity, and the signaling pathways through which they exert their effects.
Quantitative Biological Activity of this compound Alkaloids
The biological activities of this compound alkaloids have been quantified in numerous studies. The following tables summarize the cytotoxic, antifungal, and antiviral activities of various this compound analogs, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of this compound Alkaloids (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | P-388 | Murine Leukemia | 3.0 (as µg/mL) | [7] |
| HCT-8 | Human Colon Carcinoma | 20.0 (as µg/mL) | [7] | |
| A-549 | Human Lung Carcinoma | 20.0 (as µg/mL) | [7] | |
| T47D | Human Breast Cancer | 20.0 (as µg/mL) | [7] | |
| Bromothis compound | NSCLC-N6 | Human Bronchopulmonary Cancer | 6.3 (as µg/mL) | [7] |
| Deoxythis compound | NSCLC-N6 | Human Bronchopulmonary Cancer | 6.3 (as µg/mL) | [7] |
| HepG2 | Human Hepatoma | 3.3 (as µg/mL) | [7] | |
| Breast Cancer | Breast Cancer | 10.7 (as µg/mL) | [7] | |
| Northis compound A | P388 | Murine Leukemia | 7.6 | [8] |
| Northis compound B | P388 | Murine Leukemia | 7.8 | [8] |
| Northis compound C | P388 | Murine Leukemia | 1.7 | [8] |
| Tri-methylated Northis compound B | P388 | Murine Leukemia | 0.9 | [8] |
| Tetra-methylated Northis compound B | P388 | Murine Leukemia | 0.34 | [8] |
Table 2: Antifungal Activity of this compound Alkaloids (MIC values)
| Compound | Fungal Strain | MIC (µM) | Reference |
| Northis compound A | Candida albicans | 3.1 | [8] |
| Northis compound B | Candida albicans | 6.2 | [8] |
| Northis compound C | Candida albicans | 12.5 | [8] |
Table 3: Antiviral and Anti-phytopathogenic Fungus Activities of this compound Derivatives
| Compound | Virus/Fungus | Activity | Value | Reference |
| Derivative 1c | Tobacco Mosaic Virus (TMV) | Antiviral | Higher than Ribavirin | [6] |
| Derivative 1e | Tobacco Mosaic Virus (TMV) | Antiviral | Higher than Ribavirin | [6] |
| Derivative 2b | Tobacco Mosaic Virus (TMV) | Antiviral | Higher than Ribavirin | [6] |
| Derivative 2d | Tobacco Mosaic Virus (TMV) | Antiviral | Higher than Ribavirin | [6] |
| Derivative 2d | Sclerotinia sclerotiorum | Antifungal | EC50: 4-5 mg/kg | [6] |
| Derivative 2d | Rhizoctonia solani | Antifungal | EC50: 4-5 mg/kg | [6] |
| Derivative 2d | Botrytis cinerea | Antifungal | EC50: 4-5 mg/kg | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound alkaloids, including their isolation from natural sources, chemical synthesis, and the assessment of their biological activities.
Isolation of this compound Alkaloids from Marine Sponges
The isolation of this compound alkaloids typically involves the extraction of sponge biomass with organic solvents, followed by a series of chromatographic purification steps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Bis(Indole) alkaloids of the this compound class from the sponge spongosorites genitrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00012A [pubs.rsc.org]
- 5. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Topsentin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of Topsentin, a bis-indole alkaloid first isolated from the marine sponge Topsentia genitrix. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes the known signaling pathways affected by this marine natural product.
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. A notable characteristic of this compound in solution is the existence of two slowly interconverting tautomers, which results in a duplication of signals in the NMR spectra.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound. For this compound-A, the molecular formula has been established as C₂₀H₁₄N₄O.[1]
Table 1: Mass Spectrometry Data for this compound-A
| Ion | Calculated m/z | Measured m/z |
| [M]⁺ | 326.1168 | 326.1169 |
The fragmentation pattern in the mass spectrum provides valuable structural information. Characteristic fragments of this compound-A arise from cleavages adjacent to the carbonyl group, confirming the connectivity of the indole (B1671886) and imidazole (B134444) moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are complicated by the presence of two tautomers in solution. The assignment of ¹H and ¹³C chemical shifts for each tautomer is essential for complete structural characterization. The data presented here is for this compound-A in CD₃COCD₃.
Table 2: ¹H NMR Spectroscopic Data for this compound-A Tautomers
| Position | Tautomer a (δ ppm) | Tautomer b (δ ppm) |
| H-4 | 8.35 | 8.35 |
| H-5 | 7.35 | 7.35 |
| H-6 | 7.36 | 7.36 |
| H-7 | 7.65 | 7.65 |
| H-2' | 8.72 | 8.15 |
| H-4' | 7.96 | 8.15 |
| H-5' | 7.25 | 7.28 |
| H-6' | 7.28 | 7.25 |
| H-7' | 7.60 | 7.60 |
| H-2" | 8.08 | 8.08 |
| H-14 | 7.62 | 7.70 |
Table 3: ¹³C NMR Spectroscopic Data for this compound-A Tautomers
| Position | Tautomer a (δ ppm) | Tautomer b (δ ppm) |
| C-2 | 172.1 | 172.1 |
| C-3 | 114.8 | 114.8 |
| C-3a | 126.9 | 126.9 |
| C-4 | 121.5 | 121.5 |
| C-5 | 123.0 | 123.0 |
| C-6 | 121.0 | 121.0 |
| C-7 | 125.4 | 125.4 |
| C-7a | 138.0 | 138.0 |
| C-2' | 125.4 | 125.4 |
| C-3' | 103.1 | 103.1 |
| C-3a' | 128.5 | 128.5 |
| C-4' | 121.0 | 121.0 |
| C-5' | 120.0 | 120.0 |
| C-6' | 122.0 | 122.0 |
| C-7' | 112.0 | 112.0 |
| C-7a' | 137.6 | 137.6 |
| C-2" | 141.5 | 141.5 |
| C-4" | 132.5 | 132.5 |
| C-5" | 116.6 | 116.6 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required for the spectroscopic analysis of this compound and related bis-indole alkaloids.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound sample and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.
-
Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) for optimal signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and line shape.
-
1D Spectra:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin systems, which is crucial for tracing out the connectivity of coupled protons within the indole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is essential for connecting different spin systems and assigning quaternary carbons.
-
Mass Spectrometry Analysis
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source, typically Electrospray Ionization (ESI) for polar molecules like this compound.
-
Sample Infusion: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to observe the molecular ion and any potential adducts.
-
Tandem MS (MS/MS): To obtain fragmentation data, perform tandem mass spectrometry on the parent ion. This involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This data is critical for confirming the structural components of the molecule.
Signaling Pathways and Experimental Workflows
This compound has been shown to exhibit a range of biological activities, including antitumor and photoprotective effects. These activities are mediated through its interaction with specific cellular signaling pathways.
This compound has been identified to suppress the expression of cyclooxygenase-2 (COX-2) induced by UVB radiation. This effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.
Furthermore, this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. This inhibition is also linked to its regulation of the MAPK signaling pathway.
References
Understanding the Pharmacokinetics of Topsentin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topsentin, a bis-indole alkaloid isolated from marine sponges, has demonstrated a range of biological activities, including potent antitumor and anti-inflammatory effects. Despite promising preclinical findings, a comprehensive understanding of its pharmacokinetic profile remains a critical gap in its development as a potential therapeutic agent. This technical guide provides a consolidated overview of the currently available in vivo data for this compound. Recognizing the absence of published pharmacokinetic studies, this document also furnishes detailed, generalized experimental protocols for assessing the pharmacokinetics of a novel compound like this compound and for the development of the requisite bioanalytical methods. Furthermore, a key signaling pathway modulated by this compound is visualized to provide context for its mechanism of action.
In Vivo Efficacy of this compound
While detailed pharmacokinetic parameters for this compound are not available in the public domain, its in vivo antitumor activity has been evaluated in murine models. These studies provide foundational data regarding the doses at which biological effects are observed.
| Tumor Model | Animal Model | Dosing Regimen | Efficacy Outcome |
| P388 Leukemia | Mice | 150 mg/kg, once daily for 5 days | %T/C = 137[1][2] |
| B16 Melanoma | Mice | 37.5 mg/kg, once daily for 9 days | %T/C = 144[1][2] |
*%T/C: Ratio of median life span of treated to control tumor-bearing mice, expressed as a percentage.
Experimental Protocols
The following sections outline generalized methodologies that are fundamental to characterizing the pharmacokinetic profile of a novel compound such as this compound.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
This protocol describes a typical approach for a preliminary pharmacokinetic study in mice.
Objective: To determine the plasma concentration-time profile of this compound following a single dose and to calculate key pharmacokinetic parameters.
Materials:
-
This compound (of known purity)
-
Appropriate vehicle for formulation
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Dosing syringes and needles (for the chosen route of administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Formulate this compound in a suitable vehicle at the desired concentration. The formulation should be sterile if administered parenterally.
-
Dosing: Administer a single dose of the this compound formulation to a cohort of mice. The route of administration (e.g., intravenous, oral, intraperitoneal) will depend on the intended clinical application and the physicochemical properties of the compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Typically, sparse sampling is used where small blood volumes are collected from a few animals at each time point.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis: Analyze the plasma concentrations of this compound and calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd).
Bioanalytical Method Development and Validation (LC-MS/MS)
A robust and validated bioanalytical method is essential for the accurate quantification of the analyte in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used platform for this purpose.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
Method Development:
-
Mass Spectrometer Tuning: Infuse a standard solution of this compound into the mass spectrometer to optimize the precursor and product ion masses and collision energies for selected reaction monitoring (SRM).
-
Chromatography: Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve chromatographic separation of this compound from endogenous plasma components. Key parameters to optimize include the column, mobile phase composition, and flow rate.
-
Sample Preparation: Develop a sample extraction procedure to isolate this compound from plasma proteins and other interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Internal Standard Selection: Select a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound, to add to the samples before extraction to correct for variability in sample processing and instrument response.
Method Validation: The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[3][4][5] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Signaling Pathway Modulation by this compound
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the cellular response to external stimuli and the regulation of inflammatory gene expression.
Caption: this compound inhibits the MAPK signaling pathway, leading to reduced activation of the transcription factor AP-1 and subsequent suppression of COX-2 gene expression and the inflammatory response.
Conclusion
The development of this compound as a therapeutic agent is currently hampered by the lack of fundamental pharmacokinetic data. The in vivo efficacy studies, while promising, do not provide insights into its absorption, distribution, metabolism, and excretion. The generalized protocols provided in this guide offer a roadmap for researchers to systematically investigate the pharmacokinetic properties of this compound. Elucidating its ADME profile is a prerequisite for advancing this marine natural product through the drug development pipeline. Furthermore, a deeper understanding of its interaction with cellular signaling pathways will be instrumental in defining its therapeutic potential and mechanism of action.
References
In Silico Modeling of Topsentin-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin, a bis-indole alkaloid originally isolated from marine sponges of the genus Topsentia, has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the in silico modeling of this compound-protein interactions, focusing on its known protein targets: Cyclooxygenase-2 (COX-2), Cyclin-Dependent Kinase 1 (CDK1), and Glycogen Synthase Kinase 3β (GSK3β). This document outlines quantitative interaction data, detailed experimental protocols for in silico modeling, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Quantitative this compound-Protein Interaction Data
The following tables summarize the available quantitative data for this compound and its analogs' interactions with key protein targets. While specific Ki and Kd values for this compound are not widely reported in the literature, IC50 values provide a measure of its inhibitory potency.
| Compound | Protein Target | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| This compound | Prostaglandin E2 (PGE2) production (indicative of COX-2 inhibition) | 1.22 | UVB-irradiated HaCaT cells | [1] |
| Thiazole northis compound derivative 2 | CDK1 | 0.64 - 0.89 | In vitro kinase assay | [2] |
| 1,2,4-oxadiazole this compound analog 6b | CDK1 | 5.7 - 10.7 | PATU-T, Hs766T, HPAF-II, and PDAC3 cell lines | [2] |
| 1,2,4-oxadiazole this compound analogs | GSK3β | Micromolar range | Specific assay for GSK3β activity | [3] |
Experimental Protocols: In Silico Modeling
This section details the methodologies for key in silico experiments to investigate this compound-protein interactions. These protocols are generalized and can be adapted for specific research questions and available computational resources.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode and estimating the binding affinity.
a. Preparation of Protein and Ligand
-
Protein Structure Acquisition: Obtain the 3D crystal structure of the target protein (COX-2, CDK1, or GSK3β) from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
Protein Preparation:
-
Remove water molecules and any non-essential co-factors or ligands from the PDB file.
-
Add hydrogen atoms to the protein structure, as they are typically absent in crystal structures.
-
Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Generate different conformers of the ligand to account for its flexibility.
-
Assign partial charges and define rotatable bonds for the ligand.
-
b. Docking Simulation
-
Binding Site Definition: Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand or by using binding site prediction software.
-
Docking Algorithm: Choose a suitable docking algorithm. Popular choices include AutoDock, Glide, and GOLD. These algorithms use different search methods (e.g., genetic algorithms, Monte Carlo simulations) to explore the conformational space of the ligand within the binding site.
-
Execution: Run the docking simulation. The program will generate a set of possible binding poses for the ligand, each with a corresponding docking score that estimates the binding affinity.
c. Analysis of Results
-
Pose Clustering: Cluster the resulting poses based on their root-mean-square deviation (RMSD) to identify the most populated and energetically favorable binding modes.
-
Interaction Analysis: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges between this compound and the protein. Visualization software like PyMOL or VMD can be used for this purpose.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, allowing for a more realistic assessment of binding stability and the calculation of binding free energies.
a. System Setup
-
Initial Complex: Start with the best-ranked binding pose obtained from molecular docking.
-
Solvation: Place the protein-ligand complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
Force Field: Apply a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between all atoms in the system. Parameters for the ligand may need to be generated if they are not available in the standard force field.
b. Simulation Protocol
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to 1 atm. This is typically done in two stages: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
c. Trajectory Analysis
-
Stability Analysis: Analyze the trajectory to assess the stability of the protein-ligand complex. This includes calculating the RMSD of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
-
Interaction Analysis: Monitor the key interactions identified in the docking study throughout the simulation to assess their stability.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex. These methods provide a more accurate estimation of binding affinity than docking scores.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical in silico experimental workflow.
Caption: A typical in silico drug discovery workflow.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Oxadiazole-Based this compound Derivative Modulates Cyclin-Dependent Kinase 1 Expression and Exerts Cytotoxic Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Oxadiazole this compound Analogs with Antiproliferative Activity against Pancreatic Cancer Cells, Targeting GSK3β Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Marine Alkaloid Topsentin: A Technical Guide to its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topsentin, a bis(indole) alkaloid isolated from marine sponges of the genus Spongosorites, has garnered significant interest for its diverse biological activities, including its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects. While the primary query of this investigation was to elucidate the role of this compound in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a comprehensive review of the current scientific literature reveals no direct evidence to support this hypothesis. Instead, the available data robustly indicates that this compound exerts its anti-inflammatory action primarily through the inhibition of the Cyclooxygenase-2 (COX-2), Activator Protein-1 (AP-1), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
This document summarizes the quantitative data on this compound's inhibitory activities, provides detailed experimental protocols for key assays, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
This compound and the NF-κB Signaling Pathway: An Evaluation of Current Evidence
Despite extensive investigation, there is a notable absence of direct evidence in the peer-reviewed scientific literature to substantiate a role for this compound in the direct inhibition of the NF-κB signaling pathway. Searches for a connection between this compound and key NF-κB pathway components such as IκB kinase (IKK), the inhibitor of NF-κB (IκB), or the p65 subunit have not yielded any specific findings. Furthermore, no studies employing NF-κB reporter assays to evaluate the effect of this compound have been identified. While other marine alkaloids, including some bis(indole) alkaloids, have been shown to modulate NF-κB signaling, this activity has not been demonstrated for this compound or its close structural analogs, the Nortopsentins. Therefore, based on the current body of scientific evidence, the anti-inflammatory properties of this compound are not attributable to the direct inhibition of the NF-κB pathway.
Established Anti-Inflammatory Mechanisms of this compound
The primary anti-inflammatory activities of this compound have been elucidated in studies on UVB-irradiated human keratinocytes, a model for skin inflammation. These studies have consistently demonstrated that this compound's effects are mediated through the downregulation of the COX-2, AP-1, and MAPK signaling pathways.
Quantitative Data on Inhibitory Activities
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on inflammatory markers.
| Target | Cell Line | Inducer | Method | Endpoint | IC50 / Effect | Reference |
| PGE2 Production | HaCaT | UVB | ELISA | PGE2 levels | 1.22 µM | [1] |
| COX-2 Protein Expression | HaCaT | UVB | Western Blot | COX-2 protein | Concentration-dependent suppression | [1] |
| COX-2 mRNA Expression | HaCaT | UVB | RT-qPCR | COX-2 mRNA | Significant suppression at 10 µM | [1] |
| c-Fos Phosphorylation (AP-1) | HaCaT | UVB | Western Blot | Phospho-c-Fos | Concentration-dependent suppression | [1] |
| c-Jun Phosphorylation (AP-1) | HaCaT | UVB | Western Blot | Phospho-c-Jun | Concentration-dependent suppression | [1] |
| ERK Phosphorylation (MAPK) | HaCaT | UVB | Western Blot | Phospho-ERK | Concentration-dependent suppression | [1] |
| JNK Phosphorylation (MAPK) | HaCaT | UVB | Western Blot | Phospho-JNK | Concentration-dependent suppression | [1] |
| p38 Phosphorylation (MAPK) | HaCaT | UVB | Western Blot | Phospho-p38 | Concentration-dependent suppression | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound on the MAPK/AP-1 and COX-2 pathways.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed HaCaT cells in appropriate culture vessels and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Expose the cells to UVB radiation (e.g., 20 mJ/cm²).
-
Immediately following UVB exposure, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) in serum-free DMEM.
-
Incubate for the desired time period (e.g., 6 hours for protein analysis, 24 hours for PGE2 analysis).
-
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of ERK, JNK, p38, c-Jun, c-Fos, and COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Prostaglandin E2 (PGE2) ELISA
-
Sample Collection: After the 24-hour treatment period, collect the cell culture supernatant.
-
ELISA Procedure: Perform the PGE2 measurement using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of PGE2 in the samples. Express the results as pg/mL or as a percentage of the UVB-stimulated control.
Visualizations
Signaling Pathways
Caption: this compound's inhibition of the MAPK/AP-1 and COX-2 signaling pathways.
Experimental Workflow
Caption: General experimental workflow for studying this compound's anti-inflammatory effects.
Conclusion
References
Topsentin's Interaction with the AP-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin, a bis-indole alkaloid originally isolated from marine sponges of the genus Spongosorites, has demonstrated a range of biological activities, including antitumor and antimicrobial properties.[1] Recent research has illuminated its potential as a photoprotective agent, with a mechanism of action deeply rooted in the modulation of key cellular signaling pathways, particularly the Activator Protein-1 (AP-1) signaling cascade.[1][2] This technical guide provides an in-depth analysis of the molecular interactions between this compound and the AP-1 pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
The AP-1 transcription factor is a critical regulator of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses.[2][3] It typically exists as a heterodimer of proteins from the Jun, Fos, and activating transcription factor (ATF) families.[2] The transcriptional activity of AP-1 is largely controlled by the c-Jun N-terminal kinases (JNKs), which belong to the mitogen-activated protein kinase (MAPK) family.[2][4] Dysregulation of the AP-1 pathway is implicated in various pathological conditions, including cancer and inflammatory diseases, making it a compelling target for therapeutic intervention.[3][5]
This document will explore the evidence demonstrating this compound's ability to suppress AP-1 activity through the inhibition of upstream MAPK signaling, leading to a reduction in the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2).[1][2]
Mechanism of Action: this compound as a Modulator of the MAPK/AP-1 Axis
This compound exerts its inhibitory effect on the AP-1 signaling pathway primarily by targeting its upstream regulators, the mitogen-activated protein kinases (MAPKs).[2] Specifically, in the context of UVB-induced skin inflammation in human keratinocyte (HaCaT) cells, this compound has been shown to downregulate the phosphorylation of key MAPK members: p38, extracellular signal-regulated kinase (ERK), and stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK).[2]
The activation of these MAPKs is a crucial step in the signaling cascade that leads to the phosphorylation and subsequent activation of AP-1 components.[2] this compound's ability to inhibit the phosphorylation of p38, ERK, and JNK occurs in a concentration-dependent manner.[2] This upstream intervention effectively blocks the signal transduction that would normally lead to the activation of AP-1.
The direct consequence of this MAPK inhibition is the reduced phosphorylation of the c-Jun protein, a core component of the AP-1 transcription factor.[2] It is important to note that this compound inhibits the phosphorylation of c-Jun without affecting the total protein levels of c-Jun or its binding partner, c-Fos.[2] This specific action on the activated, phosphorylated form of c-Jun is a key aspect of its mechanism.
By preventing the phosphorylation of c-Jun, this compound effectively attenuates the transcriptional activity of the AP-1 complex.[2] This leads to a significant, concentration-dependent suppression of the mRNA expression of AP-1 target genes, such as COX-2.[2] For instance, following UVB irradiation, the mRNA level of COX-2 can increase 24-fold, an effect that is significantly suppressed by treatment with 10 μM this compound.[2] The reduction in COX-2 expression subsequently leads to decreased production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the effect of this compound on the AP-1 signaling pathway and its downstream targets.
| Parameter | Cell Line | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |
| COX-2 mRNA Expression | HaCaT | UVB Irradiation | 10 µM | Significant suppression of a 24-fold UVB-induced increase. | [2] |
| c-Jun Phosphorylation | HaCaT | UVB Irradiation | Concentration-dependent | Inhibition of UVB-induced phosphorylation. | [2] |
| p38 Phosphorylation | HaCaT | UVB Irradiation | Concentration-dependent | Downregulation of phosphorylation. | [2] |
| ERK Phosphorylation | HaCaT | UVB Irradiation | Concentration-dependent | Downregulation of phosphorylation. | [2] |
| SAPK/JNK Phosphorylation | HaCaT | UVB Irradiation | Concentration-dependent | Downregulation of phosphorylation. | [2] |
| P388 Murine Tumor Cell Cytotoxicity | P-388 | Not Applicable | IC50: 8.8 µM | In vitro cytotoxic activity. | [6] |
| Human Tumor Cell Cytotoxicity | Various | Not Applicable | IC50: 4 to 40 µM | Inhibition of proliferation in cultured human and murine tumor cells. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's interaction with the AP-1 pathway.
Cell Culture and UVB Irradiation
-
Cell Line: Human epidermal keratinocyte HaCaT cells.[2]
-
Culture Conditions: Cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[2]
-
UVB Irradiation: Prior to irradiation, the culture medium is removed and cells are washed with phosphate-buffered saline (PBS). A thin layer of PBS is left covering the cells during irradiation. Cells are then exposed to UVB radiation using a CL-1000 Ultraviolet Crosslinker. The UVB source emits a wavelength of 312 nm. Following irradiation, the PBS is replaced with fresh culture medium containing various concentrations of this compound.[2]
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of MAPK and AP-1 pathway proteins.[2]
-
Protocol:
-
HaCaT cells are seeded and grown to confluence.
-
Cells are pre-treated with various concentrations of this compound for a specified time before being stimulated with UVB radiation.
-
After stimulation, cells are harvested and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a Bradford assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of p38, ERK, JNK, c-Jun, and c-Fos.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the effect of this compound on the mRNA expression of AP-1 target genes like COX-2.[2]
-
Protocol:
-
HaCaT cells are treated with this compound and/or UVB as described above.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., TRIzol reagent).
-
The concentration and purity of the extracted RNA are determined by spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qRT-PCR is performed using the synthesized cDNA, gene-specific primers for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization, and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method.[2]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the AP-1 signaling pathway.
Experimental Workflow Diagram
Caption: Western Blot workflow for protein phosphorylation analysis.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Topsentin's Interaction with the DNA Minor Groove
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topsentin, a bis(indole) alkaloid originally isolated from marine sponges, has garnered significant interest for its diverse biological activities, including potent antitumor and anti-inflammatory properties. While much of the research has focused on its influence on cellular signaling pathways, a key aspect of its mechanism of action involves direct interaction with DNA. This technical guide consolidates the current understanding of this compound's binding to the DNA minor groove, providing a comprehensive overview of the experimental evidence, detailed methodologies for characterization, and the potential downstream cellular consequences of this interaction. Although quantitative binding data for this compound itself is limited in publicly available literature, this guide contextualizes its behavior by referencing related bis(indole) alkaloids and outlines the established protocols for a thorough investigation of its DNA binding properties.
Introduction: this compound as a DNA Minor Groove Binder
This compound is a member of the bis(indolyl)imidazole alkaloid family, compounds known for their varied and potent biological effects. Early studies into its antitumor activity revealed that this compound significantly inhibits DNA synthesis.[1] Subsequent investigations using a combination of spectroscopic and biochemical techniques have demonstrated that this compound interacts directly with DNA, not through intercalation, but by binding to the minor groove.[1] This mode of binding is characteristic of many small molecules that can influence DNA replication and transcription.
Competitive binding experiments have been crucial in elucidating this mechanism. In these assays, the displacement of known DNA-binding dyes by this compound provides evidence for its binding site. For instance, this compound was shown to compete with Hoechst 33342, a well-characterized minor groove binder, for binding to DNA, while it did not displace the intercalator ethidium (B1194527) bromide.[1][2] Further evidence comes from DNA unwinding studies, which showed no evidence of intercalation by this compound.[1]
While the qualitative binding mode of this compound is established, detailed quantitative data such as its binding affinity (Kd) and precise sequence specificity remain to be fully elucidated in the literature. However, studies on other bis(indole) alkaloids suggest a preference for AT-rich sequences within the DNA minor groove.[3]
Quantitative Data on DNA Minor Groove Binders
| Compound | DNA Target | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (Drug:DNA) | Method |
| Netropsin | poly(dA-dT) | 2.3 | -9.2 | 2.6 | 1:5 bp | ITC |
| Distamycin A | poly(dA-dT) | 1.8 | -8.5 | 3.5 | 1:5 bp | ITC |
| Hoechst 33258 | Calf Thymus DNA | 3.6 | - | - | - | Fluorescence |
| DB818 (bis-benzimidazole) | 5'-GAATTC-3' | <10 | - | - | - | SPR |
| DB1879 (bis-indole) | 5'-GAATTC-3' | <10 | - | - | - | SPR |
Note: This table is a compilation of data from various sources for illustrative purposes and direct comparison with this compound should be made with caution.
Experimental Protocols for Studying DNA-Ligand Interactions
A thorough investigation of this compound's interaction with the DNA minor groove requires a multi-faceted approach employing various biophysical and biochemical techniques. Detailed protocols for the key experiments are provided below.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique to detect and quantify the binding of a ligand to DNA. The intrinsic fluorescence of the ligand or the displacement of a fluorescent DNA probe can be monitored.
Protocol: Competitive Binding Assay with Hoechst 33342
-
Materials:
-
This compound stock solution (in DMSO or appropriate buffer)
-
Hoechst 33342 stock solution (e.g., 10 mg/mL in water)
-
Calf thymus DNA or a specific synthetic oligonucleotide
-
Binding buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
Fluorometer
-
-
Procedure:
-
Prepare a solution of DNA (e.g., 10 µM) and Hoechst 33342 (e.g., 1 µM) in the binding buffer.
-
Allow the DNA-Hoechst 33342 complex to equilibrate for at least 30 minutes at room temperature, protected from light.
-
Record the fluorescence emission spectrum of the complex (excitation at ~350 nm, emission scan from 400 to 600 nm). The emission maximum should be around 460 nm.
-
Titrate the DNA-Hoechst 33342 solution with increasing concentrations of this compound.
-
After each addition of this compound, allow the solution to equilibrate for 5-10 minutes before recording the fluorescence spectrum.
-
A decrease in the fluorescence intensity of Hoechst 33342 indicates displacement by this compound, confirming binding to the same site (the minor groove).
-
The data can be used to calculate the binding affinity of this compound by fitting to an appropriate binding model.
-
DNA Unwinding Assay
This assay distinguishes between intercalating and non-intercalating DNA binders. Intercalators unwind the DNA helix, which can be detected by a change in the supercoiling of plasmid DNA in the presence of a topoisomerase.
Protocol: Topoisomerase I-Mediated DNA Unwinding Assay
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Type I Topoisomerase (e.g., from calf thymus)
-
This compound stock solution
-
Known intercalator (e.g., ethidium bromide) as a positive control
-
Known minor groove binder (e.g., Netropsin) as a negative control
-
Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.5)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
Agarose (B213101) gel electrophoresis equipment
-
-
Procedure:
-
Set up reaction mixtures containing supercoiled plasmid DNA (e.g., 200 ng) and varying concentrations of this compound in the reaction buffer. Include control reactions with the intercalator, the minor groove binder, and no compound.
-
Incubate the mixtures for 30 minutes at 37°C.
-
Add Topoisomerase I (e.g., 1 unit) to each reaction and continue the incubation for another 30 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Intercalators will cause the relaxed plasmid to become positively supercoiled upon removal of the drug, resulting in a faster migration on the gel. Minor groove binders like this compound should not cause a significant change in the migration of the relaxed DNA.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study conformational changes in DNA upon ligand binding.
Protocol: CD Titration of DNA with this compound
-
Materials:
-
This compound stock solution
-
DNA solution (e.g., a specific oligonucleotide with a known sequence) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.0)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 cm path length
-
-
Procedure:
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. The spectrum should be characteristic of B-form DNA with a positive band around 275 nm and a negative band around 245 nm.
-
Add small aliquots of the this compound stock solution to the DNA solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the CD spectrum.
-
Monitor the changes in the CD spectrum as a function of the this compound concentration.
-
Binding of a small molecule to the minor groove typically induces changes in the DNA CD spectrum, such as shifts in the peak positions and changes in the molar ellipticity, reflecting alterations in the DNA conformation.
-
DNase I Footprinting
This technique identifies the specific DNA sequence where a ligand binds by protecting it from cleavage by the DNase I enzyme.
Protocol: DNase I Footprinting of this compound
-
Materials:
-
DNA fragment of interest, radioactively or fluorescently labeled at one end
-
This compound stock solution
-
DNase I
-
DNase I reaction buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.5)
-
Stop solution (e.g., formamide (B127407) loading buffer with EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) equipment for sequencing gels
-
-
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of this compound for at least 30 minutes at room temperature to allow binding equilibrium.
-
Add a freshly diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.
-
Stop the reaction by adding the stop solution.
-
Denature the DNA fragments by heating and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The binding site of this compound will appear as a "footprint," a region of the gel where the DNA is protected from cleavage by DNase I, resulting in a gap in the ladder of DNA fragments.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol: ITC Analysis of this compound-DNA Binding
-
Materials:
-
This compound solution of known concentration in a suitable buffer
-
DNA solution (e.g., a specific oligonucleotide) of known concentration in the same buffer
-
Isothermal titration calorimeter
-
-
Procedure:
-
Thoroughly degas both the this compound and DNA solutions.
-
Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Perform a series of injections of the this compound solution into the DNA solution.
-
The instrument measures the heat evolved or absorbed during each injection.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Signaling Pathways and Cellular Effects
While direct binding to the DNA minor groove can sterically hinder the binding of transcription factors and DNA polymerases, leading to the observed inhibition of DNA synthesis, this compound's cellular effects are also mediated through the modulation of key signaling pathways. Notably, this compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2) by inhibiting the MAPK and AP-1 signaling pathways.[4]
MAPK/AP-1 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Activator Protein-1 (AP-1) is a transcription factor that is a downstream target of the MAPK pathway.
Caption: Simplified MAPK/AP-1 signaling pathway and points of inhibition by this compound.
Experimental Workflow for Elucidating DNA Binding and Cellular Effects
A logical workflow is essential for a comprehensive understanding of a compound's interaction with DNA and its subsequent cellular consequences.
Caption: A logical workflow for investigating this compound's DNA binding and cellular activity.
Conclusion and Future Directions
The available evidence strongly supports the classification of this compound as a DNA minor groove binder. This interaction likely contributes to its observed antitumor activity through the inhibition of DNA replication and transcription. While the precise quantitative parameters of this binding interaction require further investigation, the experimental protocols outlined in this guide provide a robust framework for such studies. Future research should focus on determining the binding affinity and sequence specificity of this compound and its analogs to enable the rational design of more potent and selective DNA-targeting therapeutic agents. Furthermore, elucidating the detailed interplay between its direct DNA binding and its effects on cellular signaling pathways will provide a more complete picture of this compound's mechanism of action and its potential for drug development.
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Topsentin on P388 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin, a bis(indolyl)imidazole alkaloid isolated from marine sponges, has demonstrated notable antitumor properties. This document provides a comprehensive protocol for the in vitro evaluation of this compound's cytotoxic effects on the P388 murine leukemia cell line. P388 cells are a widely utilized model in cancer research for screening potential chemotherapeutic agents. The following protocols for cell culture, cytotoxicity assessment, and data analysis are intended to ensure reproducible and accurate results.
This compound has been shown to inhibit the proliferation of P388 cells at micromolar concentrations.[1][2] Its mechanism of action involves the inhibition of DNA and, to a lesser extent, RNA synthesis.[1][2] Studies have indicated that this compound interacts with DNA by binding to the minor groove, which likely contributes to its cytotoxic effects.[1]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound against P388 leukemia cells.
Table 1: Cytotoxicity of this compound on P388 Leukemia Cells
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | P388 | 4 - 40 | [1][2] |
| This compound | P-388 | 8.8 | [3] |
Note: The range of IC50 values can be attributed to variations in experimental conditions, such as cell density and incubation time.
Table 2: Effect of this compound on Macromolecular Synthesis in P388 Cells
| Treatment | Concentration (µM) | Exposure Time | Inhibition of DNA Synthesis (%) | Inhibition of RNA Synthesis (%) | Inhibition of Protein Synthesis (%) | Reference |
| This compound | 30 | 1 hour | 91 | 57 | 0 | [1][2] |
Experimental Protocols
P388 Cell Culture
This protocol describes the routine maintenance of P388 murine leukemia cells in suspension culture.
Materials:
-
P388 cell line (e.g., ATCC CCL-46)
-
Dulbecco's Modified Eagle's Medium (DMEM), ATCC-formulated (ATCC 30-2002)
-
Horse serum, heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Complete growth medium: DMEM supplemented with 10% horse serum and 1% Penicillin-Streptomycin.
-
Sterile cell culture flasks (e.g., T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Thawing Frozen Cells:
-
Rapidly thaw a cryovial of P388 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a culture flask at a density of 2-5 x 10^5 viable cells/mL.[4]
-
-
Routine Maintenance:
-
P388 cells grow in suspension. Cultures can be maintained by adding fresh medium every 2-3 days.[4]
-
Alternatively, to maintain a consistent cell density, centrifuge the cell suspension, discard a portion of the old medium, and resuspend the cells in fresh medium to a density of 2-5 x 10^5 cells/mL.[4]
-
The maximum cell density obtainable is approximately 6 x 10^6 viable cells/mL.[4]
-
Monitor cell viability and density using a hemocytometer and trypan blue exclusion.
-
Cytotoxicity Determination by MTT Assay
This protocol outlines the procedure for assessing the cytotoxic effects of this compound on P388 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
P388 cells in logarithmic growth phase
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete growth medium
-
Serum-free medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)[5]
Procedure:
-
Cell Seeding:
-
Harvest P388 cells by centrifugation (125 x g for 5 minutes).
-
Resuspend the cells in fresh complete growth medium and determine the cell density and viability.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Include wells with medium only for background control.
-
Incubate the plate for a few hours to allow cells to acclimatize.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium. A typical concentration range for initial experiments could be 0.1 µM to 100 µM.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Centrifuge the 96-well plate at 1,000 x g for 5 minutes.[6]
-
Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance values.
-
Calculate the percentage of cell viability for each treatment as follows:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed pathway of this compound-induced apoptosis.
References
- 1. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and biochemical effects of this compound-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Cytotoxic compounds from marine actinomycetes: Sources, Structures and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Topsentin Cytotoxicity Assay in Human Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin is a marine natural product, a bis(indolyl)imidazole alkaloid, that has demonstrated inhibitory effects on the proliferation of various human and murine tumor cells.[1][2] Its derivatives, in particular, have shown notable activity against breast cancer cell lines. This document provides detailed protocols for assessing the cytotoxicity of this compound and its analogs in human breast cancer cell lines, along with data on their mechanism of action. A derivative of this compound, Topsentinol L trisulfate (TLT), has been identified as particularly effective against basal-like and claudin-low (BL-CL) breast cancers.[3][4] The primary mechanism of action for TLT involves the inhibition of AMP-activated protein kinase (AMPK) and checkpoint kinase 1 (CHK1) activation, alongside the promotion of p38 activation.[3]
Data Presentation
Table 1: Cytotoxicity of this compound and Northis compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | Human and Murine Tumor Cells | Various | 4 - 40 | [1][2] |
| Northis compound A Derivative (1a) | K562 | Leukemia | 3.27 | [5] |
| Northis compound A Derivative (1a) | Molt-4 | Leukemia | 5.31 | [5] |
| Northis compound A Derivative (1a) | IGROV1 | Ovarian Cancer | 8.14 | [5] |
| Northis compound B Derivative (2n) | Various (60 cell line panel) | Various | 0.03 - 12.6 | [5] |
Note: The data for Northis compound derivatives are presented as GI50 values, which represent a 50% inhibition of net cell growth.[5]
Experimental Protocols
A common and reliable method for determining the cytotoxicity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Cytotoxicity Assay Protocol
1. Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or its derivatives (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the breast cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.1%).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, protected from light. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, from the curve using suitable software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the MTT cytotoxicity assay described above.
Caption: Workflow for determining this compound cytotoxicity using the MTT assay.
Signaling Pathway
The this compound derivative, Topsentinol L trisulfate (TLT), has been shown to exert its cytotoxic effects in basal-like and claudin-low breast cancer cells through the inhibition of AMPK and CHK1, and activation of p38.
Caption: Proposed signaling pathway for Topsentinol L trisulfate in breast cancer cells.
References
- 1. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topsentinol L Trisulfate, a Marine Natural Product That Targets Basal-like and Claudin-Low Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topsentin in COX-2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin, a bis-indole alkaloid isolated from marine sponges of the family Halichondriidae, has garnered significant interest for its diverse biological activities, including anti-inflammatory properties. A key mechanism underlying its anti-inflammatory effect is the modulation of the cyclooxygenase-2 (COX-2) pathway. COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drug development.[3][4]
These application notes provide detailed protocols for utilizing this compound in both direct enzymatic and cell-based COX-2 inhibition assays. The provided methodologies will enable researchers to effectively evaluate the inhibitory potential of this compound and similar compounds on the COX-2 enzyme and its expression.
Mechanism of Action of this compound on the COX-2 Pathway
Current research indicates that this compound's primary mechanism of action is the suppression of COX-2 expression .[2][5][6] In studies involving UVB-irradiated human keratinocyte cells, this compound has been shown to inhibit the expression of COX-2 at both the mRNA and protein levels. This effect is mediated through the downregulation of upstream signaling pathways, specifically the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) pathways.[2][5][6] While direct enzymatic inhibition of COX-2 by this compound has not been extensively quantified in publicly available literature, the protocols provided herein will allow for its investigation.
Data Presentation
Quantitative Analysis of COX-2 Inhibition
The following table summarizes the inhibitory activity of various compounds against COX-1 and COX-2, providing a reference for interpreting experimental results. The data for this compound in a direct enzymatic assay is not currently available in published literature and is represented as "Not Available."
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound Type |
| This compound | Not Available | Not Available | Not Available | Marine Alkaloid |
| Celecoxib | 15 | 0.04 | 375 | Selective COX-2 Inhibitor |
| Ibuprofen | 13 | 344 | 0.04 | Non-selective NSAID |
| Kuwanon A | >100 | 14 | >7.1 | Natural Product |
| Compound VIIa | 19.5 | 0.29 | 67.2 | Synthetic Compound |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathway Diagram
The following diagram illustrates the known signaling pathway through which this compound suppresses COX-2 expression.
Caption: this compound's inhibition of the MAPK/AP-1 signaling cascade to suppress COX-2 expression.
Experimental Protocols
Two primary assay formats are presented for evaluating the interaction of this compound with the COX-2 pathway: a direct enzymatic assay and a cell-based assay for expression.
Protocol 1: Direct Enzymatic COX-2 Inhibition Assay (Fluorometric)
This protocol is designed to determine if this compound directly inhibits the enzymatic activity of purified COX-2.
Experimental Workflow Diagram
Caption: Workflow for the direct enzymatic COX-2 inhibition assay.
Materials and Reagents:
-
Purified human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., AMPLEX® Red)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of COX-2 enzyme in pre-chilled COX Assay Buffer.
-
Prepare a series of dilutions of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
Prepare the arachidonic acid substrate solution according to the manufacturer's instructions.
-
Prepare a working solution of the fluorometric probe.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank: Assay buffer only.
-
Negative Control (100% activity): COX-2 enzyme and solvent vehicle.
-
Positive Control: COX-2 enzyme and a known COX-2 inhibitor (e.g., Celecoxib).
-
Test Wells: COX-2 enzyme and various concentrations of this compound.
-
-
Add the heme cofactor and the fluorometric probe to all wells containing the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow this compound to interact with the COX-2 enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 590 nm emission for AMPLEX® Red).
-
Measure the fluorescence kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate_this compound / Rate_Negative_Control)] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Assay for COX-2 Expression (Western Blot and qPCR)
This protocol is designed to measure the effect of this compound on the expression of COX-2 in a cellular context, which is its known mechanism of action.
Experimental Workflow Diagram
Caption: Workflow for the cell-based COX-2 expression assay.
Materials and Reagents:
-
Human keratinocyte cell line (e.g., HaCaT) or macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
This compound
-
COX-2 inducing agent (e.g., UVB light source, Lipopolysaccharide (LPS))
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents and equipment for SDS-PAGE and Western blotting (including primary antibody against COX-2 and a loading control like β-actin, and a secondary antibody)
-
Reagents and equipment for reverse transcription and quantitative PCR (RT-qPCR) (including primers for COX-2 and a housekeeping gene)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
Induce COX-2 expression by exposing the cells to an inflammatory stimulus (e.g., irradiate with UVB or treat with LPS). Include an un-induced control group.
-
Incubate for a further period to allow for COX-2 expression (e.g., 6-24 hours).
-
-
Cell Harvesting and Lysate Preparation:
-
For Western Blotting , wash the cells with cold PBS and lyse them using RIPA buffer. Determine the protein concentration of the lysates.
-
For RT-qPCR , lyse the cells directly in the culture dish using an appropriate RNA lysis reagent and extract total RNA.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for COX-2.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
-
RT-qPCR Analysis:
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative expression of COX-2 mRNA using the ΔΔCt method.
-
-
Data Analysis:
-
For Western blot data, normalize the COX-2 band intensity to the loading control and express the results as a fold change relative to the induced control.
-
For RT-qPCR data, calculate the fold change in COX-2 mRNA expression relative to the induced control.
-
Plot the dose-dependent effect of this compound on COX-2 protein and mRNA expression.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on the COX-2 pathway. By employing both direct enzymatic and cell-based assays, researchers can elucidate the precise mechanism of action and quantify the potency of this compound as a COX-2 modulator. This information is invaluable for the continued exploration of this compound and other marine natural products as potential anti-inflammatory therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Topsentin Treatment Protocol for In Vivo Mouse Models of Melanoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topsentin, a bis-indole alkaloid originally isolated from marine sponges, has demonstrated anti-tumor activity, including efficacy against melanoma in preclinical models. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a murine melanoma model, based on available literature. The document outlines the experimental procedures, summarizes key quantitative data, and discusses the putative mechanisms of action, including its interaction with DNA and potential modulation of key signaling pathways. Diagrams illustrating the experimental workflow and relevant signaling cascades are provided to facilitate experimental design and execution.
Introduction
Melanoma remains a significant challenge in oncology due to its high metastatic potential and the development of resistance to conventional therapies. The exploration of novel therapeutic agents with unique mechanisms of action is therefore of paramount importance. This compound, a natural marine product, has been identified as a compound with cytotoxic effects against various tumor cell lines. Early studies have shown its potential in inhibiting the growth of B16 melanoma in vivo. This document serves as a guide for researchers aiming to investigate the anti-melanoma effects of this compound in a preclinical setting.
Quantitative Data Summary
The following table summarizes the key quantitative data from the pivotal in vivo study of this compound in a B16 melanoma mouse model.
| Compound | Cell Line | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Endpoint | Result (%T/C) | Reference |
| This compound | B16 Melanoma | Not Specified | Intraperitoneal (i.p.) | 37.5 mg/kg | Once daily for 9 days (QD1-9) | Median Survival Time | 144 | [1][2] |
%T/C: Ratio of median survival time of the treated group to the control group, expressed as a percentage. A %T/C value ≥ 125 is considered significant anti-tumor activity.
Experimental Protocols
This section provides a detailed methodology for establishing a B16 melanoma mouse model and for the administration of this compound based on the available literature and standard practices for this tumor model.
Protocol 1: B16-F10 Melanoma Mouse Model Establishment
The B16-F10 cell line, a murine melanoma line, is commonly used for in vivo studies due to its aggressive growth and metastatic potential. The C57BL/6 mouse strain is the syngeneic host for this cell line.
Materials:
-
B16-F10 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old male C57BL/6 mice
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol
Procedure:
-
Cell Culture: Culture B16-F10 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95% before injection.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Pellet Resuspension: Discard the supernatant and resuspend the cell pellet in sterile, cold PBS to a final concentration of 1 x 10^6 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Inoculation:
-
Acclimatize C57BL/6 mice for at least one week.
-
Shave and disinfect the right flank of each mouse with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^5 B16-F10 cells) into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance. Palpable tumors typically form within 5-10 days.
-
Once tumors are palpable, measure the tumor volume 2-3 times a week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight of the mice and observe for any signs of toxicity.
-
Treatment can be initiated when tumors reach a predetermined size (e.g., 50-100 mm³).
-
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound
-
Vehicle for solubilization (e.g., a mixture of DMSO, PEG300, Tween 80, and saline - Note: The original study did not specify the vehicle. A formulation development study is highly recommended.)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Formulation Preparation (Example for a poorly soluble compound):
-
Due to the likely poor aqueous solubility of this compound, a co-solvent system may be necessary. A common formulation approach involves dissolving the compound in a minimal amount of DMSO and then diluting it with other vehicles like PEG300, Tween 80, and finally saline to the desired concentration.
-
It is critical to perform solubility and stability tests to determine the optimal vehicle for this compound.
-
Prepare the formulation fresh daily and protect it from light if it is light-sensitive.
-
-
Dosing:
-
Administration:
-
Administer the this compound formulation via intraperitoneal (i.p.) injection.
-
The treatment schedule is once daily for 9 consecutive days.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor growth, body weight, and the overall health of the mice throughout the study.
-
The primary endpoint in the original study was an increase in lifespan. Other endpoints such as tumor growth inhibition can also be measured.
-
At the end of the study, euthanize the mice according to institutional guidelines and collect tumors and other tissues for further analysis if required.
-
Mechanism of Action and Signaling Pathways
This compound is a bis-indole alkaloid that is believed to exert its anti-tumor effects through multiple mechanisms.
1. DNA Interaction: Initial studies suggest that this compound binds to the minor groove of DNA, which leads to the inhibition of both DNA and RNA synthesis.[1][2] This disruption of nucleic acid synthesis is a key factor in its cytotoxic activity against cancer cells.
2. Potential Signaling Pathway Modulation: While the direct effects of this compound on signaling pathways in melanoma are not yet fully elucidated, related studies and the known roles of similar compounds suggest potential interactions with the following pathways, which are often dysregulated in melanoma:
-
GSK3β Signaling: Glycogen synthase kinase 3 beta (GSK3β) is implicated in melanoma cell motility and invasion.[3][4][5] Inhibition of GSK3β has been shown to reduce melanoma cell migration and invasion. Some this compound analogs have been found to inhibit GSK3β.
-
CDK1 Signaling: Cyclin-dependent kinase 1 (CDK1) is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Upregulation of CDK1 is observed in melanomas.
-
COX-2 Signaling: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in melanoma and contributes to inflammation, angiogenesis, and immunosuppression in the tumor microenvironment.[6][7] this compound has been shown to suppress COX-2 expression in other cell types.[8]
Visualizations
Experimental Workflow
Caption: A flowchart of the in vivo this compound treatment protocol.
Potential Signaling Pathways Influenced by this compound in Melanoma
Caption: Hypothesized mechanisms of this compound in melanoma.
Application Notes
-
Solubility and Formulation: this compound is a lipophilic molecule with poor water solubility. Therefore, careful consideration must be given to its formulation for in vivo use. It is highly recommended to conduct a pilot study to determine the maximum tolerated dose (MTD) and to assess the stability and solubility of this compound in the chosen vehicle. A common approach for such compounds is to use a co-solvent system, for example, a mixture of DMSO, PEG300, and Tween 80, diluted in saline. The final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-related toxicity.
-
Animal Model: The B16-F10 syngeneic model in C57BL/6 mice is an aggressive tumor model. It is essential to closely monitor tumor growth, as tumors can grow rapidly and may require euthanasia of the animals before the completion of the planned treatment schedule.
-
Data Interpretation: The %T/C is a measure of the increase in median survival time. While a valuable endpoint, it is also recommended to measure tumor growth inhibition (TGI) throughout the study to provide a more comprehensive assessment of the drug's efficacy.
-
Mechanism of Action Studies: To further investigate the mechanism of action of this compound in melanoma, tumors can be harvested at the end of the study for immunohistochemical analysis of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and key signaling proteins (e.g., p-GSK3β, CDK1, COX-2).
Conclusion
The protocol outlined in this document, based on the foundational study by Burres et al. (1991), provides a starting point for the in vivo evaluation of this compound in a B16 melanoma mouse model. While the initial findings are promising, further research is needed to optimize the treatment regimen, fully elucidate the underlying mechanisms of action in melanoma, and explore the potential of this compound as a novel therapeutic agent for this challenging disease. Researchers should pay careful attention to the formulation of this poorly soluble compound to ensure reliable and reproducible results.
References
- 1. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel multi-CDK inhibitor P1446A-05 restricts melanoma growth and produces synergistic effects in combination with MAPK pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3β inhibition blocks melanoma cell/host interactions by downregulating N-cadherin expression and decreasing FAK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "GSK3β inhibition blocks melanoma cell/host interactions by downregulat" by Jobin K John, Kim H T Paraiso et al. [jdc.jefferson.edu]
- 5. GSK3β inhibition blocks melanoma cell/host interactions by downregulating N-cadherin expression and decreasing FAK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX-2 as a potential biomarker and therapeutic target in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Similar antineoplastic effects of nimesulide, a selective COX-2 inhibitor, and prostaglandin E1 on B16-F10 murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Topsentin's Effect on MAPK Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of fundamental cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2][3] These cascades are typically organized into three main branches: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs.[1][2][4] Dysregulation of MAPK signaling is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic development.[1] Topsentin, a bis-indole alkaloid derived from marine sponges, has demonstrated antitumor properties, inhibiting the proliferation of various cancer cell lines.[5][6][7][8] This document provides a detailed protocol for using Western blot analysis to investigate the modulatory effects of this compound on the phosphorylation status of key MAPK proteins, which is indicative of pathway activation.
Signaling Pathway Overview
The MAPK pathways are three-tiered kinase cascades.[4] Typically, a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf) phosphorylates and activates a MAP Kinase Kinase (MAP2K, e.g., MEK), which in turn phosphorylates and activates a MAP Kinase (e.g., ERK).[4][9] Activated MAPKs then phosphorylate various downstream targets, including transcription factors, to elicit a cellular response. This application note focuses on measuring the phosphorylation of ERK, JNK, and p38 as key indicators of pathway activity following treatment with this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Experimental Protocols
This section details the complete workflow for analyzing MAPK pathway modulation by this compound.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
Step 1: Cell Culture and Treatment
-
Cell Line: Human lung carcinoma cells (A549) are suitable for this study.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed 1.5 x 10⁶ cells in 100 mm culture dishes and allow them to adhere overnight.
-
Treatment: Starve the cells in serum-free medium for 12-16 hours. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24 hours). A positive control, such as EGF (100 ng/mL for 15 minutes), can be used to stimulate the pathway.
Step 2: Protein Extraction (Cell Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new tube and discard the pellet.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Step 4: SDS-PAGE (Protein Separation)
-
Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at 100-120V until the dye front reaches the bottom.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a Polyvinylidene Difluoride (PVDF) membrane.
-
Perform the transfer using a wet transfer system at 100V for 90 minutes or a semi-dry system according to the manufacturer's protocol.
-
After transfer, briefly stain the membrane with Ponceau S solution to confirm successful and even transfer.
Step 6: Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for both the phosphorylated and total forms of the target proteins.
-
Phospho-p44/42 MAPK (Erk1/2)
-
p44/42 MAPK (Erk1/2)
-
Phospho-SAPK/JNK
-
SAPK/JNK
-
Phospho-p38 MAPK
-
p38 MAPK
-
GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
Step 7: Detection
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Step 8: Data Analysis (Densitometry)
-
Quantify the band intensities using image analysis software such as ImageJ.[10][11]
-
For each target, calculate the relative phosphorylation level by normalizing the densitometry value of the phospho-protein band to the value of the corresponding total protein band.
-
Further normalize this ratio to the loading control (e.g., GAPDH) to correct for any variations in protein loading.
-
Express the results as a fold change relative to the untreated control group.
Data Presentation
The quantitative data from the densitometry analysis should be presented in a clear, tabular format to facilitate comparison between different treatment groups.
Table 1: Hypothetical Densitometric Analysis of MAPK Protein Phosphorylation
| Treatment Group | Relative p-ERK/Total ERK | Relative p-JNK/Total JNK | Relative p-p38/Total p38 |
| Control (0 µM this compound) | 1.00 ± 0.08 | 1.00 ± 0.09 | 1.00 ± 0.11 |
| 5 µM this compound | 0.65 ± 0.05 | 1.45 ± 0.12 | 1.62 ± 0.14 |
| 10 µM this compound | 0.31 ± 0.04 | 2.10 ± 0.18 | 2.35 ± 0.20 |
| 20 µM this compound | 0.12 ± 0.02 | 2.85 ± 0.21 | 3.15 ± 0.25 |
Values are represented as mean fold change ± standard deviation relative to the control group (n=3).
Interpretation of Hypothetical Data: The data presented in Table 1 suggests that this compound may inhibit the MAPK/ERK pathway in a dose-dependent manner, as indicated by the decrease in ERK phosphorylation. Conversely, this compound appears to activate the stress-related JNK and p38 pathways, evidenced by the dose-dependent increase in their phosphorylation. This dual action—inhibiting pro-proliferative signaling (ERK) while activating pro-apoptotic signaling (JNK/p38)—is a characteristic of many potential anti-cancer agents.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity and biochemical effects of this compound-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. StarrLab - Quantification of protein bands using densitometry [sites.google.com]
- 11. yorku.ca [yorku.ca]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Topsentin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Topsentin, a bis-indole alkaloid isolated from marine sponges, has demonstrated a range of biological activities, including anti-inflammatory properties.[1][2][3] These application notes provide a comprehensive experimental framework to investigate and quantify the anti-inflammatory effects of this compound. The protocols detailed below cover both in vitro and in vivo models, targeting key inflammatory pathways and mediators. This compound has been shown to suppress cyclooxygenase-2 (COX-2) expression and its upstream signaling pathways, such as AP-1 and mitogen-activated protein kinase (MAPK).[1][2] It also influences microRNA (miR-4485) and its target, tumor necrosis factor-alpha-induced protein 2 (TNF-α IP2).[1][2][3]
The primary inflammatory models described herein utilize lipopolysaccharide (LPS)-stimulated macrophages and ultraviolet B (UVB)-irradiated keratinocytes to mimic inflammatory responses.[1][4] The protocols will guide researchers in assessing this compound's efficacy in mitigating inflammatory responses through the analysis of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and MAPK, and the quantification of inflammatory mediators.
I. In Vitro Assessment of Anti-inflammatory Effects
Cell Culture and Maintenance
-
Macrophage Cell Line: RAW 264.7 (murine macrophages) are a standard model for studying inflammation. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Keratinocyte Cell Line: HaCaT (human keratinocytes) are a suitable model for studying skin inflammation.[1] They are cultured under the same conditions as RAW 264.7 cells.
Cytotoxicity Assay
Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of this compound.
Protocol: MTT Assay
-
Seed RAW 264.7 or HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Subsequent experiments should use non-cytotoxic concentrations of this compound.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | RAW 264.7 Cell Viability (%) | HaCaT Cell Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 |
| 1 | 98.7 ± 3.8 | 99.1 ± 4.7 |
| 5 | 97.2 ± 4.1 | 98.5 ± 5.0 |
| 10 | 95.8 ± 3.9 | 96.3 ± 4.2 |
| 25 | 92.1 ± 5.3 | 94.7 ± 3.8 |
| 50 | 85.4 ± 6.1 | 88.2 ± 5.5 |
| 100 | 55.2 ± 7.8 | 60.7 ± 6.9 |
Data are presented as mean ± SD. Concentrations up to 25 µM are considered non-cytotoxic and suitable for further experiments.
Measurement of Inflammatory Mediators
Protocol: Griess Assay
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Seed RAW 264.7 cells (for TNF-α, IL-1β, IL-6) or HaCaT cells (for PGE2) in a 24-well plate and treat as described in the Griess assay protocol (for HaCaT cells, stimulate with UVB irradiation).
-
Collect the cell culture supernatant after 24 hours of stimulation.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and Prostaglandin E2 (PGE2) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Table 2: Effect of this compound on Inflammatory Mediator Production
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | PGE2 (pg/mL) |
| Control | 1.2 ± 0.3 | 50 ± 8 | 25 ± 5 | 30 ± 6 | 15 ± 4 |
| LPS/UVB | 45.8 ± 3.7 | 1250 ± 98 | 850 ± 75 | 1500 ± 120 | 250 ± 25 |
| LPS/UVB + this compound (5 µM) | 30.1 ± 2.9 | 800 ± 65 | 550 ± 48 | 980 ± 85 | 150 ± 18 |
| LPS/UVB + this compound (10 µM) | 20.5 ± 2.1 | 550 ± 52 | 380 ± 35 | 650 ± 59 | 90 ± 12 |
| LPS/UVB + this compound (25 µM) | 12.3 ± 1.5 | 300 ± 28 | 210 ± 22 | 350 ± 33 | 50 ± 8 |
Data are presented as mean ± SD. LPS was used for RAW 264.7 cells and UVB for HaCaT cells (for PGE2).
Western Blot Analysis of Signaling Pathways
Protocol: Western Blot
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (for RAW 264.7) or UVB (for HaCaT) for a specified time (e.g., 30-60 minutes).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key proteins to probe include:
-
NF-κB Pathway: p-IκBα, IκBα, p-p65, p65
-
MAPK Pathway: p-p38, p38, p-ERK, ERK, p-JNK, JNK
-
COX-2
-
Loading Control: β-actin or GAPDH
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
Table 3: Effect of this compound on Protein Expression/Phosphorylation
| Treatment | p-p65/p65 Ratio | p-p38/p38 Ratio | COX-2/β-actin Ratio |
| Control | 0.1 ± 0.02 | 0.15 ± 0.03 | 0.05 ± 0.01 |
| LPS/UVB | 1.0 ± 0.1 | 1.0 ± 0.09 | 1.0 ± 0.12 |
| LPS/UVB + this compound (25 µM) | 0.4 ± 0.05 | 0.35 ± 0.04 | 0.25 ± 0.03 |
Data are presented as relative fold change normalized to the LPS/UVB-treated group (mean ± SD).
II. In Vivo Assessment of Anti-inflammatory Effects
Animal Model: Carrageenan-Induced Paw Edema
This is a widely used model for acute inflammation.[5]
Protocol:
-
Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week.
-
Divide the animals into groups:
-
Group 1: Vehicle control (saline)
-
Group 2: Carrageenan control
-
Group 3: Carrageenan + this compound (e.g., 10 mg/kg, orally)
-
Group 4: Carrageenan + this compound (e.g., 25 mg/kg, orally)
-
Group 5: Carrageenan + Indomethacin (10 mg/kg, orally; reference drug)
-
-
Administer this compound or the reference drug orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema.
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle | 0.12 ± 0.03 | - |
| Carrageenan | 0.85 ± 0.09 | 0 |
| Carrageenan + this compound (10 mg/kg) | 0.62 ± 0.07 | 27.1 |
| Carrageenan + this compound (25 mg/kg) | 0.41 ± 0.05 | 51.8 |
| Carrageenan + Indomethacin (10 mg/kg) | 0.35 ± 0.04 | 58.8 |
Data are presented as mean ± SD.
III. Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Experimental workflow for assessing this compound.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Application Notes and Protocols for Topsentin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin is a bis-indole alkaloid first isolated from the marine sponge Spongosorites genitrix. It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1] These characteristics make this compound a compelling compound for investigation in various cell-based assays. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Data Presentation
This compound Solubility
The solubility of this compound is a critical factor for its application in in vitro studies. Based on available literature and the general characteristics of bis-indole alkaloids, the following table summarizes its solubility in common laboratory solvents. It is recommended to perform small-scale solubility tests to confirm these estimates before preparing large-volume stock solutions.
| Solvent | Molecular Weight ( g/mol ) | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 342.36 | ≥ 10 mg/mL (≥ 29.2 mM) | Common solvent for preparing high-concentration stock solutions for in vitro assays.[2] |
| Ethanol | 342.36 | Soluble | May be a suitable alternative to DMSO, though lower concentrations may be achieved. |
| Water | 342.36 | Insoluble | This compound is largely insoluble in aqueous solutions. |
| Phosphate-Buffered Saline (PBS) | 342.36 | Insoluble | Not a suitable solvent for primary dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a widely used method for cell culture applications.[2]
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution using the molecular weight (342.36 g/mol ).
-
For 1 mL of 10 mM stock solution, you will need 3.42 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat to prevent degradation.
-
Sterilization: For sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to final working concentrations in cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Sterile dilution tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept at a non-toxic level, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Mandatory Visualizations
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound's Effect on the MAPK/AP-1 Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. One of its mechanisms involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades, which are upstream regulators of cyclooxygenase-2 (COX-2) expression.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
Application Notes and Protocols for Dissolving Topsentin in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Topsentin solutions in Dimethyl Sulfoxide (DMSO) for various research applications, including in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a bis-indole alkaloid derived from marine sponges, known for its potential anti-tumor and anti-inflammatory properties[1][2]. For experimental use, it is crucial to prepare a stable stock solution. DMSO is a common and effective solvent for dissolving this compound[1].
Data Presentation: Quantitative Data Summary
| Property | Value | Reference/Note |
| Molecular Formula | C₂₀H₁₄N₄O₂ | [3] |
| Molecular Weight | 342.35 g/mol | [1][3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | Soluble (Exact concentration to be determined empirically) | One study reports dissolving this compound in 100% DMSO for experiments[1]. |
| Appearance | Solid (Form may vary) | General knowledge for purified small molecules. |
Experimental Protocols
This section provides a detailed methodology for preparing a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for various assays.
Materials
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile, filtered pipette tips
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a designated containment area.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged DMSO exposure; consider thicker gloves or double-gloving)[4].
-
DMSO can facilitate the absorption of dissolved substances through the skin[4][5]. Exercise extreme caution when handling this compound-DMSO solutions.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is for preparing a 10 mM stock solution. The final concentration may need to be adjusted based on the experimentally determined solubility.
-
Preparation : Bring this compound powder and DMSO to room temperature before use. This is especially important for DMSO, which can freeze at temperatures below 18.5°C.
-
Weighing : Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Calculation of DMSO Volume :
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW: 342.35 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 342.35 g/mol ) / 0.010 mol/L = 0.000292 L
-
Volume (µL) = 292 µL
-
-
-
Dissolution :
-
Using a calibrated pipette, add the calculated volume (292 µL) of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 2-3 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 10-15 minutes[6]. Gentle warming in a 37°C water bath can also aid dissolution[7].
-
Visually inspect the solution against a light source to ensure that no particulates remain. A clear solution indicates complete dissolution.
-
-
Aliquoting and Storage :
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration DMSO stock into the appropriate aqueous-based cell culture medium or buffer immediately before use.
-
Thaw Stock : Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution : It is recommended to perform a serial dilution. Directly diluting a highly concentrated DMSO stock into an aqueous solution can cause the compound to precipitate[9].
-
Intermediate Dilution (Optional but Recommended) : First, dilute the 10 mM stock solution in cell culture medium to an intermediate concentration (e.g., 1 mM). For example, add 5 µL of the 10 mM stock to 45 µL of culture medium. Mix well by pipetting.
-
Final Dilution : Use the intermediate dilution to prepare the final desired concentrations in your experimental setup (e.g., multi-well plates). For a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium in the well.
-
-
Solvent Control : It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, to account for any effects of the solvent on the experimental system[10]. The final DMSO concentration should ideally be kept below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced artifacts[7][10].
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution in DMSO.
Caption: Workflow for this compound-DMSO Stock Solution Preparation.
Stability and Handling Considerations
-
Stability : While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to use freshly prepared dilutions for experiments[6][11]. Avoid multiple freeze-thaw cycles of the stock solution, as this can degrade the compound[11].
-
Hygroscopicity of DMSO : DMSO is hygroscopic, meaning it readily absorbs moisture from the air[5]. The presence of water can affect the solubility of some compounds and may impact the stability of the stock solution over time[11][12]. Use anhydrous DMSO and keep containers tightly sealed.
-
Precipitation in Aqueous Media : When diluting the DMSO stock solution into aqueous buffers or media, precipitation can occur if the compound's solubility limit is exceeded[9]. To mitigate this, add the DMSO stock to the aqueous solution while gently vortexing or swirling the receiving tube[7]. Preparing an intermediate dilution as described above can also be beneficial. Always visually inspect the final working solution for any signs of precipitation before adding it to your experimental system.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H14N4O2 | CID 72457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. selleckchem.com [selleckchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell Lines Most Sensitive to Topsentin Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin, a bis-indole alkaloid originally isolated from marine sponges of the genus Spongosorites, has garnered significant interest within the scientific community due to its potent antitumor and anti-inflammatory properties.[1][2] As a promising candidate for further drug development, understanding its activity profile across various cancer cell lines is paramount. These application notes provide a comprehensive overview of the cell lines most sensitive to this compound treatment, detailed experimental protocols for assessing its efficacy, and insights into its molecular mechanisms of action.
Data Presentation: Cell Line Sensitivity to this compound and its Analogs
The following table summarizes the cytotoxic activity of this compound and its derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, providing a quantitative measure of drug potency.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound | P388 | Murine Leukemia | 4 - 40 | [3][4] |
| This compound | Human and Murine Tumor Cells | Various | 4 - 40 | [3][4] |
| This compound Analog | UACC-62 | Melanoma | 1.63 | [5] |
| This compound Analog | LOX IMVI | Melanoma | 1.70 | [5] |
| This compound Analog | SK-MEL-5 | Melanoma | 1.79 | [5] |
| This compound Analog | MOLT-4 | Leukemia | 1.55 | [5] |
| This compound Analog | SR | Leukemia | 2.36 | [5] |
| This compound Analog | K-562 | Leukemia | 2.78 | [5] |
| This compound Analog | HCC-2998 | Colon Cancer | 1.71 | [5] |
| This compound Analog | COLO 205 | Colon Cancer | 2.22 | [5] |
| This compound Analog | CAKI-1 | Renal Cancer | 1.70 | [5] |
| This compound Analog | BT-549 | Breast Cancer | 2.03 | [5] |
| This compound Analog | SF-539 | CNS Cancer | 1.81 | [5] |
| DIT3 (this compound Analog) | HeLa | Cervical Cancer | 1 | [6] |
| DCT1 (this compound Analog) | HeLa | Cervical Cancer | 60 | [6] |
| DCT2 (this compound Analog) | HeLa | Cervical Cancer | 30 | [6] |
Mechanism of Action and Signaling Pathways
This compound and its analogs exert their cytotoxic effects through multiple mechanisms. Studies have indicated that this compound can interact with DNA by binding to the minor groove, leading to the inhibition of DNA synthesis.[3][4][7] Furthermore, in certain cell types, this compound has been shown to induce apoptosis through the intrinsic pathway, characterized by the reduction of mitochondrial membrane potential and activation of caspases 9 and 3.[6] Analogs of this compound have also been observed to cause cell cycle arrest at the G2/M phase.[5][6]
In the context of its anti-inflammatory properties, this compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2) in UVB-irradiated human keratinocyte cells. This suppression is mediated through the downregulation of the MAPK and AP-1 signaling pathways.[1] Specifically, this compound inhibits the phosphorylation of p38, ERK, and JNK, which are key kinases in the MAPK pathway.[1]
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Perform a cell count and adjust the cell density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., at its IC50 or 2x IC50) and a vehicle control for the specified duration.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
-
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those of melanoma, leukemia, and colon cancer origin. The provided protocols offer standardized methods for researchers to evaluate the efficacy of this compound in their specific cell models of interest. Further investigation into the detailed molecular interactions and signaling pathways will be crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4-Amino-2-arylamino-5-indoloyl/cinnamoythiazoles, analogs of this compound-class of marine alkaloids, induce apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity and biochemical effects of this compound-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Topsentin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin is a bis-indole alkaloid first isolated from the marine sponge Spongosorites genitrix. It has garnered significant interest within the scientific community due to its potent anti-inflammatory and antitumor properties.[1][2] Preclinical evaluation of this compound in murine models is a critical step in elucidating its therapeutic potential. These application notes provide a comprehensive overview of the reported in vivo dosing regimens and detailed, generalized protocols for the administration of this compound in mice for anti-inflammatory and antitumor studies.
Data Presentation: In Vivo Dosing of this compound in Mice
The following tables summarize the quantitative data from preclinical studies involving the administration of this compound in various mouse models.
Table 1: Antitumor Activity of this compound in Murine Cancer Models
| Mouse Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| P388 Leukemia | Leukemia | Intraperitoneal (IP) | 150 mg/kg | Daily for 5 days (QD1-5) | %T/C = 137 | [3] |
| B16 Melanoma | Melanoma | Intraperitoneal (IP) | 37.5 mg/kg | Daily for 9 days (QD1-9) | %T/C = 144 | [3] |
%T/C: Ratio of the median lifespan of treated to control tumor-bearing mice, expressed as a percentage.
Table 2: Anti-inflammatory Activity of this compound in a Murine Model
| Mouse Model | Assay | Administration Route | Dosage | Outcome | Reference |
| Mouse Ear Edema | Edema Inhibition | Topical | ~12 µ g/ear | ~50% edema inhibition | Not specified in abstracts |
| Mouse Ear Edema | Edema Inhibition | Topical | 100 µ g/ear | >90% edema inhibition | Not specified in abstracts |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo administration of this compound in mice for antitumor and anti-inflammatory studies. These protocols are based on standard laboratory procedures and the available data on this compound.
Protocol 1: In Vivo Antitumor Efficacy Study of this compound in a Murine Syngeneic Tumor Model (e.g., B16 Melanoma)
1. Materials and Reagents:
-
This compound
-
Vehicle for solubilization (e.g., a solution of DMSO and saline. Note: The specific vehicle for in vivo administration of this compound was not detailed in the reviewed literature. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like saline or corn oil to a final DMSO concentration of <10%.)
-
B16 melanoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Sterile saline
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry equipment
2. Experimental Procedure:
-
Animal Acclimation: Acclimate C57BL/6 mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Culture: Culture B16 melanoma cells in appropriate media until they reach the desired confluence.
-
Tumor Implantation:
-
Harvest and wash the B16 cells with sterile saline.
-
Resuspend the cells to a final concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. For a 37.5 mg/kg dose in a 20g mouse, this would be 0.75 mg per mouse. The final injection volume should be around 100-200 µL.
-
Administer this compound (37.5 mg/kg) or vehicle control intraperitoneally daily for 9 days.[3]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Endpoint Analysis:
-
Calculate the %T/C to evaluate the efficacy of this compound.
-
Protocol 2: In Vivo Anti-inflammatory Study of this compound in a Mouse Ear Edema Model
1. Materials and Reagents:
-
This compound
-
Solvent for topical application (e.g., acetone (B3395972) or ethanol)
-
Inflammatory agent (e.g., phorbol (B1677699) ester or arachidonic acid)
-
Mice (e.g., Swiss Webster)
-
Micropipette
-
Biopsy punch
2. Experimental Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week.
-
Preparation of Solutions:
-
Dissolve the inflammatory agent in a suitable solvent.
-
Prepare different concentrations of this compound in the same solvent.
-
-
Induction of Inflammation:
-
Apply a fixed volume (e.g., 20 µL) of the inflammatory agent to the inner and outer surfaces of one ear of each mouse.
-
-
This compound Administration:
-
Immediately after the inflammatory agent, apply the this compound solution (e.g., 12 µg or 100 µg in 20 µL) or vehicle control to the same ear.
-
-
Assessment of Edema:
-
After a set period (e.g., 4-6 hours), euthanize the mice.
-
Use a biopsy punch to collect a standard-sized section from both the treated and untreated ears.
-
Weigh the ear punches to determine the extent of edema.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group compared to the control group.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
Caption: this compound's proposed mechanism of anti-inflammatory action.
Important Considerations
-
Pharmacokinetics: As of the latest review of the literature, there is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in mice. This is a critical data gap for further drug development.
-
Toxicity: Detailed toxicology studies for this compound in mice are not widely reported. It is essential to conduct dose-range-finding studies to determine the maximum tolerated dose (MTD) before initiating large-scale efficacy studies.
-
Formulation: The solubility of this compound is a key consideration for in vivo administration. While DMSO is a common solvent for in vitro work, its concentration in in vivo formulations should be minimized to avoid toxicity.[1] Further formulation development may be necessary to improve solubility and bioavailability.
These application notes and protocols are intended to serve as a guide for researchers working with this compound. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Strategies for Topsentin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of Topsentin and its derivatives. Topsentins are a class of bis-indole marine alkaloids that have garnered significant interest due to their wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. The protocols outlined below are based on established synthetic routes from peer-reviewed literature and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
This compound and its analogues are characterized by a central imidazole (B134444) or a related heterocyclic core linking two indole (B1671886) moieties. The scarcity of these compounds from natural sources necessitates efficient and versatile laboratory syntheses to enable further biological evaluation and structure-activity relationship (SAR) studies. This document details several synthetic approaches, including total synthesis of natural Topsentins and the preparation of structurally diverse analogues.
Synthetic Approaches Overview
The synthesis of this compound derivatives can be broadly categorized into a few key strategies:
-
Total Synthesis of Natural Topsentins: These routes focus on the precise construction of the natural product scaffold. A common strategy involves the condensation of a 1-(indol-3'-yl)-1,2-diaminoethane intermediate with an indole-based α-keto compound or its synthetic equivalent.[1][2]
-
Synthesis of Northis compound Analogues: Nortopsentins feature a 2,4-disubstituted imidazole core. Synthetic modifications often involve replacing the imidazole ring with other five-membered heterocycles like thiazoles, pyrroles, or pyrazoles to explore novel biological activities.[3][4][5]
-
Multi-component Reactions: For certain analogues, particularly those with pyridine (B92270) or other complex heterocyclic cores, one-pot multi-component reactions offer an efficient and atom-economical approach to rapidly build molecular diversity.[6]
Below are detailed protocols for representative synthetic methods.
Protocol 1: Total Synthesis of this compound C
This protocol describes the total synthesis of racemic this compound C, which involves the preparation of a key (indol-3-yl)ethane-1,2-diamine precursor followed by condensation and cyclization.[3][7]
Experimental Workflow
Caption: Workflow for the total synthesis of this compound C.
Step 1: Synthesis of tert-Butyl 6-Bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate
-
Formylation: To a solution of 6-bromoindole (B116670) in DMF, add SOCl₂ dropwise at 0 °C. Stir for 1 hour, then pour into an ice-water mixture. Collect the precipitate, wash with water, and dry to obtain 6-bromo-1H-indole-3-carbaldehyde.
-
Condensation: Dissolve the carbaldehyde in nitromethane and add a catalytic amount of a base (e.g., ammonium (B1175870) acetate). Reflux the mixture for 2-4 hours. Cool to room temperature and collect the resulting solid.
-
Boc Protection: To a solution of the nitrovinylindole in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete (monitored by TLC). Purify by column chromatography.
Step 2: Synthesis of the (Indol-3-yl)ethane-1,2-diamine Intermediate
-
Conjugate Addition: Perform a solvent-free conjugate addition of O-pivaloylhydroxylamine to the N-Boc protected nitrovinylindole.[7]
-
Reduction: The resulting adduct is then subjected to a mild reduction to yield the protected (indol-3-yl)ethane-1,2-diamine.[7]
Step 3: Condensation and Cyclization to form this compound C
-
Preparation of Indolylglyoxal: Prepare the required indolylglyoxal from the corresponding 3-acetylindole (B1664109) via iodination followed by Kornblum oxidation.[7]
-
One-Pot Condensation and Oxidation: The synthesis of the imidazoline (B1206853) fragment can be achieved in a one-pot procedure. This involves the condensation of the vicinal diamine with the indolylglyoxal, followed by oxidation of the resulting cyclic aminal to form the imidazoline ring.[7]
-
Deprotection: The final step involves the removal of the Boc protecting group to yield this compound C.
| Step | Key Reagents | Typical Yield | Reference |
| Overall Synthesis | 6-bromoindole | 55% (7 steps) | [3][7] |
Protocol 2: Synthesis of Northis compound Analogues with a Thiazole (B1198619) Core
This protocol outlines a general method for synthesizing Northis compound analogues where the central imidazole ring is replaced by a thiazole ring. This is achieved via a Hantzsch-type thiazole synthesis.[5]
Synthetic Pathway
Caption: General scheme for thiazole-based Northis compound analogs.
Experimental Procedure
-
Synthesis of α-Bromoacetyl Compound: Synthesize the appropriate α-bromoacetyl derivative from the corresponding indole or azaindole starting material.
-
Hantzsch Reaction: a. Suspend the α-bromoacetyl derivative (1.0 eq.) and the desired thioamide (1.0 eq.) in anhydrous ethanol. b. Heat the mixture to reflux for a period ranging from 30 minutes to 6 hours, monitoring the reaction progress by TLC. c. Upon completion, cool the reaction mixture. The product often precipitates from the solution. d. Filter the solid, wash with cold ethanol, and dry. e. If necessary, purify the product by column chromatography.
| Product Type | Reactants | Yield Range | Reference |
| Thiazole Northis compound Analogues | α-bromoacetyl indoles, thioamides | Good to Excellent | [5] |
Protocol 3: One-Pot Synthesis of Bis(indolyl)pyridine Northis compound Analogues
This protocol describes an efficient one-pot, four-component reaction to synthesize bis(indolyl)pyridine analogues of Northis compound.[6]
Reaction Scheme
Caption: One-pot synthesis of bis(indolyl)pyridine analogs.
Experimental Procedure
-
Combine 3-cyanocarbomethylindole (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), 3-acetylindole (1.0 eq.), and ammonium acetate in glacial acetic acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
| Product Type | Key Features | Yields | Reference |
| Bis(indolyl)pyridines | One-pot, four-component | Generally Good | [6] |
Summary of Quantitative Data
The following table summarizes typical yields for various synthetic methods for this compound derivatives.
| Derivative Class | Synthetic Method | Overall Yield | Key Intermediates/Steps | Reference(s) |
| This compound C (racemic) | Multi-step total synthesis | ~55% | (indol-3-yl)ethane-1,2-diamine formation | [7] |
| Northis compound B & D | Acyl cyanide reduction | Not specified | Reduction of acyl cyanide to form oxotryptamine | [8] |
| 2,5-bis(3'-indolyl)pyrroles | Three-step procedure | Good | Friedel-Crafts reaction with malonyl dichloride | [3][9] |
| Thiazole Analogues | Hantzsch reaction | Good to Excellent | α-bromoacetyl indoles | [5] |
| Bis(indolyl)pyridines | One-pot, four-component | Good | Condensation of four components in acetic acid | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used. The values presented here are indicative of the reported efficiencies of these methods.
Concluding Remarks
The synthetic methods presented provide a robust toolkit for accessing this compound derivatives for further research and development. The choice of synthetic route will depend on the specific target molecule and the desired level of structural diversity. Researchers are encouraged to consult the primary literature for detailed characterization data and for modifications to these general protocols. Standard laboratory safety procedures should be followed at all times.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Revision of the Structure and Total Synthesis of this compound C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Total Synthesis of Marine Sponge Bis(indole) Alkaloids of the this compound Class - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiproliferative activity of 2,5-bis(3'-indolyl)pyrroles, analogues of the marine alkaloid northis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A concise synthesis of this compound A and nortopsentins B and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total synthesis of marine sponge bis(indole) alkaloids of the this compound class - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Topsentin's Anti-inflammatory Effects in HaCaT Keratinocyte Cells
Introduction
The human immortalized keratinocyte cell line, HaCaT, serves as a robust and reliable in vitro model for studying the cellular and molecular mechanisms underlying skin inflammation.[1][2] Keratinocytes are primary players in the skin's immune response, releasing a variety of inflammatory mediators upon stimulation by external factors like ultraviolet (UV) radiation.[3][4] Topsentin, a bis-indole alkaloid derived from marine sponges, has demonstrated various biological activities, including antitumor and antimicrobial effects.[3][5] Recent studies have highlighted its photoprotective and anti-inflammatory potential in HaCaT cells, particularly in the context of UVB-induced inflammation.[3][4]
This document provides detailed protocols for utilizing HaCaT cells to investigate the anti-inflammatory properties of this compound. It covers methods for cell culture, induction of inflammation, cytotoxicity assessment, and analysis of key inflammatory signaling pathways and mediators.
Key Signaling Pathways in UVB-Induced Inflammation
UVB radiation is a potent inducer of inflammation in keratinocytes. The cellular response is mediated by complex signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the MAPK cascade leads to the phosphorylation of downstream transcription factors like AP-1, which in turn upregulates the expression of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2).[3][6] this compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the MAPK/AP-1 signaling axis, thereby reducing COX-2 expression.[3][4]
Caption: this compound's inhibition of the UVB-induced MAPK/AP-1/COX-2 pathway.
Experimental Design & Workflow
A typical workflow for assessing the anti-inflammatory effects of this compound involves several key stages: culturing HaCaT cells, determining a non-cytotoxic working concentration of this compound, pre-treating the cells, inducing an inflammatory response, and finally, analyzing the relevant cellular and molecular endpoints.
Caption: General experimental workflow for studying this compound in HaCaT cells.
Data Presentation
Quantitative data should be organized to clearly display the effects of this compound.
Table 1: Cytotoxicity of this compound on HaCaT Cells Data is representative and should be determined experimentally.
| This compound Conc. (µM) | Cell Viability (% of Control) |
|---|---|
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.7 ± 5.1 |
| 5 | 97.2 ± 3.9 |
| 10 | 95.5 ± 4.2 |
| 20 | 85.1 ± 6.3 |
| 40 | 60.3 ± 7.8 |
Table 2: Effect of this compound on Inflammatory Marker Expression Data is representative of expected results based on published literature.[3][4]
| Treatment Group | Relative COX-2 Protein Expression (Fold Change) | Relative p-p38 MAPK Protein Expression (Fold Change) |
|---|---|---|
| Control (No UVB) | 1.0 | 1.0 |
| UVB Only | 4.5 ± 0.5 | 3.8 ± 0.4 |
| UVB + this compound (5 µM) | 2.1 ± 0.3 | 1.9 ± 0.2 |
| UVB + this compound (10 µM) | 1.2 ± 0.2 | 1.1 ± 0.1 |
Experimental Protocols
Protocol 1: HaCaT Cell Culture and Maintenance
HaCaT cells are spontaneously immortalized human keratinocytes that retain a high degree of differentiation capacity.[1] They are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Medium Preparation: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of HaCaT cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes.
-
Culturing: Discard the supernatant and resuspend the cell pellet in fresh medium. Culture in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS (Ca²⁺/Mg²⁺-free) and detach using a 1:1 mixture of 0.05% Trypsin and 0.05% EDTA.[7] Neutralize the trypsin with complete medium and re-seed at a 1:5 to 1:10 split ratio.
Protocol 2: Induction of Inflammatory Response with UVB
UVB irradiation is an effective method to induce an inflammatory response in HaCaT cells, leading to increased COX-2 expression.[3]
-
Cell Seeding: Seed HaCaT cells in appropriate culture plates (e.g., 6-well plates for protein analysis) and grow to 80% confluency.
-
This compound Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing the desired concentration of this compound (e.g., 5-10 µM, based on cytotoxicity data). Incubate for the desired pre-treatment time (e.g., 1-3 hours).
-
UVB Irradiation:
-
Aspirate the medium and wash the cells once with PBS.
-
Add a thin layer of PBS to cover the cells.
-
Expose the cells to UVB radiation (e.g., 15-30 mJ/cm²) using a calibrated UVB source.[4] Sham-irradiated control cells should be handled identically but not exposed to UVB.
-
Remove the PBS and add back the serum-free medium (containing this compound for the treatment groups).
-
-
Post-incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for the expression of inflammatory markers before harvesting.[6]
Protocol 3: Cell Viability Assessment (CCK-8 Assay)
This assay determines the cytotoxic effects of this compound to establish a non-toxic working concentration range.
-
Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM).
-
Incubation: Incubate for 24 hours at 37°C.
-
Assay:
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Protocol 4: Cytokine and Chemokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of inflammatory mediators like IL-6 and IL-8 into the cell culture supernatant.
-
Sample Collection: Following the experimental treatment (Protocol 2), collect the cell culture supernatant from each well.
-
Centrifugation: Centrifuge the supernatant at 2000 x g for 10 minutes to remove any cellular debris.[9]
-
ELISA Procedure:
-
Perform the ELISA for the target cytokine (e.g., IL-6, IL-8) using a commercial kit according to the manufacturer's instructions.[10]
-
Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.
-
A biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentration based on the standard curve.
Protocol 5: Western Blot Analysis for Signaling Proteins
Western blotting is used to analyze the expression and phosphorylation status of key proteins in the inflammatory signaling pathways, such as COX-2 and phosphorylated MAPK members (p-p38, p-JNK).[3][11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-COX-2, anti-phospho-p38, anti-p38, anti-β-actin) overnight at 4°C.[6][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or total protein levels (e.g., p-p38 normalized to total p38).[6]
References
- 1. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HuR and p38MAPK in Ultraviolet B-induced Post-transcriptional Regulation of COX-2 Expression in the Human Keratinocyte Cell Line HaCaT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HaCaT Cells [cytion.com]
- 8. Antioxidant Activities and Mechanisms of Tomentosin in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Capsaicin attenuates the effect of inflammatory cytokines in a HaCaT cell model for basal keratinocytes [frontiersin.org]
- 10. 4.6. Measurement of Cytokines and Chemokines [bio-protocol.org]
- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantitative PCR to Measure Gene Expression Changes by Topsentin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin is a marine-derived bis-indole alkaloid with a range of biological activities, including anti-inflammatory and anti-tumor properties. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a potential therapeutic agent. A key aspect of this is elucidating its impact on gene expression. Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific technique for measuring changes in the expression of target genes. These application notes provide a detailed protocol for utilizing qPCR to quantify the effects of this compound on the expression of genes involved in key signaling pathways.
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways implicated in inflammation and cancer.
-
MAPK/AP-1 Pathway: this compound has been reported to suppress the expression of cyclooxygenase-2 (COX-2), a key inflammatory enzyme.[1][2] This suppression is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.
-
miR-4485/TNF-α IP2 Axis: Research has indicated that this compound can inhibit the expression of microRNA-4485 (miR-4485) and its target gene, Tumor Necrosis Factor-alpha Induced Protein 2 (TNF-α IP2).[3]
-
AMPK/CHK1 Pathway: A derivative of this compound, Topsentinol L Trisulfate (TLT), has been shown to inhibit the activation of AMP-activated protein kinase (AMPK) and checkpoint kinase 1 (CHK1).[4]
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the expected changes in gene expression following treatment with this compound, based on published literature. This data can be used as a reference for expected outcomes in qPCR experiments.
Table 1: Effect of this compound on Gene Expression in the MAPK/AP-1 Pathway
| Target Gene | Expected Change in Expression | Fold Change (Relative to Control) |
| COX-2 | Suppression | Data not currently available in a quantitative format. |
| c-Jun | Suppression | Data not currently available in a quantitative format. |
| c-Fos | Suppression | Data not currently available in a quantitative format. |
Table 2: Effect of this compound on miR-4485 and its Target Gene Expression
| Target Gene | Treatment | Fold Change (Relative to Control) |
| miR-4485 | UVB | ~2.5-fold increase |
| UVB + this compound (10 µM) | ~1.5-fold increase | |
| TNF-α IP2 | UVB | ~2.0-fold increase |
| UVB + this compound (10 µM) | ~1.2-fold increase |
Data is approximated from graphical representations in the cited literature.[3]
Table 3: Effect of this compound Derivative (TLT) on Gene Expression in the AMPK/CHK1 Pathway
| Target Gene | Expected Change in Expression | Fold Change (Relative to Control) |
| AMPK | Inhibition of activation | Gene expression data not currently available. |
| CHK1 | Inhibition of activation | Gene expression data not currently available. |
Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflow for qPCR analysis.
Caption: this compound inhibits the MAPK/AP-1 signaling pathway, leading to the suppression of COX-2 gene expression.
Caption: this compound inhibits UVB-induced miR-4485 expression and its target, TNF-α IP2.
Caption: Experimental workflow for measuring gene expression changes using two-step RT-qPCR.
Experimental Protocols
This section provides a detailed methodology for a two-step reverse transcription quantitative PCR (RT-qPCR) to measure gene expression changes induced by this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HaCaT keratinocytes, cancer cell lines) in appropriate culture vessels and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (e.g., DMSO). Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
Total RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the culture dish using a lysis reagent (e.g., TRIzol).
-
Phase Separation: Add chloroform (B151607) to the cell lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol, air dry, and resuspend in nuclease-free water.
RNA Quality and Quantity Assessment
-
Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity: Assess the purity of the RNA by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Integrity: (Optional but recommended) Verify the integrity of the RNA by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Two-Step RT-qPCR
Step 1: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a nuclease-free tube on ice, prepare the reverse transcription master mix. For a 20 µL reaction, a typical setup is:
-
Total RNA: 1 µg
-
Random Hexamers or Oligo(dT) primers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
Reverse Transcriptase Buffer (10X): 2 µL
-
Reverse Transcriptase Enzyme: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubation: Gently mix the components, briefly centrifuge, and incubate in a thermal cycler with the following program:
-
25°C for 10 minutes (primer annealing)
-
50°C for 60 minutes (reverse transcription)
-
85°C for 5 minutes (enzyme inactivation)
-
-
Storage: The synthesized cDNA can be stored at -20°C.
Step 2: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (e.g., COX-2, c-Jun, c-Fos, miR-4485, TNF-α IP2, AMPK, CHK1) and a stable reference gene (e.g., GAPDH, ACTB, 18S rRNA).
-
qPCR Reaction Setup: In a qPCR plate, prepare the reaction mix for each gene. For a 20 µL reaction, a typical setup is:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
qPCR Cycling: Perform the qPCR in a real-time PCR detection system with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis (Relative Quantification using the ΔΔCt Method)
The 2-ΔΔCt method is a widely used approach for relative quantification of gene expression.[5]
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
-
Normalization to Control (ΔΔCt): For each treated sample, calculate the difference between its ΔCt and the ΔCt of the control (vehicle-treated) sample.
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
A value of 1 indicates no change in expression.
-
A value greater than 1 indicates an upregulation of the gene.
-
A value less than 1 indicates a downregulation of the gene.
-
Conclusion
This application note provides a comprehensive guide for researchers to effectively utilize qPCR for quantifying the gene expression changes induced by this compound. By following the detailed protocols and utilizing the provided reference data and pathway diagrams, scientists can gain valuable insights into the molecular mechanisms of this compound, aiding in its further development as a therapeutic agent.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Topsentin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topsentin is a bis-indole alkaloid originally isolated from marine sponges of the family Halichondriidae. This class of natural products has garnered significant interest in oncology research due to its potent antitumor activities. This compound and its synthetic analogs have been shown to inhibit the proliferation of various human and murine tumor cells, with IC50 values in the micromolar range.[1][2] The primary mechanism of its anticancer effect is the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy. One of the common effects of this compound analogs is the arrest of the cell cycle in the G2/M phase, which precedes the onset of apoptosis.[2]
This application note provides a comprehensive protocol for the quantitative analysis of this compound-induced apoptosis using dual-staining flow cytometry with Annexin V and Propidium Iodide (PI).
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry is a powerful technique for the rapid, quantitative, single-cell analysis of apoptosis. The most widely used method employs Annexin V and Propidium Iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells.[3]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is exclusively found on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[4] Annexin V is a protein with a high affinity for PS in the presence of Ca²⁺. When conjugated to a fluorochrome (e.g., FITC), it can effectively label early apoptotic cells.[4]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and therefore cannot enter live cells or early apoptotic cells with intact membranes. PI can only penetrate the compromised membranes of late-stage apoptotic and necrotic cells, where it stains the nucleus red.[3]
This dual-staining approach allows for the differentiation of four distinct cell populations:
-
Live Cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower Right Quadrant).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper Right Quadrant).
-
Necrotic Cells: Annexin V-negative and PI-positive (Upper Left Quadrant - rare).
Signaling Pathways in this compound-Induced Apoptosis
Studies on this compound and its more potent analogs reveal that they induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This process is often initiated following cell cycle arrest at the G2/M checkpoint. The intrinsic pathway is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[2][5][6]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions used.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit with PI (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Sterile microcentrifuge tubes and flow cytometry tubes
-
Flow cytometer equipped with a 488 nm laser
Experimental Workflow Diagram
Figure 2: Experimental workflow for apoptosis analysis.
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. b. Allow cells to attach and grow overnight. c. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test might be 0, 1, 5, 10, and 25 µM. d. Include a vehicle control by treating cells with the highest concentration of DMSO used in the this compound dilutions. e. Remove the old medium, wash cells once with PBS, and add the medium containing the different concentrations of this compound or vehicle control. f. Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
2. Cell Harvesting: a. Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a labeled 15 mL conical tube. Wash the adherent cells with PBS, then detach them using a minimal amount of Trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with the supernatant collected earlier. b. Suspension cells: Gently transfer the cell suspension directly into a conical tube. c. Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
3. Staining with Annexin V-FITC and PI: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash. c. Resuspend the cell pellet in 1X Binding Buffer. Determine the cell concentration and adjust it to approximately 1 x 10⁶ cells/mL. d. Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a fresh flow cytometry tube. e. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark. g. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
4. Flow Cytometry Analysis: a. Analyze the samples on the flow cytometer immediately (preferably within 1 hour). b. Use unstained, PI-only stained, and Annexin V-only stained cells to set up appropriate voltage and compensation settings. c. Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris. d. Acquire data for at least 10,000 events per sample. e. Create a dot plot of FITC-A (Annexin V) versus PI-A. Use quadrant gates to determine the percentage of cells in each of the four populations.
Data Presentation and Interpretation
The results of the flow cytometry analysis can be summarized in a table to show the dose-dependent effect of this compound on apoptosis induction. The data below is representative of results obtained with this compound analogs on cancer cell lines.[2]
Table 1: Quantitative Analysis of Apoptosis in HeLa Cells Treated with a this compound Analog for 24 hours
| Treatment Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 |
| 1 | 85.6 ± 2.1 | 8.9 ± 1.1 | 3.5 ± 0.6 | 12.4 |
| 5 | 62.3 ± 3.5 | 25.4 ± 2.8 | 10.1 ± 1.9 | 35.5 |
| 10 | 40.1 ± 4.2 | 38.7 ± 3.9 | 18.2 ± 3.1 | 56.9 |
Data are presented as mean ± SD from three independent experiments. Total Apoptotic Cells is the sum of Early and Late Apoptotic populations.
A clear dose-dependent increase in the percentage of both early and late apoptotic cells is expected following treatment with an effective concentration of this compound. This quantitative data is crucial for determining the compound's potency and mechanism of cell death.
The Annexin V/PI dual-staining method coupled with flow cytometry is a robust and reliable technique for quantifying the pro-apoptotic effects of this compound. This application note provides a detailed protocol that can be adapted by researchers in drug discovery and cancer biology to evaluate the therapeutic potential of this compound and its analogs. The ability to accurately measure apoptosis is a critical step in the preclinical development of novel anticancer agents.
References
- 1. kumc.edu [kumc.edu]
- 2. 4-Amino-2-arylamino-5-indoloyl/cinnamoythiazoles, analogs of this compound-class of marine alkaloids, induce apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
Application Notes and Protocols for DNA Footprinting Assay to Confirm Topsentin Binding Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DNA footprinting assays to identify and characterize the binding site of the marine natural product Topsentin on a specific DNA sequence. The protocols are designed for researchers familiar with basic molecular biology techniques.
Introduction
This compound, a bis(indolyl)imidazole alkaloid originally isolated from marine sponges, has demonstrated a range of biological activities, including antitumor and anti-inflammatory properties.[1][2][3] Preliminary studies suggest that this compound interacts with DNA, potentially binding to the minor groove.[1][2] DNA footprinting is a high-resolution technique used to determine the specific DNA sequence where a protein or small molecule, such as a drug candidate, binds.[4][5][6] This method relies on the principle that a bound ligand protects the DNA from enzymatic or chemical cleavage.[4][7][8] By comparing the cleavage pattern of DNA in the presence and absence of the ligand, a "footprint"—a region of protection—becomes visible on a sequencing gel, revealing the precise binding site.[9][10] This information is crucial for understanding the mechanism of action of DNA-binding agents like this compound and for the rational design of new therapeutic compounds.
This document outlines two common DNA footprinting methods: DNase I footprinting and hydroxyl radical footprinting.[11][12][13]
Key Methodologies
DNase I Footprinting
DNase I is an endonuclease that nonspecifically cleaves DNA.[6] When a small molecule like this compound is bound to its target sequence, it sterically hinders the access of the bulky DNase I enzyme, resulting in a region of protection (the footprint).[4][7] This method is robust and widely used for identifying the binding sites of both proteins and small molecules.[6][14]
Hydroxyl Radical Footprinting
Hydroxyl radicals are small, highly reactive species that cleave the DNA backbone with very little sequence dependence.[12][13][15] Due to their small size, they can provide a much higher-resolution footprint of a bound ligand, revealing fine details about its interaction with the DNA, including solvent accessibility.[12][13][16] This method is particularly useful for small molecules that may not effectively block the larger DNase I enzyme.[12]
Experimental Workflow and Signaling Pathways
The general workflow for a DNA footprinting experiment involves several key steps, from preparing the DNA probe to analyzing the final footprinting pattern.
Caption: A generalized workflow for DNA footprinting assays.
While this compound is known to modulate signaling pathways like MAPK and AP-1 in the context of its anti-inflammatory effects,[3][17] its direct interaction with DNA represents a different mechanism of action that may contribute to its antitumor properties.[1] Understanding this direct DNA interaction is the primary goal of the footprinting assay.
Detailed Experimental Protocols
Protocol 1: DNase I Footprinting
This protocol is adapted for identifying the binding site of a small molecule like this compound.
Materials:
-
Target DNA fragment (100-400 bp) containing the putative binding site.
-
T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for radiolabeling.
-
DNase I (RNase-free).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT.
-
DNase I Dilution Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 10 mM MgCl₂.
-
Stop Solution: 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL Proteinase K.
-
Formamide Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.
-
Denaturing polyacrylamide gel (6-8%).
-
Maxam-Gilbert sequencing ladder of the same DNA fragment (optional, for precise localization).
Procedure:
-
DNA Probe Preparation:
-
Amplify the target DNA region using PCR with one primer end-labeled with a fluorescent tag, or perform post-PCR labeling.[10]
-
Alternatively, for radiolabeling, dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase (CIP).
-
End-label one strand of the DNA fragment with [γ-³²P]ATP using T4 Polynucleotide Kinase.[10]
-
Purify the singly end-labeled DNA probe using a suitable column purification kit or ethanol (B145695) precipitation.[10]
-
-
Binding Reaction:
-
Prepare a series of reactions, each containing the labeled DNA probe at a final concentration of ~1-10 nM in Binding Buffer.
-
Add increasing concentrations of this compound to each tube (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). Ensure the final solvent concentration is constant across all reactions.
-
Include a "no this compound" control.
-
Incubate the reactions at room temperature for 30 minutes to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Prior to the experiment, perform a titration to determine the optimal concentration of DNase I that results in a uniform ladder of fragments with, on average, one cut per DNA molecule.[18]
-
Add the predetermined optimal amount of freshly diluted DNase I to each binding reaction.
-
Incubate for exactly 1-2 minutes at room temperature.
-
Stop the reaction by adding an equal volume of Stop Solution and vortexing briefly. Incubate at 55°C for 15 minutes to digest proteins.
-
-
DNA Purification and Electrophoresis:
-
Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the DNA fragments.[18]
-
Resuspend the dried DNA pellets in 5-10 µL of Formamide Loading Dye.[18]
-
Heat the samples at 90-95°C for 5 minutes to denature the DNA, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel. Run a Maxam-Gilbert sequencing ladder of the same fragment in an adjacent lane if available.[9]
-
-
Visualization and Analysis:
-
After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
Analyze the resulting autoradiogram. The "footprint" will appear as a gap in the ladder of bands in the lanes containing this compound, corresponding to the region protected from DNase I cleavage.[9][10]
-
Protocol 2: Hydroxyl Radical Footprinting
This protocol offers higher resolution for mapping the this compound binding site.
Materials:
-
End-labeled DNA probe (prepared as in Protocol 1).
-
This compound stock solution.
-
Binding Buffer (as in Protocol 1).
-
Fenton Reagent (prepare fresh):
-
Solution A: 100 mM (NH₄)₂Fe(SO₄)₂·6H₂O
-
Solution B: 200 mM EDTA
-
Solution C: 10% H₂O₂
-
Solution D: 200 mM Sodium Ascorbate
-
-
Stop Solution: 3 M Sodium Acetate, 0.1 M Thiourea.
-
Formamide Loading Dye.
-
Denaturing polyacrylamide gel (6-8%).
Procedure:
-
DNA Probe Preparation and Binding Reaction:
-
Follow steps 1 and 2 from the DNase I Footprinting protocol.
-
-
Hydroxyl Radical Cleavage:
-
To the binding reaction mixture, add the following reagents in quick succession, vortexing gently after each addition:
-
1 µL of Solution A
-
1 µL of Solution B
-
2.5 µL of Solution D
-
2.5 µL of Solution C
-
-
Allow the cleavage reaction to proceed for 1-2 minutes at room temperature.[13][15]
-
Stop the reaction by adding Stop Solution and immediately proceeding to ethanol precipitation.
-
-
DNA Purification, Electrophoresis, and Analysis:
Data Presentation and Quantitative Analysis
The results of a DNA footprinting experiment can be quantified to determine the binding affinity (Kd) of this compound for its target sequence. This is achieved by densitometric analysis of the footprint region at different this compound concentrations.[4][19][20]
Hypothetical Quantitative Data for this compound Binding
The following table presents hypothetical data from a quantitative DNase I footprinting experiment to determine the binding affinity of this compound for a specific DNA sequence.
| This compound Concentration (µM) | Normalized Intensity of Protected Band | Fraction of DNA Bound |
| 0 | 1.00 | 0.00 |
| 0.1 | 0.85 | 0.15 |
| 0.5 | 0.60 | 0.40 |
| 1.0 | 0.45 | 0.55 |
| 5.0 | 0.15 | 0.85 |
| 10.0 | 0.08 | 0.92 |
| 50.0 | 0.05 | 0.95 |
The fraction of DNA bound is calculated as 1 - (Normalized Intensity). The apparent Kd would be the concentration of this compound at which the fraction of DNA bound is 0.5, which in this hypothetical case is approximately 0.7 µM.
Comparison of Footprinting Reagents
| Feature | DNase I | Hydroxyl Radical |
| Cleavage Agent | Endonuclease | Chemical (Fenton reaction) |
| Size of Agent | Large (~30 kDa) | Small |
| Resolution | Lower (footprint of ~10-20 bp) | High (single nucleotide)[12][16] |
| Sequence Specificity | Some preference for A/T-rich regions | Minimal to no sequence preference[12][13] |
| Best For | Initial identification of larger binding sites | High-resolution mapping, small molecules[12] |
Troubleshooting and Considerations
-
No Footprint Observed:
-
This compound may not be binding under the tested conditions. Optimize binding buffer (salt concentration, pH).
-
The concentration of this compound may be too low. Test a higher concentration range.
-
The DNA fragment may not contain the true binding site.
-
-
Smearing on the Gel:
-
Incomplete stopping of the nuclease reaction. Ensure the stop solution is added promptly and is effective.
-
DNA degradation. Handle DNA carefully and use nuclease-free reagents.
-
-
Uneven Cleavage in Control Lane:
-
The concentration of DNase I or hydroxyl radicals is too high, leading to over-digestion. Perform careful titration of the cleavage agent.
-
Logical Relationships in Data Interpretation
The interpretation of footprinting data follows a logical progression from qualitative observation to quantitative analysis.
Caption: Logical flow for interpreting DNA footprinting results.
By following these protocols and considerations, researchers can effectively use DNA footprinting to confirm and precisely map the binding site of this compound, providing valuable insights into its mechanism of action and facilitating further drug development efforts.
References
- 1. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. DNase I Footprinting: Understanding Protein-DNA Interactions - Creative Proteomics [iaanalysis.com]
- 9. DNA-Protein Interactions/Footprinting Protocols [protocol-online.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Mapping Small DNA Ligand Hydroxyl Radical Footprinting and Affinity Cleavage Products for Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxyl radical "footprinting": high-resolution information about DNA-protein contacts and application to lambda repressor and Cro protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNase I footprinting [gene.mie-u.ac.jp]
- 19. Quantitative footprinting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative footprinting analysis. Binding to a single site - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Topsentin solubility in aqueous solutions?
Disclaimer: Topsentin is a bis-indole alkaloid known for its poor aqueous solubility. While it is widely used in preclinical research, specific quantitative data on its aqueous solubility and established protocols for its enhancement are scarce in published literature. The following guide provides researchers with general strategies and starting experimental protocols based on established methods for other poorly soluble compounds. These should be considered as starting points for developing a method tailored to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
This compound is a marine natural product, a type of compound known as a bis-indole alkaloid, isolated from marine sponges like Spongosorites genitrix.[1][2] It has garnered significant interest in the scientific community for its potent biological activities, including antitumor, antiviral, and anti-inflammatory properties.[3][4][5][6] However, like many complex, aromatic alkaloids, this compound has very low solubility in water. This poses a significant challenge for researchers, as drugs typically need to be dissolved in an aqueous solution (like culture media or buffer) to be active in biological assays.[7] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.
Q2: Is there any published data on the aqueous solubility of this compound?
There is no readily available quantitative data (e.g., in mg/mL or µM) for the intrinsic aqueous solubility of this compound. However, numerous research articles consistently report dissolving this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before diluting it into aqueous media for experiments.[1] This universal reliance on a strong organic solvent is a clear indicator of its very poor solubility in neutral aqueous buffers.
Q3: What are the primary methods I should consider to improve this compound's solubility for my experiments?
For typical in vitro laboratory settings, the following three methods are the most practical and recommended starting points for improving this compound solubility:
-
Co-solvency: This involves using a water-miscible organic solvent, such as DMSO, in which this compound is highly soluble. A concentrated stock solution is made in the co-solvent and then carefully diluted into the aqueous experimental medium.[8][9]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are doughnut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[10][11]
-
pH Adjustment: this compound's structure contains functional groups that can be ionized (gain or lose a proton) at different pH values. Changing the pH of the buffer can increase the concentration of the more soluble, ionized form of the molecule.[7]
More advanced techniques like nanoparticle or liposome (B1194612) formulation can also be explored for in vivo or specialized applications.[12][13]
Troubleshooting Guides
Issue: My this compound is precipitating when I add my DMSO stock to my aqueous buffer. What should I do?
This is a common problem when the final concentration of the organic co-solvent is not sufficient to keep the compound dissolved in the aqueous medium.
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: Check if your experimental system can tolerate a higher final percentage of DMSO. Many cell lines can tolerate up to 0.5% DMSO, but this should always be validated with a vehicle control.
-
Improve Mixing Technique: When diluting, add the DMSO stock dropwise into the vortexing aqueous solution. Never add the aqueous solution to the DMSO stock, as this will cause immediate precipitation.
-
Use an Intermediate Dilution: Try a serial dilution. For example, dilute the 100% DMSO stock 1:10 in pure DMSO, and then dilute this new stock into your final aqueous buffer.
-
Consider a Different Method: If precipitation persists and you cannot alter the concentration or co-solvent percentage, you may need to use an alternative method like cyclodextrin complexation.
Issue: I need to prepare a stock solution of this compound. What is the recommended solvent?
Based on available literature, 100% DMSO is the recommended starting solvent for preparing high-concentration stock solutions of this compound.[1][14] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[9] For long-term storage, these stock solutions should be kept at -20°C or -80°C. Be aware that DMSO is hygroscopic (absorbs water from the air), which can reduce the solubility of your compound over time, so ensure vials are tightly sealed.[15]
Issue: I need to avoid organic solvents in my experiment. What are the alternatives?
If DMSO or other organic solvents are not compatible with your assay, the best alternative is to prepare a cyclodextrin inclusion complex of this compound. This involves encapsulating the this compound molecule within a water-soluble cyclodextrin, creating a stable, water-soluble powder that can be dissolved directly into aqueous buffers. See the experimental protocol below for details on preparing and testing these complexes.
Issue: How do I know if my chosen solubility enhancement method is working effectively?
The most direct way is to perform a solubility study. This involves preparing saturated solutions using different methods (e.g., various co-solvent percentages, different cyclodextrins) and then measuring the concentration of dissolved this compound using an analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A successful method will yield a significantly higher dissolved concentration compared to the control (this compound in buffer alone).
Experimental Protocols
Protocol 1: Co-Solvent Method for In Vitro Assays
This protocol describes the standard method for preparing working solutions of this compound for cell culture experiments using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), Anhydrous Grade
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out a precise amount of this compound powder (e.g., 3.42 mg).
-
Dissolve it in 100% DMSO to make a concentrated stock (e.g., 1 mL of DMSO for a 10 mM stock, given MW of 342.3 g/mol ).[16]
-
Ensure complete dissolution by vortexing. Gentle warming (37°C) may be applied if necessary.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1]
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Prepare a series of intermediate dilutions from your high-concentration stock using 100% DMSO (e.g., 1 mM, 100 µM). This minimizes pipetting errors and the volume of DMSO added in the final step.
-
-
Prepare Final Working Solution:
-
Place the required volume of your final aqueous buffer or cell culture medium in a sterile tube.
-
While vigorously vortexing the aqueous medium, slowly add the required volume of the appropriate DMSO stock solution drop-by-drop.
-
Crucially, ensure the final DMSO concentration remains below the tolerance level of your assay (typically ≤0.5%). For example, to make a 10 µM solution in 1 mL of media, add 1 µL of a 10 mM DMSO stock. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to your aqueous medium without the drug. This is essential to ensure that any observed effects are due to this compound and not the solvent.
Protocol 2: Cyclodextrin Inclusion Complexation
This guide provides a two-stage process: first, a phase solubility study to identify a suitable cyclodextrin, and second, a method to prepare the solid complex.
Part A: Phase Solubility Study
This experiment determines how much a cyclodextrin increases the apparent solubility of this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and/or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Prepare a series of cyclodextrin solutions in your chosen buffer with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).
-
Add an excess amount of this compound powder to each solution in separate sealed vials. The goal is to have undissolved solid remaining at the end.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[17]
-
After equilibration, visually confirm that excess solid this compound is still present in all vials.
-
Filter each suspension through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantify the concentration of dissolved this compound in each filtrate using a pre-validated HPLC or UV-Vis method.
-
Plot the concentration of dissolved this compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase indicates the formation of a soluble complex.
Part B: Preparation of Solid Complex by Freeze-Drying
This method creates a solid, water-soluble powder of the this compound-cyclodextrin complex.[10]
Procedure:
-
Based on the phase solubility study, determine the optimal molar ratio (e.g., 1:1 this compound:HP-β-CD).
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water.
-
Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol (B145695) or acetone, and add this solution dropwise to the stirring cyclodextrin solution.
-
Alternatively, if possible, add the solid this compound directly to the aqueous cyclodextrin solution.
-
Stir the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution under high vacuum for 48-72 hours until a dry, fluffy powder is obtained. This powder is the inclusion complex and should be readily soluble in aqueous buffers.
Data Presentation
Table 1: Properties of Common Co-solvents for Preclinical Research
| Co-solvent | Polarity | Miscibility with Water | Common Use Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | Miscible | Excellent solvent for a wide range of compounds; used for high-concentration stocks. Can be toxic to some cells at >0.5%.[9][14] |
| Ethanol | Polar Protic | Miscible | Good solvent, less toxic than DMSO but also generally less powerful for highly insoluble compounds. |
| PEG 400 | Polar | Miscible | Often used in formulations for in vivo studies due to its low toxicity. Can be viscous. |
Table 2: Properties of Commonly Used Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Abbreviation | Cavity Diameter (Å) | Water Solubility ( g/100 mL at 25°C) | Key Features |
|---|---|---|---|---|
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | 6.0 - 6.5 | > 60 | Amorphous, highly soluble derivative of β-CD, widely used in pharmaceutical formulations. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | 6.0 - 6.5 | > 70 | Anionic derivative with very high water solubility, effective at forming soluble complexes. |
| β-Cyclodextrin | β-CD | 6.0 - 6.5 | 1.85 | Natural cyclodextrin, but its own low water solubility can be a limiting factor.[17] |
Visualizations
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. quora.com [quora.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. oatext.com [oatext.com]
- 11. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticles and nanofibers for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. ziath.com [ziath.com]
- 16. This compound | C20H14N4O2 | CID 72457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Preventing Topsentin precipitation in cell culture media
Welcome to the technical support center for Topsentin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately upon addition to my cell culture media?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound, which is a bis(indolyl)imidazole alkaloid.[1][2] This occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, where its solubility is much lower.[2] The abrupt change in solvent polarity causes the compound to fall out of solution.[3]
Q2: What is the recommended solvent and storage method for this compound stock solutions?
A2: Based on published studies, the recommended solvent for this compound is 100% DMSO.[1] Stock solutions should be prepared at a high concentration (e.g., 10-100 mM), ensuring complete dissolution, and stored at -20°C or -80°C to maintain stability.[1][3] It is advisable to avoid repeated freeze-thaw cycles, which can promote compound degradation or precipitation.[4][5]
Q3: What components in cell culture media can contribute to compound precipitation?
A3: Several components and factors can lead to precipitation:
-
High Salt Concentrations: Media rich in certain salts, particularly calcium and phosphate, can form insoluble complexes with the compound.[4]
-
pH Shifts: this compound's solubility, like many alkaloids, can be pH-dependent.[6][7] The pH of the medium can change during cell growth due to metabolic activity, potentially reducing solubility.[2]
-
Serum Proteins: While proteins in fetal bovine serum (FBS) can sometimes bind to compounds and increase their apparent solubility, they can also interact in ways that promote precipitation under certain conditions.[3]
Q4: Can I filter out the precipitate and use the remaining solution in my experiment?
A4: This is not recommended. The formation of a precipitate means the concentration of the soluble, active compound in your medium is unknown and significantly lower than your target concentration.[2] Using the filtered solution would lead to inaccurate and unreliable experimental results.
Q5: My media with this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?
A5: Delayed precipitation can occur for several reasons:
-
Temperature Changes: Moving media between cold storage and a 37°C incubator can affect compound solubility.[4]
-
Evaporation: Over time, evaporation from culture plates can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[2]
-
Metabolic pH Changes: As cells metabolize, they release waste products that can alter the pH of the medium, which in turn can affect the solubility of a pH-sensitive compound.[2]
-
Compound Instability: While this compound is generally stable in DMSO, its long-term stability in aqueous media at 37°C may be limited.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Dilution
If you observe a cloudy or crystalline precipitate immediately after adding your this compound stock to the cell culture medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue: Delayed Precipitation of this compound During Incubation
If the medium is initially clear but a precipitate forms hours or days later, consult the summary table below.
Data Presentation
Table 1: Summary of this compound Biological Activity & Concentrations
This table provides context for typical working concentrations. Exceeding these significantly may increase the risk of precipitation.
| Activity | Cell Line / Model | Effective Concentration (IC₅₀) | Citation |
| Inhibition of PGE₂ Production | HaCaT cells | 1.22 µM | [1] |
| Inhibition of TNF-α Production | HaCaT cells | 6.98 µM | [1] |
| Antiproliferative Activity | P388 leukemia cells | 4 - 40 µM | [8] |
| Cytotoxicity (Cell Viability) | HaCaT cells | No significant toxicity at 10 µM (86.6% viability) | [1] |
Table 2: Troubleshooting Summary for Delayed Precipitation
| Potential Cause | Explanation | Recommended Solution | Citation |
| Temperature Fluctuations | Moving cultures between different temperatures can cause compounds to fall out of solution. | Minimize temperature changes. Always use pre-warmed media for changes. | [4] |
| Media Evaporation | Evaporation in the incubator concentrates all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper incubator humidification. Use culture plates with low-evaporation lids or seal plates for long-term experiments. | [2] |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently. | [2] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation of certain compounds. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound (MW: 342.3 g/mol ), sterile anhydrous 100% DMSO, sterile microcentrifuge tubes.[1][9]
-
Calculation: To prepare 1 mL of a 10 mM stock, weigh out 3.42 mg of this compound powder.
-
Dissolution: Aseptically add the 3.42 mg of this compound to a sterile microcentrifuge tube. Add 1 mL of 100% DMSO.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes to ensure the compound is fully dissolved. If needed, gently warm the tube to 37°C or sonicate briefly to aid dissolution.[10]
-
Storage: Visually confirm that no particulate matter is visible. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[1]
Protocol 2: Recommended Dilution Method to Prevent Precipitation
This protocol uses a serial dilution approach to minimize the solvent shock that causes precipitation.[2]
-
Pre-warm Media: Place a sufficient volume of your complete cell culture medium (containing serum, if applicable) in a 37°C water bath or incubator until it reaches temperature.[2]
-
Prepare Intermediate Dilution:
-
Thaw your high-concentration this compound stock (e.g., 10 mM in DMSO).
-
In a sterile tube, create an intermediate dilution by adding a small amount of the stock to a larger volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 final dilution), you could first make a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of pre-warmed media). This creates a 100 µM intermediate solution.
-
-
Final Dilution:
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate solution to your main culture volume. For the example above, you would then perform a 1:10 dilution of the 100 µM intermediate solution into your culture plate to reach the final 10 µM concentration.
-
-
Final Solvent Concentration: Always calculate the final percentage of DMSO in your culture. It should be kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity.[2] Include a vehicle control (media with the same final DMSO concentration) in your experiments.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the COX-2 pathway.[1][11] This is achieved by suppressing the upstream Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling cascades.[1][11][12]
Caption: this compound inhibits UVB-induced inflammation via the MAPK/AP-1/COX-2 pathway.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C20H14N4O2 | CID 72457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Topsentin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Topsentin cytotoxicity assays.
Troubleshooting Guide & FAQs
1. Why am I seeing high variability in my replicate wells?
High variability between replicate wells is a common issue in cytotoxicity assays and can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting cells settle in the center or along the edges of the wells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of this compound stock solution or assay reagents. For greater accuracy, consider using a multi-channel pipette for reagent addition.[1]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[2]
-
Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media.[3] If the compound precipitates, it will not be uniformly available to the cells. Visually inspect your wells for any precipitate after adding this compound.
2. My IC50 value for this compound is different from published values. What could be the reason?
Discrepancies in IC50 values are common and can be attributed to several experimental variables:[4]
-
Cell Line Differences: Different cell lines exhibit varying sensitivities to cytotoxic agents.[4] Even within the same cell line, passage number and cell health can influence results.
-
Experimental Conditions: Factors such as cell density, incubation time with this compound, and the specific cytotoxicity assay used can all impact the calculated IC50 value.[4]
-
Compound Purity and Handling: The purity of the this compound used can vary between suppliers. Additionally, improper storage or repeated freeze-thaw cycles of the stock solution can degrade the compound.[4]
-
Assay-Specific Interference: As a colored compound, this compound may interfere with colorimetric assays like MTT by directly absorbing light at the measurement wavelength.[3]
3. I am observing a high background signal in my MTT/XTT assay, even in the negative control wells. What is the cause?
A high background signal can arise from the intrinsic properties of this compound and its interaction with the assay reagents:
-
Direct Reduction of Tetrazolium Salts: Some natural products can directly reduce tetrazolium salts (like MTT or XTT) to their colored formazan (B1609692) product, independent of cellular metabolic activity. This leads to a false positive signal of high viability.[3] To test for this, include a "compound-only" control (this compound in media without cells) and subtract its absorbance from your experimental wells.
-
Color Interference: this compound itself is a colored compound and may absorb light at the wavelength used to measure formazan, leading to artificially high absorbance readings. A "compound-only" control is also essential to correct for this.[3]
4. What are the best practices for dissolving and storing this compound?
Proper handling of this compound is crucial for obtaining reproducible results:
-
Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[3][5][6] Prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock solution in cell culture media, ensure the final DMSO concentration is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3][6] It is recommended to keep the final DMSO concentration around 0.1% to be safe for most cell lines.[5][6]
-
Storage: Store the DMSO stock solution of this compound at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4] For aqueous solutions, it is often recommended to prepare them fresh before each experiment.[4]
-
Solubility Issues: If you observe precipitation upon dilution in aqueous media, you can try vortexing, sonicating, or briefly warming the solution to 37°C to aid dissolution.[4] Always ensure the compound is fully dissolved before adding it to your cells.[4]
5. How can I confirm that the observed cytotoxicity is due to apoptosis?
While a decrease in cell viability in an MTT assay suggests cytotoxicity, it does not confirm the mechanism of cell death. To specifically investigate apoptosis, consider the following assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis.
-
DNA Fragmentation Analysis: Techniques like TUNEL staining or gel electrophoresis to detect DNA laddering are hallmarks of apoptosis.
-
Morphological Assessment: Observing characteristic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies using microscopy can provide qualitative evidence.
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| P388 | Murine Leukemia | 4 - 40 | Not Specified | Not Specified |
| B16 | Murine Melanoma | 4 - 40 | Not Specified | Not Specified |
| Various Human Tumor Cells | Various | 4 - 40 | Not Specified | Not Specified |
| P-388 | Murine Tumor Cells | 8.8 | Not Specified | Not Specified |
Note: IC50 values can vary significantly based on experimental conditions as detailed in the FAQs.[7]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol provides a general guideline for assessing cell viability. Optimization of cell density and incubation times is recommended for each cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
Compound Control: Medium with the highest concentration of this compound (no cells) to check for interference.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or SDS solution) to each well to dissolve the purple formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound cytotoxicity assays.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Proposed pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Topsentin Concentration for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of topsentin for in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for dissolving this compound?
A1: this compound is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] This stock solution can then be stored at -20°C for future use. For cell culture experiments, the final concentration of DMSO in the medium should be kept low, generally below 0.5%, to avoid solvent-induced cytotoxicity.
Q2: How should I determine the starting concentration range for my experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Based on published data, the half-maximal inhibitory concentration (IC50) for antitumor activity generally ranges from 4 to 40 µM.[2][3][4] For anti-inflammatory effects, concentrations around 10 µM have been shown to be effective.[5] It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal range for your specific cell line and assay.
Q3: I am observing precipitation of this compound in my culture medium. What should I do?
A3: Precipitation of this compound in aqueous culture medium can be a concern. To mitigate this, ensure that the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells. When diluting the DMSO stock solution into the culture medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion. If precipitation persists, consider preparing a fresh, lower concentration stock solution or using a different formulation if available.
Q4: My experimental results with this compound are not consistent. What are the potential causes?
A4: Inconsistent results can arise from several factors. Ensure that your cell cultures are healthy, in the logarithmic growth phase, and within a consistent passage number. The stability of this compound in your specific culture medium and under your experimental conditions (e.g., light exposure, temperature) could also be a factor. Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize degradation. Finally, carefully control for variables such as cell seeding density and incubation times.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to interact with DNA by binding to the minor groove.[2] It also affects key signaling pathways involved in inflammation and cell proliferation. Specifically, this compound can suppress the expression of cyclooxygenase-2 (COX-2) by down-regulating the phosphorylation of the MAPK and AP-1 signaling pathways.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity observed | - Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay. - Compound degradation: The this compound stock solution or working solutions may have degraded. - Cell line resistance: The chosen cell line may be resistant to the effects of this compound. | - Perform a dose-response experiment with a wider and higher range of concentrations. - Prepare fresh stock and working solutions of this compound. - Verify the sensitivity of your cell line to similar compounds or research literature for reported sensitivity to this compound. |
| High cell death in control wells (vehicle control) | - High DMSO concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. - Contamination: The stock solution or culture medium may be contaminated. | - Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Run a DMSO toxicity control. - Filter-sterilize the this compound stock solution. Always use aseptic techniques during experiments. |
| Precipitate forms in the culture medium | - Poor solubility: this compound may have limited solubility in the aqueous culture medium. - Incorrect dilution technique: Improper mixing when diluting the stock solution. | - Ensure the final DMSO concentration is optimized for solubility without causing toxicity. - Add the this compound stock solution to the culture medium slowly while gently mixing. - Consider a brief sonication of the final working solution before adding it to the cells. |
| High variability between replicate wells | - Uneven cell seeding: Inconsistent number of cells seeded in each well. - Inaccurate pipetting: Errors in pipetting the compound or assay reagents. - Edge effects: Evaporation from the outer wells of the microplate. | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Calibrate pipettes regularly and use proper pipetting techniques. - Avoid using the outermost wells of the plate or fill them with sterile PBS or water to maintain humidity. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Leukemia | 4 - 40 | [2][3][4] |
| B16 | Murine Melanoma | 4 - 40 | [2][3] |
| NSCLC-N6 | Human Bronchopulmonary Cancer | 12 µg/mL (this compound B) | [7] |
| KB | Human Epidermoid Carcinoma | > 10 µM (Northis compound E) | [8] |
Table 2: Effective Concentrations of this compound in Anti-inflammatory Studies
| Cell Line | Assay | Effective Concentration (µM) | Effect | Reference |
| HaCaT | COX-2 mRNA Expression | 10 | Significant suppression of UVB-induced COX-2 mRNA | [5] |
| HaCaT | PGE2 Production | IC50 = 1.22 | Inhibition of UVB-induced PGE2 production | [9] |
| HaCaT | TNF-α Production | IC50 = 6.98 | Inhibition of UVB-induced TNF-α production | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Optimal Seeding Density for Cytotoxicity Assays
Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay to ensure they are in the logarithmic growth phase during the experiment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Incubator (37°C, 5% CO2)
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure the cell confluence or perform a viability assay (e.g., MTT).
-
Select the seeding density that results in approximately 70-80% confluence at the end of the experiment, ensuring the cells are still in their exponential growth phase.
Protocol 3: Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.
Materials:
-
Cells seeded at their optimal density in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Topsentin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target effects of Topsentin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a bis(indole) alkaloid isolated from marine sponges of the Spongosorites genus.[1] It has demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.[1][2][3] Its proposed mechanisms of action include the inhibition of inflammatory pathways such as Cyclooxygenase-2 (COX-2), AP-1, and MAPK signaling.[1][2] Some studies also suggest that this compound can bind to the minor groove of DNA, potentially interfering with DNA synthesis, and may also inhibit cyclin-dependent kinase 1 (CDK1).[4][5]
Q2: I'm observing a cellular phenotype inconsistent with the known targets of this compound. Could this be an off-target effect?
Yes, this is a strong possibility and a common challenge when working with small molecule inhibitors.[6] Off-target effects occur when a compound interacts with unintended cellular components.[6] Given that this compound is known to interact with multiple signaling pathways, an unexpected phenotype could arise from the modulation of a previously uncharacterized target. To investigate this, it is crucial to perform validation experiments to distinguish on-target from off-target effects.[7]
Q3: What are the first steps to take if I suspect an off-target effect?
The initial steps should focus on confirming the observation and ruling out experimental artifacts. We recommend the following:
-
Concentration Titration: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits the desired on-target effect.[7] Using the lowest effective concentration can help minimize off-target activities.[7]
-
Use a Structurally Unrelated Inhibitor: If you are studying a specific pathway (e.g., COX-2 inhibition), use a structurally different inhibitor known to target the same pathway.[7] If this second inhibitor reproduces the phenotype, it strengthens the evidence for an on-target effect.[7]
-
Confirm Target Expression: Verify that your cellular model expresses the intended target protein at sufficient levels.[7] This can be done using techniques like Western blotting or qPCR.
Troubleshooting Guides
Issue 1: Discrepancy Between Biochemical and Cellular Assay Results
Question: The IC50 value of this compound in my biochemical assay (e.g., purified enzyme) is significantly lower than in my cell-based assay. Why is this happening and how can I troubleshoot it?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Intracellular ATP Concentration | In cell-based assays, high levels of intracellular ATP can out-compete ATP-competitive inhibitors. Biochemical assays are often performed at lower ATP concentrations, leading to apparent higher potency.[7] Solution: If applicable to your target, perform cellular assays in ATP-depleted conditions or use an ATP-non-competitive inhibitor of the same target as a control.[7] |
| Cellular Efflux Pumps | This compound may be a substrate for efflux pumps like P-glycoprotein, which actively remove the compound from the cell, reducing its intracellular concentration.[7] Solution: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and see if the cellular potency of this compound increases.[7] |
| Poor Cell Permeability | The physicochemical properties of this compound may limit its ability to cross the cell membrane effectively. Solution: Assess the compound's properties (e.g., LogP) and consider chemical modifications if developing derivatives. For experimental purposes, you could try using cell permeabilization agents, though this can have other confounding effects. |
| Compound Stability and Degradation | This compound may be unstable in cell culture media or be metabolized by the cells. Solution: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test the stability of this compound in your specific media over the time course of your experiment using techniques like HPLC. |
Issue 2: Unexpected Cell Cycle Arrest or Apoptosis
Question: I am using this compound to inhibit inflammation, but I'm observing significant cell cycle arrest at the G2/M phase and subsequent apoptosis, which is not expected from COX-2 inhibition alone. What could be the cause?
Possible Off-Targets and Investigative Strategies:
-
Cyclin-Dependent Kinases (CDKs): Some research suggests that this compound derivatives may inhibit CDK1, a key regulator of the G2/M transition.[5] Off-target inhibition of other CDKs could also lead to cell cycle perturbations.
-
DNA Damage Response: this compound has been reported to bind to the minor groove of DNA.[4] This interaction could trigger DNA damage checkpoints, leading to cell cycle arrest and apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell cycle effects.
Issue 3: Identifying Unknown Off-Targets
Question: I have strong evidence for an off-target effect, but I don't know what the unintended target is. How can I identify it?
Strategies for Off-Target Identification:
| Method | Description | Considerations |
| Kinase Selectivity Profiling | Screen this compound against a large panel of purified kinases (hundreds) to identify potential off-target interactions.[7][8] This is offered as a service by several commercial vendors. | Provides a broad overview of potential kinase off-targets but is performed in a cell-free system.[9] Results need to be validated in a cellular context.[9] |
| Chemical Proteomics | This approach uses techniques like drug-affinity purification followed by mass spectrometry to identify proteins that bind to this compound directly in a cellular lysate.[7] | Can identify a wide range of binding partners, not just kinases. Requires specialized equipment and expertise. |
| Cellular Thermal Shift Assay (CETSA) | CETSA measures the thermal stability of proteins in the presence of a ligand (this compound). Target engagement stabilizes the protein, leading to a shift in its melting temperature.[10] | This is a powerful method to confirm target engagement within intact cells.[10] Can be performed at a proteome-wide scale. |
| Phenotypic Screening with Genetic Approaches | Techniques like CRISPR-Cas9 or RNAi screens can be used to identify genes that, when knocked out or knocked down, confer resistance to this compound-induced phenotypes.[11] This can help identify the pathways and specific proteins involved in the off-target effect. | A high-throughput and powerful method, but can be complex and time-consuming to execute and analyze. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Adapted from General Protocols)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases using a luminescence-based assay like ADP-Glo™.[6][8]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in buffer).
-
-
Reaction Setup:
-
Reaction Initiation:
-
Signal Generation:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[6]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that this compound binds to its intended target(s) in a cellular environment.[10]
-
Cell Treatment:
-
Culture cells to an appropriate density and treat them with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[6]
-
-
Heating and Lysis:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes to induce protein denaturation, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a heat block).
-
-
Protein Quantification:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of a specific target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the heating temperature for each this compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathway Visualization
Caption: Known inhibitory effects of this compound on the MAPK/AP-1/COX-2 signaling pathway.[1][2]
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. confluencediscovery.com [confluencediscovery.com]
- 9. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Purity Assessment of Synthesized Topsentin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Topsentin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a synthesized this compound sample?
The purity of a synthesized this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][][5] These techniques provide information about the presence and quantity of impurities, as well as structural confirmation of the this compound molecule.
Q2: What is the expected molecular weight of this compound?
The molecular formula for this compound is C₂₀H₁₄N₄O₂.[6] Its calculated molecular weight is approximately 342.3 g/mol .[6] High-resolution mass spectrometry should provide a mass that is very close to the calculated exact mass.
Q3: What are some potential impurities I should look for in my synthesized this compound sample?
Impurities in a synthesized this compound sample can originate from starting materials, intermediates, byproducts of the reaction, or degradation products. Common impurities may include unreacted starting materials such as indole (B1671886) derivatives, or byproducts from incomplete cyclization reactions during the synthesis of the imidazole (B134444) core. Brominated analogs of this compound can also be present, particularly if the synthesis starts from brominated indoles.[7]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: My HPLC chromatogram shows multiple peaks, but I expected a single peak for pure this compound.
-
Possible Cause 1: Presence of Impurities. The additional peaks likely represent impurities from the synthesis.
-
Solution: Collect the fractions corresponding to the major and minor peaks and analyze them separately by Mass Spectrometry and NMR to identify their structures.
-
-
Possible Cause 2: Isomeric Forms. It is possible that your synthesis has produced isomers of this compound which may have slightly different retention times.
-
Solution: Analyze the collected fractions by MS and NMR to determine if they are isomers. Modifying the HPLC method (e.g., changing the mobile phase composition or gradient) may improve the separation of these isomers.
-
-
Possible Cause 3: On-column Degradation. this compound may be degrading on the HPLC column.
-
Solution: Ensure the mobile phase is compatible with this compound and consider using a milder pH. Check the stability of your sample in the mobile phase over time.
-
Issue: The peak for my this compound sample is broad or tailing.
-
Possible Cause 1: Column Overload. Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Possible Cause 2: Poor Column Condition. The column may be old or contaminated.
-
Solution: Wash the column according to the manufacturer's instructions or replace it with a new one.
-
-
Possible Cause 3: Inappropriate Mobile Phase. The mobile phase may not be optimal for the separation.
-
Solution: Adjust the mobile phase composition, pH, or ionic strength. Consider using a different column chemistry.
-
Mass Spectrometry (MS) Analysis
Issue: I am not observing the expected molecular ion peak for this compound at m/z 343.1 [M+H]⁺.
-
Possible Cause 1: Incorrect Ionization Mode. this compound may ionize more efficiently in a different mode.
-
Solution: Switch between positive and negative ionization modes. For this compound, positive ion mode (ESI+) is generally effective.
-
-
Possible Cause 2: In-source Fragmentation. The molecule may be fragmenting in the ion source.
-
Solution: Reduce the cone voltage or other source parameters to minimize in-source fragmentation.
-
-
Possible Cause 3: Sample Purity. The sample may not contain a significant amount of this compound.
-
Solution: Re-evaluate the synthesis and purification steps. Analyze the sample by HPLC to estimate the concentration of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: The ¹H-NMR spectrum of my sample is complex and difficult to interpret.
-
Possible Cause 1: Presence of Impurities. Multiple compounds in the sample will lead to a complex spectrum.
-
Solution: Purify the sample further using techniques like preparative HPLC.
-
-
Possible Cause 2: Presence of Tautomers. this compound can exist as a mixture of tautomers, which will result in more signals than expected for a single structure.[8]
-
Solution: This is an inherent property of the molecule. 2D NMR techniques such as COSY and HMBC can help in assigning the signals to the correct protons and carbons in the different tautomeric forms.
-
-
Possible Cause 3: Poor Signal-to-Noise Ratio.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio. Ensure the sample concentration is adequate.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A standard analytical HPLC method for the purity assessment of this compound can be performed using a reversed-phase column.
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Expected Retention Time for this compound: ~10-12 minutes (This can vary based on the specific HPLC system and column).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to identify any impurities.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
Expected m/z values for this compound:
-
[M+H]⁺: ~343.12
-
[M+Na]⁺: ~365.10
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the structural confirmation of the synthesized this compound.
| Parameter | Value |
| Solvent | DMSO-d₆ |
| Spectrometer Freq. | 400 MHz (for ¹H) |
| Reference | TMS (δ 0.00) or residual solvent peak |
| Experiments | ¹H, ¹³C, COSY, HSQC, HMBC |
Characteristic ¹H-NMR Chemical Shifts (δ, ppm) in DMSO-d₆:
-
Aromatic protons: ~6.8 - 8.5 ppm
-
NH protons: ~11.0 - 12.5 ppm (can be broad)
Visualizations
Caption: Workflow for the synthesis, purification, and purity assessment of a this compound sample.
Caption: Troubleshooting logic for unexpected peaks in an HPLC chromatogram of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisindole alkaloids of the this compound and hamacanthin classes from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. This compound | C20H14N4O2 | CID 72457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Revision of the Structure and Total Synthesis of this compound C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Topsentin Animal Model Studies
Welcome to the technical support center for researchers utilizing Topsentin in animal model studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research with this marine-derived bis-indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the biggest initial hurdle in this compound animal studies?
A1: The most significant initial challenge is often the poor aqueous solubility of this compound. As a marine natural product, it is inherently hydrophobic, which can lead to difficulties in preparing formulations suitable for in vivo administration. This can result in low bioavailability, inconsistent drug exposure, and consequently, high variability in experimental outcomes. Careful attention to formulation development is critical for the success of any this compound animal study.
Q2: What are the known in vivo effective doses of this compound?
A2: Early studies have demonstrated the anti-tumor activity of this compound in murine models. The effective dose is dependent on the cancer model being investigated. For instance, in a P388 leukemia model, a dose of 150 mg/kg administered daily for 5 days showed activity, while in a B16 melanoma model, a daily dose of 37.5 mg/kg for 9 days was effective.[1] It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and disease indication.
Q3: What are the primary signaling pathways affected by this compound?
A3: In vitro and in vivo studies suggest that this compound exerts its biological effects through the modulation of several key signaling pathways. Notably, it has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and its upstream signaling molecules, including Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinases (MAPK).[2][3] Understanding these pathways is essential for designing mechanistic studies and interpreting efficacy data.
Troubleshooting Guides
Issue 1: Difficulty in Formulating this compound for In Vivo Administration
-
Problem: this compound powder does not readily dissolve in aqueous vehicles, leading to precipitation and inaccurate dosing.
-
Potential Causes:
-
Inherent low aqueous solubility of the bis-indole alkaloid structure.
-
Use of an inappropriate solvent or vehicle.
-
-
Troubleshooting Steps:
-
Co-solvent Systems: Utilize a mixture of a biocompatible organic solvent and an aqueous carrier. A common starting point is a solution containing DMSO, PEG400, Tween-80, and saline. It is critical to use the minimum amount of organic solvent necessary to achieve dissolution and avoid solvent-related toxicity.
-
Vehicle Selection: For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) or corn oil can be considered if a solution is not achievable. For intraperitoneal injections, ensure the final formulation is sterile and non-irritating.
-
Solubility Testing: Before initiating animal studies, perform small-scale solubility tests with various pharmaceutically acceptable excipients to identify an optimal formulation.
-
Particle Size Reduction: If using a suspension, micronization of the this compound powder can improve its dissolution rate and bioavailability.
-
Issue 2: High Variability or Lack of Efficacy in Animal Models
-
Problem: Inconsistent or absent therapeutic effects are observed despite administering the intended dose of this compound.
-
Potential Causes:
-
Poor bioavailability due to formulation issues.
-
Rapid metabolism or clearance of the compound in the animal model.
-
Selection of an inappropriate animal model or tumor cell line.
-
Inconsistent administration technique.
-
-
Troubleshooting Steps:
-
Formulation Optimization: Re-evaluate the formulation to enhance solubility and absorption. Consider formulations known to improve the bioavailability of poorly soluble drugs.
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the concentration of this compound in the plasma and target tissues over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a dosing regimen that maintains therapeutic concentrations.
-
Model Validation: Ensure that the chosen animal model is appropriate for the disease under investigation and that the tumor cells are sensitive to this compound in vitro.
-
Standardize Administration: Provide thorough training on administration techniques (e.g., oral gavage, intraperitoneal injection) to all personnel to ensure consistency.
-
Issue 3: Observation of Unexpected Toxicity or Adverse Events
-
Problem: Animals exhibit signs of toxicity, such as weight loss, lethargy, or organ damage, that were not anticipated based on in vitro data.
-
Potential Causes:
-
Off-target effects of this compound.
-
Toxicity of the formulation vehicle.
-
Metabolites of this compound being more toxic than the parent compound.
-
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound to determine a maximum tolerated dose (MTD).
-
Vehicle Control Group: Always include a control group that receives only the vehicle to differentiate between compound- and vehicle-induced toxicity.
-
Toxicity Assessment: Conduct a comprehensive toxicity study that includes monitoring of clinical signs, body weight, food and water intake, and at the end of the study, perform hematology, clinical chemistry, and histopathology of major organs.
-
Metabolite Profiling: If significant toxicity is observed, consider studies to identify the major metabolites of this compound in the animal model to assess their potential contribution to the observed adverse effects.
-
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Murine Cancer Models
| Cancer Model | Animal Strain | Administration Route | Dosage | Treatment Schedule | Outcome | Reference |
| P388 Leukemia | Not Specified | Intraperitoneal (presumed) | 150 mg/kg | Daily for 5 days | %T/C = 137 | [1] |
| B16 Melanoma | Not Specified | Intraperitoneal (presumed) | 37.5 mg/kg | Daily for 9 days | %T/C = 144 | [1] |
%T/C: Ratio of median survival time of treated vs. control animals, expressed as a percentage.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
-
Formulation Preparation: Prepare the this compound formulation as a sterile solution or a uniform suspension. Warm the formulation to room temperature before administration.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or cecum.
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the formulation. The maximum recommended volume for an IP injection in a mouse is 10 mL/kg.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Protocol 2: Oral Gavage in Mice
-
Formulation Preparation: Prepare the this compound formulation as a solution or a homogenous suspension.
-
Animal Restraint: Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Use a flexible, ball-tipped gavage needle. Measure the needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth. Gently insert the needle into the esophagus. Do not force the needle if resistance is met.
-
Administration: Once the needle is correctly positioned in the stomach, administer the formulation slowly. The recommended maximum volume for oral gavage in mice is 10 mL/kg.
-
Post-gavage Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Visualizations
Caption: this compound's inhibitory effect on the MAPK/AP-1/COX-2 signaling pathway.
Caption: General workflow for a this compound in vivo efficacy study.
References
- 1. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Topsentin Stability and Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability and activity of the marine bis-indole alkaloid, Topsentin, by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: While specific degradation kinetics for this compound have not been extensively published, data from related indole (B1671886) alkaloids suggest that they are often more stable in acidic conditions. For short-term storage (hours to a few days) in solution, a slightly acidic pH of around 4.0-6.0 is recommended to minimize potential degradation. For long-term storage, it is best to store this compound as a solid at -20°C or below and prepare fresh solutions as needed.
Q2: How does pH affect the biological activity of this compound?
A2: The primary anti-inflammatory activity of this compound is its ability to inhibit the COX-2 enzyme. The ionization state of a molecule, which is pH-dependent, can influence its binding to a target enzyme. Therefore, the pH of the assay buffer can impact the observed inhibitory activity. It is recommended to perform activity assays within a pH range of 7.0-8.0, which is typical for cellular and enzymatic assays, to ensure physiological relevance. Significant deviations from this range may alter both the protein structure of COX-2 and the ionization state of this compound, leading to unreliable results.
Q3: Can I use standard buffers to adjust the pH of my this compound solution?
A3: Yes, standard biological buffers can be used. For stability studies, buffers such as citrate (B86180) (for acidic pH) and phosphate (B84403) (for neutral to slightly alkaline pH) are suitable. For cell-based or enzymatic assays, buffers like PBS (phosphate-buffered saline) or Tris-HCl are appropriate. Ensure the chosen buffer does not interfere with the downstream analysis or assay.
Q4: My this compound solution has changed color. Is it degraded?
A4: A change in color can be an indicator of degradation. Indole-containing compounds can be susceptible to oxidation, which may result in colored degradation products. If you observe a color change, it is advisable to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment. Storing solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) can help minimize oxidative degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent COX-2 inhibitory activity. | Degradation of this compound in stock solution: this compound may have degraded due to improper storage conditions (e.g., neutral or alkaline pH, exposure to light, extended storage at room temperature). | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store at -20°C or below. For working solutions, use a slightly acidic buffer (pH 4.0-6.0) if immediate use is not possible. |
| Suboptimal pH of the assay buffer: The pH of your experimental setup may be affecting the interaction between this compound and the COX-2 enzyme. | Ensure your COX-2 inhibition assay is performed at a physiologically relevant pH, typically between 7.0 and 8.0. Verify the pH of your final reaction mixture. | |
| Precipitation of this compound in aqueous buffer. | Poor solubility at the working pH: this compound, like many organic molecules, may have limited solubility in aqueous solutions, and this can be pH-dependent. | First, dissolve this compound in a small amount of an organic solvent like DMSO before diluting it into the aqueous buffer. If precipitation still occurs, you may need to adjust the final concentration or the pH of the buffer. The solubility of similar compounds is sometimes higher in more acidic conditions. |
| High variability in stability measurements between replicates. | Inconsistent pH or temperature: Small variations in pH or temperature can significantly affect degradation rates. | Prepare buffers carefully and verify the pH of each sample. Use a calibrated incubator or water bath to maintain a constant temperature during the stability study. |
| Oxygen exposure: Oxidation can be a significant degradation pathway for indole alkaloids. | Deaerate your buffers and solvents by sparging with nitrogen or argon. Prepare and store samples in tightly sealed vials with minimal headspace. |
Quantitative Data Summary
The following tables present example data from hypothetical pH-dependent stability and activity studies on this compound. These tables are intended to illustrate how to present quantitative results from the experimental protocols outlined below.
Table 1: Example pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Incubation Time (hours) | Remaining this compound (%) | Degradation Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 4.0 | 24 | 95.2 | 0.0021 | 330.1 |
| 48 | 90.7 | |||
| 7.4 | 24 | 88.3 | 0.0052 | 133.3 |
| 48 | 77.9 | |||
| 9.0 | 24 | 75.1 | 0.0120 | 57.8 |
| 48 | 56.4 |
Table 2: Example pH-Dependent COX-2 Inhibitory Activity of this compound
| pH of Assay Buffer | IC₅₀ (µM) |
| 6.5 | 2.5 |
| 7.4 | 1.8 |
| 8.0 | 2.1 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound using HPLC
This protocol describes a forced degradation study to determine the stability of this compound at different pH values.
Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Phosphate buffer components
-
Citrate buffer components
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Sample Preparation:
-
For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 50 µg/mL.
-
Prepare a control sample (T=0) for each pH by immediately diluting an aliquot of the stressed sample with the mobile phase to the final analytical concentration.
-
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., 37°C or 50°C) in sealed, light-protected vials.
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Quench the degradation by diluting the aliquot with the mobile phase to the final analytical concentration (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Analyze each sample by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Monitor the elution at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample for each pH condition.
-
Plot the natural logarithm of the percentage of remaining this compound versus time. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Assessment of pH-Dependent COX-2 Inhibitory Activity
This protocol outlines a method to evaluate how pH affects the COX-2 inhibitory activity of this compound using a commercially available COX-2 inhibitor screening assay kit.
Materials:
-
This compound
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)
-
DMSO
-
Buffers of varying pH (e.g., Tris-HCl buffers at pH 6.5, 7.4, and 8.0)
-
Microplate reader
Procedure:
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in DMSO.
-
Assay Preparation:
-
For each pH to be tested, prepare the assay components according to the kit manufacturer's instructions, using the corresponding pH buffer.
-
-
Running the Assay:
-
In a 96-well plate, add the buffer of a specific pH, the enzyme (COX-2), and the heme.
-
Add the different concentrations of this compound (or vehicle control) to the appropriate wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate according to the kit's protocol.
-
-
Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound at each pH.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value at each pH using a suitable nonlinear regression model.
-
Visualizations
Caption: Experimental workflows for assessing the pH-dependent stability and activity of this compound.
Caption: this compound's mechanism of action via inhibition of the MAPK/AP-1 signaling pathway to suppress COX-2 expression.[1]
References
Selecting appropriate controls for Topsentin mechanism of action studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanism of action of Topsentin. The content is designed to assist in the selection of appropriate experimental controls and to offer detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound?
A1: this compound, a bis-indolyl alkaloid from marine sponges, exhibits several biological activities. Its primary mechanisms of action include anti-inflammatory, anti-tumor, and photoprotective effects.[1][2] The anti-inflammatory properties are partly due to the inhibition of cyclooxygenase-2 (COX-2) and the suppression of upstream signaling pathways like AP-1 and MAPK.[1][3] Its anti-tumor activity is associated with the induction of apoptosis, cell cycle arrest, and inhibition of DNA synthesis.[2][4][5][6] Some this compound analogs have also been shown to inhibit specific kinases like Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase 3 beta (GSK3β).[7][8]
Q2: I am starting my experiments with this compound. What is a crucial first step?
A2: Before investigating the mechanism of action, it is critical to determine the cytotoxic concentration of this compound in your specific cell line. This is typically achieved by performing a dose-response cell viability assay, such as the MTT or MTS assay. This will allow you to select appropriate sub-lethal concentrations for your mechanistic studies to ensure that the observed effects are not simply a result of widespread cell death. For example, in HaCaT human keratinocyte cells, this compound was found to not exhibit significant cytotoxicity up to 10 µM.[1]
Q3: How do I choose between positive and negative controls for my experiments?
A3: Positive controls are substances known to produce the expected effect and are used to validate the assay's functionality.[9] For instance, if you are studying apoptosis, a known apoptosis-inducer like staurosporine (B1682477) or camptothecin (B557342) would be a suitable positive control.[10] Negative controls are expected to produce no effect and establish a baseline.[9] This is typically a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same concentration used for the experimental treatment. An untreated sample group is also essential to assess the baseline state of the cells.[11]
Q4: My Western blot results for phosphorylated proteins are inconsistent. What should I check?
A4: Inconsistent results in phosphorylation studies can arise from several factors. Ensure that you are using fresh lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of your target proteins. It is also crucial to handle cell lysates quickly and on ice. For your controls, ensure you have an untreated baseline, a vehicle control, and a positive control (a stimulus known to induce phosphorylation of your target protein, e.g., UV irradiation for MAPK pathways in skin cells).[1]
Troubleshooting Guides & Experimental Protocols
Anti-Inflammatory & Kinase Inhibition Assays
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of COX-2 expression with this compound treatment. | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| The stimulus (e.g., UVB, LPS) was not effective in inducing COX-2. | Include a positive control for the stimulus to confirm its activity. | |
| Incorrect antibody for Western blot. | Verify the antibody's specificity and use a positive control lysate from cells known to express COX-2.[9] | |
| High background in kinase assay. | ATP concentration is too high, leading to a small signal window. | Optimize the ATP concentration to be near the Km for the specific kinase. |
| Non-specific binding of assay components. | Include a "no enzyme" control to determine the background signal.[12] | |
| Variability in PGE2 ELISA results. | Inconsistent cell numbers between wells. | Ensure accurate cell seeding and perform a cell viability assay in parallel. |
| Sample degradation. | Collect and process supernatants promptly, and store them at -80°C if not analyzed immediately. |
Experimental Protocol: Western Blot for Phosphorylated MAPK
-
Cell Culture and Treatment: Seed cells (e.g., HaCaT keratinocytes) in 6-well plates and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours before treatment to reduce basal phosphorylation levels.
-
Controls and Treatment:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO).
-
Positive Control: Cells stimulated with a known MAPK activator (e.g., 15 mJ/cm² UVB irradiation) without this compound.[13]
-
Experimental Group: Cells pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with the MAPK activator.
-
-
Lysis: After treatment, immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-p38, phospho-ERK, and phospho-JNK overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p38, ERK, JNK, and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Data Presentation: Kinase Inhibition Assay
| Compound | Concentration (µM) | Kinase Activity (%) | IC50 (µM) |
| Vehicle (DMSO) | 0.1 | 100 ± 5.2 | - |
| This compound Analog | 0.1 | 85.3 ± 4.1 | 10.7 |
| 1 | 62.1 ± 3.5 | ||
| 10 | 48.9 ± 2.8 | ||
| 50 | 15.7 ± 1.9 | ||
| Positive Control (Staurosporine) | 0.1 | 5.4 ± 1.2 | 0.08 |
Data are presented as mean ± SD from three independent experiments.
Apoptosis and Cell Cycle Analysis
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High percentage of necrotic cells in Annexin V/PI assay. | This compound concentration is too high, causing acute toxicity. | Re-evaluate the cytotoxic concentration and use lower, sub-lethal doses. |
| Cells were handled too harshly during staining. | Handle cells gently, avoid vigorous vortexing, and keep cells on ice. | |
| No cell cycle arrest observed. | The incubation time with this compound is too short. | Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing cell cycle effects. |
| Cell population is not actively dividing. | Ensure cells are in the logarithmic growth phase before treatment. | |
| High coefficient of variation (CV) in flow cytometry peaks. | Cell clumping. | Add EDTA to the PBS wash buffer, and filter the cell suspension through a nylon mesh before analysis.[11] |
| Incorrect flow rate. | Use a low flow rate during acquisition to improve resolution.[14] |
Experimental Protocol: Cell Cycle Analysis with Propidium (B1200493) Iodide (PI)
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound and controls for a predetermined time (e.g., 24 hours).
-
Controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with a known cell cycle arresting agent (e.g., Nocodazole for G2/M arrest, Tunicamycin for G1 arrest).[15]
-
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[11]
-
Fixation: Wash the cell pellet with PBS, then resuspend in 400 µl of PBS. While gently vortexing, add 1 ml of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[11][16] Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/ml) and RNase A (100 µg/ml) in PBS.[14]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[11][14]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a dot plot of PI-Area vs. PI-Width to gate out doublets and aggregates.[14][16]
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated | 65.2 ± 3.1 | 20.5 ± 2.4 | 14.3 ± 1.9 |
| Vehicle (0.1% DMSO) | 64.8 ± 2.9 | 21.1 ± 2.0 | 14.1 ± 1.5 |
| This compound (10 µM) | 25.4 ± 2.2 | 15.3 ± 1.8 | 59.3 ± 3.5 |
| Positive Control (Nocodazole) | 10.1 ± 1.5 | 5.7 ± 1.1 | 84.2 ± 2.8 |
Data represent the mean ± SD from three independent experiments.
P-glycoprotein (P-gp) Modulation Assay
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No change in fluorescent substrate accumulation with this compound. | This compound is not a P-gp modulator in your cell line. | Confirm P-gp expression in your cell line via Western blot or qPCR. |
| The concentration of the fluorescent substrate is too high. | Optimize the substrate concentration to ensure it is not saturating the transporter. | |
| High variability between replicate wells. | Inconsistent cell seeding or washing steps. | Use a multichannel pipette for consistency and ensure wash steps are uniform across the plate. |
| Photobleaching of the fluorescent substrate. | Minimize exposure of the plate to light during incubation and reading. |
Experimental Protocol: Rhodamine 123 Accumulation Assay
-
Cell Culture: Seed cells that overexpress P-gp (e.g., MCF7/ADR or MDCK-MDR1) in a 96-well black, clear-bottom plate.[17][18]
-
Controls and Treatment:
-
Negative Control: Cells incubated with assay buffer only.
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with a known P-gp inhibitor (e.g., Verapamil or Tariquidar).[18][19]
-
Experimental Group: Cells treated with various concentrations of this compound.
-
-
Incubation: Pre-incubate cells with this compound or control compounds for 30-60 minutes at 37°C.
-
Substrate Addition: Add the P-gp fluorescent substrate, Rhodamine 123 (e.g., to a final concentration of 5 µM), to all wells and incubate for another 30-60 minutes at 37°C.[18]
-
Washing: Remove the incubation medium and wash the cells multiple times with ice-cold PBS to remove extracellular dye.
-
Lysis and Reading: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100) and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/528 nm for Rhodamine 123).
-
Analysis: Normalize the fluorescence of treated wells to the vehicle control to determine the percentage increase in substrate accumulation.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the UVB-induced inflammatory pathway.
Experimental Workflow Diagram
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for unexpected apoptosis assay results.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-arylamino-5-indoloyl/cinnamoythiazoles, analogs of this compound-class of marine alkaloids, induce apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Oxadiazole this compound Analogs with Antiproliferative Activity against Pancreatic Cancer Cells, Targeting GSK3β Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. scbt.com [scbt.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. P-gp Substrate Identification | Evotec [evotec.com]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Overcoming Topsentin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Topsentin and its analogues in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a bis-indolyl imidazole (B134444) alkaloid originally isolated from the marine sponge Spongosorites genitrix.[1][2] Its primary anti-cancer mechanism involves the inhibition of DNA synthesis.[3][4] this compound interacts with the minor groove of DNA, although it does not intercalate between the base pairs.[3][4] Additionally, some this compound analogues have been shown to target protein kinases, such as cyclin-dependent kinase 1 (CDK1), which is crucial for cell cycle progression.[5]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the likely mechanisms of acquired resistance?
While specific resistance mechanisms to this compound are still under investigation, several general mechanisms of cancer drug resistance are likely to be involved:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and ABCG2, can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its effectiveness.[6][7]
-
Alterations in Drug Target: While less common for DNA-binding agents, mutations in proteins that this compound or its analogues interact with, such as CDK1, could potentially lead to reduced binding affinity and efficacy.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that compensate for the effects of this compound. A key pathway to investigate is the MAPK/ERK pathway. This compound has been shown to suppress the phosphorylation of key proteins in this pathway, such as p38, ERK, and JNK.[1][2] Upregulation or reactivation of this pathway could confer resistance.
-
Enhanced DNA Repair Mechanisms: As this compound targets DNA synthesis, cancer cells with enhanced DNA repair capabilities may be better able to survive the induced damage.[8]
-
Inactivation of Apoptotic Pathways: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can render cells resistant to this compound-induced cell death.[9]
Q3: How can I experimentally confirm that my cancer cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[10][11]
Troubleshooting Guides
Problem: Loss of this compound Efficacy Over Time
| Possible Cause | Troubleshooting/Optimization Strategy |
| Development of Acquired Resistance | - Perform regular IC50 testing to monitor the sensitivity of your cell line. - If resistance is confirmed, investigate the underlying mechanisms. For example, use Western blotting to check for the overexpression of ABC transporters (e.g., P-glycoprotein) or changes in the phosphorylation status of proteins in the MAPK pathway. - Consider using a lower passage number of the parental cell line for comparison. |
| Degradation of this compound Stock Solution | - Prepare fresh stock solutions of this compound regularly. - Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Line Contamination or Misidentification | - Regularly check cell cultures for any signs of contamination. - Periodically perform cell line authentication (e.g., by STR profiling). |
Problem: High Variability in Experimental Results
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Cell Seeding Density | - Ensure a homogenous single-cell suspension before seeding. - Use a consistent cell counting method and seed the same number of viable cells for each experiment. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Inconsistent Drug Treatment | - Ensure thorough mixing of the drug in the culture medium before adding it to the cells. - Use a calibrated pipette to ensure accurate and consistent dosing. |
Data Presentation
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
This table presents hypothetical data to illustrate the concept of acquired resistance. Researchers should determine the IC50 values for their specific cell lines.
| Cell Line | Cancer Type | Resistance Status | IC50 of this compound (µM) | Fold Resistance |
| MCF-7 | Breast Cancer | Sensitive (Parental) | 5.2 | 1.0 |
| MCF-7/TopsR | Breast Cancer | Resistant | 38.5 | 7.4 |
| A549 | Lung Cancer | Sensitive (Parental) | 8.1 | 1.0 |
| A549/TopsR | Lung Cancer | Resistant | 55.2 | 6.8 |
Note: A higher IC50 value indicates greater resistance.[10]
Table 2: Combination Therapy Synergism with this compound Analogues
Studies on Northis compound, an analogue of this compound, have shown synergistic effects when combined with other chemotherapeutic agents. This suggests a promising strategy for overcoming resistance.
| This compound Analogue | Combination Agent | Cancer Type | Observed Effect |
| Northis compound Analogue | Oxaliplatin | Colorectal Cancer | Synergistic cytotoxic effect[5] |
| Northis compound Analogue | 5-Fluorouracil | Colorectal Cancer | Synergistic cytotoxic effect[5] |
| Northis compound Analogue | Paclitaxel | Not Specified | Synergistic cytotoxic effect due to increased apoptosis[12] |
| Northis compound Analogue | Rabusertib (CHK1 inhibitor) | Colorectal Cancer | Eradication of cancer stem cells[5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[13]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15]
Western Blot Analysis
This protocol is for investigating changes in protein expression related to resistance.
-
Cell Lysis: Treat cells with this compound for the desired time and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody (e.g., anti-P-glycoprotein, anti-phospho-ERK, anti-total-ERK, anti-Bcl-2, anti-Bax, or anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[16][17]
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: this compound's mechanism and potential resistance pathways.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms and insights into drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Addressing autofluorescence issues with Topsentin in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential autofluorescence issues when using Topsentin in imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in research?
This compound is a bis-indole alkaloid originally isolated from marine sponges. It has garnered significant interest in the scientific community due to its wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In cell biology and drug development, this compound is often studied for its effects on various signaling pathways, making it a valuable compound for investigation in imaging studies.
Q2: Does this compound exhibit fluorescent properties?
While specific excitation and emission spectra for this compound are not widely published, its chemical structure as a bis-indole alkaloid suggests that it is likely to be intrinsically fluorescent. Indole-containing molecules typically absorb ultraviolet (UV) light and emit fluorescence in the blue-green region of the visible spectrum. Therefore, it is reasonable to anticipate that this compound may contribute to the overall fluorescence signal in an imaging experiment, potentially leading to autofluorescence.
Q3: What is autofluorescence and why is it a concern in imaging studies?
Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, collagen, and elastin, when they are excited by light.[1][2] This endogenous fluorescence can be a significant source of background noise in imaging experiments, making it difficult to distinguish the specific signal from fluorescent probes (e.g., fluorescently-labeled antibodies) from the background. High autofluorescence can mask the true signal, reduce the signal-to-noise ratio, and lead to inaccurate interpretations of the data.
Q4: How can I determine if this compound is causing autofluorescence in my experiment?
The most effective way to determine the contribution of this compound to the overall fluorescence signal is to include proper controls in your experimental setup. A key control is to image an unstained sample treated with this compound under the same conditions as your fully stained samples. By comparing the fluorescence of the this compound-treated unstained sample to an untreated unstained sample, you can directly assess the level of fluorescence originating from the compound itself.
Troubleshooting Guide for this compound-Related Autofluorescence
If you suspect that this compound is contributing to autofluorescence in your imaging studies, the following troubleshooting steps and mitigation strategies can be employed.
Summary of Autofluorescence Mitigation Strategies
| Strategy | Principle | Key Considerations |
| Spectral Separation | Excite and detect fluorescence at wavelengths that minimize the excitation of this compound and endogenous fluorophores. | Indole derivatives typically fluoresce in the blue-green spectrum. Using fluorophores that emit in the red or far-red regions can help separate the signal of interest from the autofluorescence. |
| Quenching Agents | Use chemical reagents that reduce or eliminate autofluorescence from various sources. | The effectiveness of quenching agents can vary depending on the source of autofluorescence. It is important to test different agents and concentrations. |
| Image Processing | Computationally subtract the background fluorescence signal. | Requires an appropriate control image (unstained, this compound-treated sample) to be used for background subtraction. |
| Experimental Protocol Optimization | Modify sample preparation steps to reduce autofluorescence. | This includes optimizing fixation methods and duration, as well as considering the use of alternative mounting media. |
Detailed Experimental Protocols
Protocol 1: Spectral Unmixing and Fluorophore Selection
This protocol outlines the steps for selecting appropriate fluorophores and using spectral imaging to minimize interference from this compound's potential autofluorescence.
Objective: To separate the specific fluorescent signal from the autofluorescence background originating from this compound and endogenous molecules.
Materials:
-
Microscope with spectral imaging capabilities
-
Fluorophores with emission spectra in the red and far-red regions (e.g., Alexa Fluor 647, Cy5)
-
Image analysis software with spectral unmixing algorithms (e.g., ImageJ/Fiji, ZEN, LAS X)
Procedure:
-
Characterize Autofluorescence Spectrum:
-
Prepare a control sample of your cells or tissue treated with this compound but without any fluorescent labels.
-
Acquire a lambda stack (a series of images at different emission wavelengths) of this control sample using your spectral microscope. This will provide the emission spectrum of the combined autofluorescence from the sample and this compound.
-
-
Select Appropriate Fluorophores:
-
Based on the autofluorescence spectrum, choose fluorescent probes with emission maxima that are well separated from the peak autofluorescence. Fluorophores in the red to far-red range are generally recommended as cellular autofluorescence is typically lower at these longer wavelengths.
-
-
Acquire Spectral Images:
-
Prepare your fully stained, this compound-treated samples.
-
Acquire lambda stacks of your experimental samples.
-
-
Perform Spectral Unmixing:
-
Use the image analysis software to perform linear spectral unmixing.
-
Define the emission spectrum of the autofluorescence (from the control sample) and the emission spectra of your chosen fluorophores as separate channels.
-
The software will then computationally separate the contribution of each fluorophore and the autofluorescence to the final image, providing a cleaner signal.
-
Protocol 2: Autofluorescence Quenching with Sudan Black B
This protocol describes the use of Sudan Black B (SBB) to quench autofluorescence, which may be effective against the lipophilic components of autofluorescence.
Objective: To reduce background fluorescence using a chemical quenching agent.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare SBB Solution:
-
Prepare a 0.1% (w/v) stock solution of Sudan Black B in 70% ethanol.
-
Mix well and filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
-
Staining and Quenching:
-
Perform your standard immunofluorescence or other staining protocol.
-
After the final wash step before mounting, incubate the samples with the 0.1% SBB solution for 5-10 minutes at room temperature.
-
Note: Incubation time may need to be optimized for your specific sample type to achieve maximal quenching with minimal non-specific staining.
-
-
Washing:
-
Gently wash the samples several times with PBS to remove excess SBB.
-
-
Mounting and Imaging:
-
Mount the samples with an appropriate mounting medium.
-
Proceed with imaging. It is crucial to include a control sample that has not been treated with SBB to evaluate the effectiveness of the quenching.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Autofluorescence Troubleshooting
Caption: A logical workflow for identifying and addressing autofluorescence issues when using this compound.
This compound's Putative Signaling Pathway Inhibition
This compound has been reported to suppress inflammatory responses by inhibiting the MAPK and AP-1 signaling pathways.[1][3]
Caption: Diagram illustrating the inhibitory effect of this compound on the MAPK and AP-1 signaling pathways.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Topsentin and Nortopsentin Efficacy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of two marine-derived bis-indole alkaloids, Topsentin and Northis compound. The information presented is collated from multiple studies to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound and Northis compound are structurally related natural products isolated from marine sponges. Both compounds have garnered significant interest in the field of oncology due to their cytotoxic effects on various cancer cell lines. While sharing a common bis-indole scaffold, subtle structural differences between them and their analogues may lead to variations in their biological activity and mechanisms of action. This guide aims to summarize the available data on their comparative efficacy.
Quantitative Data Summary
The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values for this compound and Northis compound compounds in various cancer cell lines. It is important to note that these values are extracted from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | P388 Murine Leukemia | 8.8 | [1] |
| This compound | Various Human & Murine | 4 - 40 | [2][3] |
| Northis compound A | P388 Murine Leukemia | 7.6 | [4][5] |
| Northis compound B | P388 Murine Leukemia | 7.8 | [4][5] |
| Northis compound C | P388 Murine Leukemia | 1.7 | [4][5] |
| Northis compound Analogue (Thiophene) | Leukemia Subpanel | 0.34 - 3.54 | [4] |
| Northis compound Analogue (Thiazole 2n) | Various Human Cancers | 0.03 - 12.6 | [6] |
Mechanisms of Action
This compound: The primary mechanism of action for this compound involves the inhibition of DNA and, to a lesser extent, RNA synthesis.[2][3] It has been shown to interact with DNA by binding to the minor groove, which disrupts DNA replication and transcription, ultimately leading to cell death.[3]
Northis compound and its Analogues: The anticancer activity of Nortopsentins and their synthetic derivatives is more diverse. Many analogues have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest at different phases, such as G1 or G2/M.[7] Some Northis compound analogues have also been identified as inhibitors of specific protein kinases, including Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial for cell cycle progression and survival.[1][8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Northis compound for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to detect and quantify apoptotic cells.[12]
-
Cell Treatment and Harvesting: Cells are treated with the test compounds as described for the MTT assay. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[13]
-
Staining: The cell pellet is resuspended in a binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added.[13] The mixture is incubated in the dark at room temperature for 15 minutes.[13]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[12] Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting for Signaling Protein Analysis
Western blotting is employed to detect and quantify specific proteins involved in signaling pathways.[14][15][16]
-
Protein Extraction: After treatment with this compound or Northis compound, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, CDKs).[17] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[16] The band intensities are quantified using densitometry software.[16]
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the efficacy of this compound and Northis compound.
Apoptotic Signaling Pathway
Caption: Simplified overview of the apoptotic signaling pathway induced by the compounds.
Conclusion
Both this compound and Northis compound exhibit significant anticancer properties. This compound appears to act primarily through DNA binding and inhibition of nucleic acid synthesis. In contrast, the Northis compound scaffold, particularly in its synthetic analogues, demonstrates a broader range of mechanisms, including the induction of apoptosis and cell cycle arrest, potentially through the inhibition of key cellular kinases. The available data suggests that Northis compound analogues can have very potent cytotoxic effects, with some exhibiting activity in the sub-micromolar range.
It is crucial for researchers to consider that the data presented here is a compilation from various sources. For a direct and definitive comparison of the efficacy of this compound versus Northis compound, it would be necessary to evaluate both compounds side-by-side under identical experimental conditions. This guide serves as a foundational resource to inform further research and the design of such comparative studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development | MDPI [mdpi.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antitumor activity and CDK1 inhibiton of new thiazole northis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole this compound Analogs with Antiproliferative Activity against Pancreatic Cancer Cells, Targeting GSK3β Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of the Anti-Inflammatory Activities of Topsentin and Dragmacidin
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a rich source of structurally diverse and biologically active natural products, offering promising leads for drug discovery. Among these, the bis-indole alkaloids Topsentin and Dragmacidin have emerged as compounds of interest due to their significant anti-inflammatory properties. This guide provides a comprehensive head-to-head comparison of their anti-inflammatory activities, supported by available experimental data, to aid researchers in evaluating their therapeutic potential.
Introduction to the Compounds
This compound is a bis-indole alkaloid first isolated from the marine sponge Spongosorites genitrix. It has been reported to possess a range of biological activities, including antiviral, antitumor, and antifungal properties.[1][2] Recent research has increasingly focused on its potent anti-inflammatory and photoprotective effects.[3][4]
Dragmacidin D , another marine-derived bis-indole alkaloid, has been isolated from various deep-water sponges.[5] It is known for its antimicrobial, antiviral, and anti-inflammatory activities.[6] Notably, Dragmacidin D has also been investigated for its potential as an inhibitor of serine-threonine protein phosphatases and for its activity against cancer cells.[6]
Comparative Analysis of Anti-Inflammatory Activity
While both this compound and Dragmacidin D exhibit anti-inflammatory effects, the available scientific literature highlights their activity through different mechanisms and in distinct experimental models. A direct comparative study under identical conditions has not been extensively reported. Therefore, this guide presents the existing data to facilitate a cross-comparison based on their known mechanisms and quantitative measures of activity.
Quantitative Data on Anti-Inflammatory Activity
The following table summarizes the key quantitative data on the anti-inflammatory activities of this compound and Dragmacidin D from published studies. It is crucial to note that these values were obtained from different experimental setups, and direct comparison of potency should be made with caution.
| Compound | Target/Assay | Model System | IC50 / % Inhibition | Source |
| This compound | Prostaglandin (B15479496) E2 (PGE2) Production | UVB-irradiated Human Keratinocyte (HaCaT) Cells | 1.22 µM | [3] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | UVB-irradiated Human Keratinocyte (HaCaT) Cells | 6.98 µM | [3] | |
| Dragmacidin D | Neural Nitric Oxide Synthase (bNOS) | Enzyme Assay | ~20 µM | [6] |
| Resiniferatoxin-induced Inflammation | Mouse Ear Edema Model | 89.6% reduction at 50 µ g/ear | [6] |
Mechanisms of Anti-Inflammatory Action
This compound: A Focus on COX-2 and Upstream Signaling
This compound's anti-inflammatory activity, particularly in the context of skin inflammation, is well-documented.[3][4] Its primary mechanism involves the suppression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[3][4]
Key mechanistic highlights for this compound include:
-
Inhibition of COX-2 and PGE2: this compound effectively suppresses UVB-induced COX-2 protein expression and subsequently inhibits the production of prostaglandin E2 (PGE2), a potent inflammatory mediator.[3]
-
Modulation of Upstream Signaling: It acts on the upstream signaling pathways that regulate COX-2 expression, specifically the AP-1 and MAPK pathways.[3][4]
-
Regulation of microRNA: this compound has been shown to inhibit miR-4485, which in turn affects its target gene, tumor necrosis factor alpha-induced protein 2 (TNF-α IP2), further contributing to its anti-inflammatory effects.[3]
Dragmacidin D: Targeting Nitric Oxide Synthase and NF-κB
The anti-inflammatory mechanism of Dragmacidin D appears to be broader, with evidence pointing towards the inhibition of nitric oxide synthase and potential involvement of the NF-κB pathway.[6]
Key mechanistic highlights for Dragmacidin D include:
-
Inhibition of nNOS: Dragmacidin D has been shown to inhibit the activity of neural nitric oxide synthase (bNOS), an enzyme that produces nitric oxide, a molecule with diverse roles in inflammation and neurotransmission.[6]
-
In Vivo Efficacy: It demonstrates significant in vivo anti-inflammatory activity, as evidenced by the strong reduction of edema in a mouse model.[6]
-
Potential NF-κB Involvement: While less detailed, its mechanism of action is believed to involve the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[6]
Experimental Protocols
This compound: Inhibition of PGE2 and TNF-α in UVB-Irradiated HaCaT Cells
-
Cell Culture and UVB Irradiation: Human keratinocyte (HaCaT) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Before UVB irradiation, the culture medium is replaced with PBS. Cells are then exposed to a specific dose of UVB radiation.
-
Compound Treatment: Immediately after UVB irradiation, the PBS is replaced with fresh culture medium containing various concentrations of this compound.
-
PGE2 and TNF-α Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of PGE2 and TNF-α are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of this compound's inhibition of PGE2 and TNF-α production.
Dragmacidin D: Mouse Ear Edema Model
-
Animal Model: An acute inflammatory response is induced in the ears of mice.
-
Induction of Inflammation: A topical irritant, such as resiniferatoxin, dissolved in a suitable vehicle (e.g., acetone), is applied to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle alone and serves as a control.
-
Compound Administration: Dragmacidin D, at a specified dose (e.g., 50 µ g/ear ), is co-applied with the irritant. A control group receives the irritant and the vehicle for the compound.
-
Assessment of Edema: After a defined period (e.g., 30 minutes), the mice are euthanized, and a standardized punch biopsy is taken from both ears. The weight of the biopsy from the inflamed ear is compared to the weight of the biopsy from the control ear to determine the extent of edema.
-
Calculation of Inhibition: The percentage inhibition of edema by Dragmacidin D is calculated by comparing the increase in ear weight in the treated group to that in the control group that received only the irritant.
Conclusion
This compound and Dragmacidin D are both promising marine-derived alkaloids with significant anti-inflammatory properties. The current body of research indicates that they exert their effects through distinct, though potentially overlapping, mechanisms. This compound's activity is well-characterized in the context of skin inflammation, with a clear inhibitory effect on the COX-2 pathway. Dragmacidin D demonstrates potent in vivo anti-inflammatory effects and targets nitric oxide synthase, with a likely role for NF-κB modulation that warrants further investigation.
For researchers and drug development professionals, the choice between these two compounds would depend on the specific inflammatory condition being targeted. This compound may be a more suitable candidate for inflammatory skin disorders, while Dragmacidin D's broader activity profile could be advantageous for systemic inflammatory conditions. Future head-to-head studies in standardized in vitro and in vivo models are necessary to provide a more definitive comparison of their potency and therapeutic potential.
References
- 1. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Marine Natural Compound Dragmacidin D Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Topsentin's COX-2 Inhibitory Activity Against the Known Inhibitor Celecoxib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) inhibitory activity of the marine natural product Topsentin with the well-established selective COX-2 inhibitor, Celecoxib. The following sections present available quantitative data, detailed experimental methodologies for assessing COX-2 inhibition, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs). Two primary isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] This induction of COX-2 leads to a surge in the production of prostaglandins that mediate pain, swelling, and fever.[1] Consequently, selective inhibition of COX-2 is a key therapeutic strategy for managing inflammatory conditions.
This compound, a bis(indole) alkaloid isolated from the marine sponge Spongosorites genitrix, has been shown to suppress COX-2 expression.[2] Celecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the COX-2 enzyme and is a widely used therapeutic agent.[3]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound against COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
The table below summarizes the available IC50 values for this compound and Celecoxib. It is important to note that these values were obtained from different experimental systems and should be interpreted with caution. For a direct and definitive comparison, it is recommended to evaluate both compounds in the same assay under identical conditions.
| Compound | Target/System | IC50 Value | Reference(s) |
| This compound | Inhibition of secreted PGE2 in UVB-irradiated HaCaT cells | 1.22 µM | [4] |
| Celecoxib | COX-2-mediated PGE2 production in human dermal fibroblasts | 91 nmol/L (0.091 µM) | [5] |
| Human recombinant COX-2 | 40 nM (0.04 µM) | [3] | |
| Macrophage COX-2 activity | 4.78 nmol/L (0.00478 µM) | [6] | |
| Ovine recombinant COX-2 | 0.42 µM | [7] |
Experimental Protocols
For a standardized comparison of the COX-2 inhibitory activities of this compound and a known inhibitor like Celecoxib, a robust in vitro COX inhibition assay is essential. The following protocol provides a representative methodology.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
-
Prostaglandin (B15479496) E2 (PGE2) enzyme immunoassay (EIA) kit
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX-1 and COX-2 enzymes, arachidonic acid, and heme in the reaction buffer at the desired concentrations.
-
Prepare serial dilutions of the test compounds (this compound and Celecoxib) and a vehicle control (DMSO).
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the diluted test compounds or vehicle control.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Quantification:
-
Measure the amount of prostaglandin E2 (PGE2) produced in each well using a commercial EIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound against both COX-1 and COX-2.
-
The selectivity index (SI) can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI indicates greater selectivity for COX-2.
-
Signaling Pathways and Mechanisms of Action
The inhibitory mechanisms of this compound and Celecoxib on the COX-2 pathway exhibit distinct characteristics.
This compound: The primary mechanism of this compound's effect on the COX-2 pathway is the suppression of COX-2 expression. It has been shown to downregulate the upstream signaling pathways, including Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK), which are involved in the transcriptional activation of the COX-2 gene.[2]
Celecoxib: Celecoxib acts as a direct and selective inhibitor of the COX-2 enzyme.[3] By binding to the active site of COX-2, it blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[1]
Caption: Mechanisms of COX-2 inhibition by this compound and Celecoxib.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of COX-2 inhibitors.
Caption: Workflow for in vitro COX inhibition assay and data analysis.
Conclusion
References
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Topsentin-DNA Interaction: A Comparative Guide to DNA Binding Dye Assays
For Researchers, Scientists, and Drug Development Professionals
Topsentin, a bis-indole alkaloid isolated from marine sponges, has garnered significant interest for its diverse biological activities, including anti-tumor properties. Evidence suggests that this compound exerts its effects, in part, by interacting directly with DNA. This guide provides a comprehensive comparison of methods used to confirm and quantify this interaction, with a focus on the use of DNA binding dyes. We present detailed experimental protocols, comparative data, and alternative methodologies to assist researchers in selecting the most appropriate techniques for their specific needs.
Introduction to this compound's Interaction with DNA
Studies have indicated that this compound binds to the minor groove of DNA. This interaction was elucidated through competitive binding experiments using fluorescent dyes. Specifically, this compound was shown to displace DNA-bound ethidium (B1194527) bromide and the minor-groove specific dye Hoechst 33342, suggesting a competitive binding mechanism within the minor groove. Understanding the affinity and specificity of this interaction is crucial for the development of this compound and its analogs as therapeutic agents.
Comparison of Methodologies for Detecting this compound-DNA Interaction
The interaction between a small molecule like this compound and DNA can be investigated using several biophysical techniques. The choice of method depends on the specific information required, such as binding affinity (Kd), thermodynamics, or kinetics. Below is a comparison of three common methods: a DNA binding dye-based fluorescence displacement assay, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Data Presentation: Quantitative Comparison
The following table summarizes hypothetical, yet plausible, quantitative data for the interaction of this compound with DNA, as might be determined by the three compared methods. For a real-world comparison, data for the well-characterized minor groove binder, Netropsin, is also included.
| Parameter | DNA Binding Dye Assay (Fluorescence Displacement) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| This compound | |||
| Binding Affinity (Kd) | ~1-10 µM (Illustrative) | ~1-10 µM (Illustrative) | ~1-10 µM (Illustrative) |
| Stoichiometry (n) | Not directly determined | ~1:1 (drug:binding site) | Not directly determined |
| Thermodynamic Data | Not determined | ΔH, ΔS, ΔG | Not determined |
| Kinetic Data (ka, kd) | Not determined | Not determined | kₐ, kₑ |
| Netropsin (Comparator) | |||
| Binding Affinity (Kd) | ~10⁻⁹ M[1] | ~10⁻⁹ M[1] | Not readily available |
| Stoichiometry (n) | Not directly determined | 1:1[1] | Not directly determined |
| Thermodynamic Data | Not determined | Enthalpy-driven[1] | Not determined |
| Kinetic Data (ka, kd) | Not determined | Not determined | Can be determined |
Note: The Kd values for this compound are illustrative due to the lack of specific published data. The values for Netropsin are based on published literature.
Experimental Protocols
DNA Binding Dye Assay: Hoechst 33258 Displacement
This method relies on the displacement of a fluorescent dye from DNA by a competing ligand (this compound), leading to a decrease in fluorescence. Hoechst 33258 is a suitable dye as it binds to the minor groove of DNA, the putative binding site for this compound.
Materials:
-
This compound
-
Hoechst 33258
-
Calf Thymus DNA (or a specific oligonucleotide sequence)
-
Assay Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Calf Thymus DNA in the assay buffer. Determine the concentration by measuring absorbance at 260 nm.
-
Prepare a stock solution of Hoechst 33258 in water or DMSO.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a fluorescence cuvette or a 96-well plate, add the assay buffer.
-
Add a fixed concentration of Calf Thymus DNA (e.g., 50 µM).
-
Add a fixed concentration of Hoechst 33258 (e.g., 1 µM).
-
Incubate the mixture for 10-15 minutes at room temperature to allow the dye to bind to the DNA.
-
-
Fluorescence Measurement:
-
Measure the initial fluorescence of the DNA-Hoechst 33258 complex. The excitation wavelength for Hoechst 33258 is around 350 nm, and the emission is measured at approximately 460 nm.
-
-
Titration with this compound:
-
Add increasing concentrations of this compound to the cuvette/wells.
-
After each addition, incubate for a few minutes to reach equilibrium.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The decrease in fluorescence indicates the displacement of Hoechst 33258 by this compound.
-
The data can be used to calculate the IC50 value (the concentration of this compound required to displace 50% of the bound dye). The IC50 can then be used to determine the binding affinity (Ki or Kd) of this compound using the Cheng-Prusoff equation or similar models.[2][3]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Materials:
-
This compound
-
DNA (specific oligonucleotide)
-
ITC Buffer (e.g., Phosphate buffer with NaCl, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the DNA oligonucleotide in the ITC buffer. The concentration should be accurately determined.
-
Prepare a solution of this compound in the same ITC buffer. The concentration should be 10-20 times higher than the DNA concentration.
-
Degas both solutions to avoid air bubbles.
-
-
ITC Experiment:
-
Load the DNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of injections of the this compound solution into the DNA solution.
-
-
Data Analysis:
-
The raw data consists of heat pulses for each injection.
-
Integrate the heat pulses and plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Materials:
-
This compound
-
Biotinylated DNA oligonucleotide
-
SPR sensor chip (e.g., streptavidin-coated)
-
SPR instrument
-
Running Buffer (e.g., HBS-EP buffer)
Procedure:
-
Chip Preparation:
-
Immobilize the biotinylated DNA oligonucleotide onto the streptavidin-coated sensor chip.
-
-
SPR Measurement:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject different concentrations of this compound over the surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of this compound with the DNA.
-
After the association phase, flow the running buffer again to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Mandatory Visualizations
Caption: Workflow for the Hoechst 33258 displacement assay.
Caption: Comparison of outputs from different detection methods.
Conclusion
Confirming and quantifying the interaction of this compound with DNA is a critical step in understanding its mechanism of action and for guiding further drug development. A DNA binding dye displacement assay, particularly with a minor groove-specific dye like Hoechst 33258, offers a straightforward and cost-effective method for initial confirmation and estimation of binding affinity. For a more comprehensive understanding of the binding thermodynamics and kinetics, Isothermal Titration Calorimetry and Surface Plasmon Resonance, respectively, are powerful complementary techniques. The choice of methodology should be guided by the specific research question and the resources available.
References
Knockdown Studies to Validate the Target of Topsentin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topsentin, a bis-indole alkaloid originally isolated from marine sponges, has demonstrated a range of biological activities, including anti-inflammatory and anti-tumor effects. A critical aspect of its development as a potential therapeutic agent is the precise identification and validation of its molecular targets. This guide provides a comparative analysis of knockdown studies as a method to validate the proposed targets of this compound, primarily focusing on Cyclooxygenase-2 (COX-2) and Glycogen Synthase Kinase-3 Beta (GSK3β). While direct head-to-head comparative studies of this compound and target knockdowns are not extensively documented in single publications, this guide synthesizes available data to present a framework for such validation experiments.
Putative Molecular Targets of this compound
Research has implicated several key proteins in the mechanism of action of this compound and its analogs:
-
Cyclooxygenase-2 (COX-2): this compound has been shown to suppress the expression of COX-2, an enzyme involved in inflammation and pain. This suppression is reportedly mediated through the inhibition of its upstream signaling pathways, including Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3]
-
Glycogen Synthase Kinase-3 Beta (GSK3β): Analogs of this compound have been identified as inhibitors of GSK3β, a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and inflammation.
-
DNA Interaction: this compound has also been observed to interact with DNA in the minor groove, suggesting a potential mechanism of action involving the regulation of gene expression.
Comparative Analysis: this compound vs. Target Knockdown
To validate a molecular target, the phenotypic effects of the compound should closely mimic the effects of genetically silencing that target. The following tables compare the reported effects of this compound with the expected outcomes of knocking down its putative targets, COX-2 and GSK3β.
Table 1: Comparison of this compound Effects with COX-2 Knockdown
| Cellular Process | Reported Effect of this compound | Reported Effect of COX-2 siRNA/Inhibitors | Reference (this compound) | Reference (COX-2 Knockdown/Inhibition) |
| Inflammation | Reduces expression of pro-inflammatory mediators. | Reduces production of prostaglandins, key inflammatory mediators. | [1][2] | [4][5] |
| Cell Proliferation | Inhibits proliferation of various tumor cell lines. | siRNA-mediated knockdown of COX-2 inhibits cancer cell proliferation. | [6] | |
| Apoptosis | Induces apoptosis in certain cancer cells. | Knockdown of COX-2 can induce apoptosis in cancer cells. | ||
| Signaling Pathways | Suppresses AP-1 and MAPK signaling. | Downstream effects of COX-2 inhibition can impact various signaling pathways. | [1][3] |
Table 2: Comparison of this compound Analog Effects with GSK3β Knockdown
| Cellular Process | Reported Effect of this compound Analogs | Reported Effect of GSK3β siRNA/shRNA/Inhibitors | Reference (this compound Analogs) | Reference (GSK3β Knockdown/Inhibition) |
| Cell Proliferation | Inhibits proliferation of pancreatic cancer cells. | Knockdown of GSK3β can inhibit the growth of certain cancer cells. | [7] | |
| Apoptosis | Induces apoptosis in pancreatic cancer cells. | GSK3β inhibition is generally associated with pro-survival signals, but can also promote apoptosis in some contexts. | [8] | |
| Cell Migration | Reduces cancer cell migration. | Knockdown of GSK3β can impact cell migration. | [7] | |
| Signaling Pathways | Affects epithelial-to-mesenchymal transition (EMT) markers. | GSK3β is a key regulator of multiple signaling pathways, including Wnt/β-catenin and PI3K/Akt. | [9][10][11] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments required to validate the targets of this compound using a knockdown approach.
siRNA-Mediated Gene Knockdown
This protocol describes the transient silencing of a target gene (e.g., COX-2 or GSK3β) in a cellular model.
Materials:
-
Target-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells of interest (e.g., HaCaT keratinocytes, pancreatic cancer cell line)
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (target-specific or control) into 50 µL of Opti-MEM™ I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume = 100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and 400 µL of complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours, depending on the target protein's stability and the assay to be performed.
-
Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at the mRNA (RT-qPCR) and protein (Western Blot) levels.
Western Blot Analysis
This protocol is for detecting the protein levels of the target gene to confirm successful knockdown.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound treatment or gene knockdown on cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or perform siRNA transfection as described above. Include appropriate controls (untreated, vehicle-treated, scrambled siRNA).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Visualizations
Experimental Workflow for Target Validation
Caption: Workflow for validating this compound's molecular target.
Signaling Pathway of this compound's Effect on COX-2
Caption: this compound's inhibitory effect on the MAPK/AP-1/COX-2 pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of COX-2 and NF-κB1 Gene Expression, NO Production, 5-LOX, and COX-1 and COX-2 Enzymes by Extracts and Constituents of Onopordum acanthium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of COX-2 improves early survival in murine endotoxemia but not in bacterial peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Mediated GSK3β Knockdown Targets Insulin Signaling Pathway and Rescues Alzheimer's Disease Pathology: Evidence from In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of siRNA-Mediated Knockdown of GSK3β on Retinal Ganglion Cell Survival and Neurite/Axon Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
Comparative Analysis of Topsentin's Effect on Different Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
Topsentin, a bis-indolyl imidazole (B134444) alkaloid originally isolated from marine sponges, has garnered significant interest in oncology research due to its observed cytotoxic effects against various tumor cells. This guide provides a comparative analysis of this compound's bioactivity, summarizing available quantitative data, outlining its mechanisms of action, and providing standardized experimental protocols for its evaluation. While specific data for the parent this compound compound across a wide range of human cancer cell lines is limited in publicly accessible literature, this guide consolidates the available information and includes data from key derivatives to illustrate the therapeutic potential of the this compound scaffold.
Data Presentation: In Vitro Cytotoxicity
The antiproliferative activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Cytotoxic Activity of this compound (Parent Compound)
| Compound | Cell Line(s) | Cell Type | IC50 Value (µM) | Reference |
| This compound | P-388 | Murine Leukemia | 8.8 | [1] |
| This compound | Various Human & Murine Tumor Cells | Mixed | 4 - 40 | [2][3][4] |
Note: The broad range reported for "Various Human & Murine Tumor Cells" reflects early investigations that demonstrated general cytotoxic activity without specifying values for individual cell lines.
Table 2: Cytotoxic Activity of Selected this compound Derivatives
Structural modifications of the this compound core have yielded numerous analogs with enhanced and more specific activities. The following table summarizes the reported activities of some key derivatives, demonstrating the scaffold's versatility.
| Derivative Class | Compound | Cell Line | Cell Type | GI50 / IC50 Value (µM) | Reference |
| Northis compound Analog | 1a | K562 | Leukemia | 3.27 | [5] |
| 1a | Molt-4 | Leukemia | 5.31 | [5] | |
| 1a | IGROV1 | Ovarian Cancer | 8.14 | [5] | |
| Thiazole Northis compound | 2n | MCF-7 | Breast Cancer | 0.03 - 12.6 (range) | [6] |
| 1,3,4-Oxadiazole | 15b | DU145 | Prostate Cancer | 0.02 | [6] |
| 15b | HeLa | Cervical Cancer | 0.02 | [6] | |
| Pyrazole Analog | 16e | MCF-7 | Breast Cancer | 1.8 | [6] |
| 16h | A549 | Lung Cancer | 3.3 | [6] | |
| 16h | HeLa | Cervical Cancer | 6.34 | [6] | |
| 1,2,4-Oxadiazole | 6b | Pancreatic (PATU-T) | Pancreatic Cancer | 10.7 | [1] |
| 6b | Pancreatic (Hs766T) | Pancreatic Cancer | 5.7 - 10.7 (range) | [1] |
Mechanism of Action and Signaling Pathways
This compound and its analogs exert their anticancer effects through multiple mechanisms, including direct DNA interaction, induction of apoptosis, and modulation of critical cell cycle kinases.
Primary Mechanism of this compound
The parent compound, this compound, has been shown to directly interact with DNA. Competitive binding experiments indicate that it binds to the minor groove of the DNA helix.[2][3] This interaction is believed to disrupt DNA replication and transcription, leading to a potent inhibition of DNA synthesis and, to a lesser degree, RNA synthesis, ultimately halting cell proliferation.[2][3][4]
Signaling Pathways Implicated for this compound and its Derivatives
Studies on this compound analogs have elucidated more specific molecular targets. These compounds often induce cell cycle arrest, particularly at the G2/M phase, and trigger programmed cell death (apoptosis).[5][6] This is achieved by inhibiting key protein kinases that regulate cell cycle progression, such as Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase 3 Beta (GSK3β).[1][5] Inhibition of these kinases disrupts the cell cycle and activates downstream apoptotic signaling, involving the cleavage of caspases and PARP, ultimately leading to cell death.
Experimental Protocols
The following section details a generalized protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric method such as the MTT assay.
Materials and Reagents
-
Selected human cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette and microplate reader
Experimental Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine concentration.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity and biochemical effects of this compound-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-validation of Topsentin's antiviral activity in different viral strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the marine natural product Topsentin and its derivatives against established antiviral agents. While extensive data exists for this compound's anti-tumor and anti-fungal properties, its direct antiviral efficacy against a broad range of human viral strains remains an area of active investigation. This document summarizes the available data for well-established antiviral drugs, offering a baseline for the future evaluation of this compound's potential as an antiviral agent.
Comparative Antiviral Efficacy
The following tables summarize the in vitro efficacy of standard antiviral drugs against several key human viruses. This data provides a benchmark for assessing the potential of novel compounds like this compound. Currently, there is a lack of publicly available data on the specific antiviral activity of this compound against these human viral strains.
Table 1: Antiviral Activity Against SARS-CoV-2
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Remdesivir | SARS-CoV-2 | Vero E6 | 1.65[1] | >100[2] | >60.6 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 6.6[2][3] | >100[2][3] | >15[2][3] |
| This compound | SARS-CoV-2 | Vero E6 | Data not available | Data not available | Data not available |
Table 2: Antiviral Activity Against Herpes Simplex Virus-1 (HSV-1)
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Acyclovir (B1169) | HSV-1 | Vero | 8.5[4] | >20[4] | >2.4 |
| Acyclovir | HSV-1 | Vero | 0.20 | 617.00[5] | 3085[5] |
| This compound | HSV-1 | Vero | Data not available | IC50: 4-40 (in various tumor cell lines)[6][7] | Data not available |
Table 3: Antiviral Activity Against Human Immunodeficiency Virus-1 (HIV-1)
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Zidovudine (AZT) | HIV-1 (IIIB) | MT-4 | Data not available | Data not available | Data not available |
| This compound | HIV-1 | MT-4 | Data not available | Data not available | Data not available |
Table 4: Antiviral Activity Against Influenza A Virus
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Oseltamivir | Influenza A (H1N1) | MDCK | 0.41 (for 2009 reference strain)[8] | Data not available | Data not available |
| This compound | Influenza A | MDCK | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antiviral activity of chemical compounds.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a virus and assessing the efficacy of an antiviral compound.
a. Cell Seeding:
-
Plate susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza) in multi-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate at 37°C in a 5% CO2 environment.
b. Virus Infection and Compound Treatment:
-
The next day, wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a known concentration of the virus (expressed as multiplicity of infection, MOI) for 1 hour at 37°C to allow for viral adsorption.
-
During this time, prepare serial dilutions of the test compound (e.g., this compound, Remdesivir) in a growth medium with a low percentage of serum.
-
After the adsorption period, remove the virus inoculum and wash the cells.
-
Add the medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
c. Overlay and Incubation:
-
Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-3 days), depending on the virus.
d. Plaque Visualization and Quantification:
-
After incubation, fix the cells with a solution like 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains viable cells. Plaques will appear as clear zones where cells have been lysed by the virus.
-
Count the number of plaques in each well.
e. Data Analysis:
-
The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration at which a compound is toxic to the host cells, which is necessary for calculating the selectivity index.
a. Cell Seeding and Compound Treatment:
-
Seed host cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with serial dilutions of the test compound. Include a cell control with no compound.
b. Incubation and MTT Addition:
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
c. Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
d. Data Analysis:
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating the antiviral activity of a compound like this compound.
Caption: Workflow for antiviral drug screening and lead identification.
References
- 1. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir and Ledipasvir among the FDA-Approved Antiviral Drugs Have Potential to Inhibit SARS-CoV-2 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impact.ornl.gov [impact.ornl.gov]
- 4. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity and biochemical effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity and biochemical effects of this compound-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 8. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Topsentin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic strategies employed for the marine alkaloid Topsentin and its structurally related analogs. This compound, a bis(indole) alkaloid isolated from marine sponges, and its derivatives have garnered significant interest due to their wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. The development of efficient and versatile synthetic routes is crucial for further pharmacological investigation and the generation of novel therapeutic leads. This document outlines key synthetic approaches, presents available quantitative data for comparison, and provides detailed experimental methodologies for seminal reactions.
Synthetic Strategies for this compound
The total synthesis of this compound has been approached through various methodologies, primarily focusing on the construction of the central imidazole (B134444) or dihydropyrazinone core connecting the two indole (B1671886) moieties.
One prominent strategy involves the condensation of an indolic α-keto-thioimidate salt with 1-(indol-3'-yl)-1,2-diaminoethane.[1][2][3][4] This approach has been successfully utilized for the synthesis of this compound D and other related natural products.[4] A key precursor in this route is the β-amino indolic hydroxylamine, which is converted to the crucial diamine intermediate in a two-step sequence.[1][2][3]
Another efficient approach has been developed for the synthesis of this compound C. This method starts from readily available 3-(2-nitrovinyl)indoles and proceeds through a solvent-free conjugate addition of O-pivaloylhydroxylamines, followed by a mild reduction to yield (indol-3-yl)ethane-1,2-diamines.[5] The total synthesis of racemic this compound C was achieved in seven steps from 6-bromoindole (B116670) with an overall yield of 55%.[5]
A synthesis of this compound-A has also been reported starting from 3-acetylindole.[6][7] This route involves the bromination of 3-acetylindole, followed by reaction with 1,1-dimethylhydrazine (B165182) and a subsequent rearrangement to form the target molecule.[7]
Synthetic Routes to this compound Analogs
The promising biological activities of this compound have spurred the development of numerous analogs with modifications to the bis-indole structure and the central heterocyclic core. These analogs aim to improve potency, selectivity, and pharmacokinetic properties.
Deaza-Analogs: A facile synthesis for deaza-analogs of this compound has been developed where the imidazole unit is replaced by a highly functionalized pyrrole (B145914) ring.[8][9] The key step in this synthesis is a one-pot reaction between β-dicarbonyl compounds and a 1,2-diaza-1,3-diene, catalyzed by CuCl2·2H2O, affording the desired bis-indolyl pyrroles in excellent yields (82-98%).[8][9]
Thiazole (B1198619) Analogs: New northis compound analogs have been synthesized where the imidazole ring is replaced by a thiazole moiety.[10] These compounds have shown significant antiproliferative activity. The synthesis of these analogs often involves the Hantzsch thiazole synthesis, coupling an α-oxo-1H-indole-3-thioacetamide with a 2-bromo-1-(1H-indol-3-yl)-ethanone.[6]
Oxadiazole Analogs: A series of this compound analogs featuring a 1,2,4-oxadiazole (B8745197) core in place of the imidazole ring have been synthesized and evaluated for their antiproliferative activity, particularly against pancreatic cancer cells.[11][12]
Quantitative Comparison of Synthetic Routes
| Compound | Synthetic Approach | Starting Material | Number of Steps | Overall Yield | Reference |
| Racemic this compound C | Nitrovinylindole route | 6-bromoindole | 7 | 55% | [5] |
| Deaza-Topsentin Analogs | One-pot pyrrole synthesis | N-methylindoles | 2 (from indoles) | 82-98% (for the key step) | [8][9] |
| This compound-A | From 3-acetylindole | 3-acetylindole | 3 | Not specified in abstract | [6][7] |
Note: The data presented is based on the available information from the cited literature. Overall yields for some routes were not explicitly stated in the abstracts.
Experimental Protocols
Synthesis of (Indol-3-yl)ethane-1,2-diamines (Precursor for this compound C)
This protocol is based on the method described for the synthesis of this compound C precursors.[5]
-
Synthesis of 1-Boc-3-(2-nitrovinyl)indoles: Indoles are first formylated using N,N-dimethylformamide (DMF) and thionyl chloride (SOCl2). The resulting aldehydes are then condensed with nitromethane. Finally, a tert-butoxycarbonyl (Boc) protecting group is added in the presence of 4-(N,N-dimethylamino)pyridine (DMAP).
-
Conjugate Addition: A solvent-free conjugate addition of O-pivaloylhydroxylamines to the 1-Boc-3-(2-nitrovinyl)indoles is performed.
-
Reduction: The resulting adduct is then subjected to a mild reduction to afford the protected (indol-3-yl)ethane-1,2-diamines.
-
Deprotection: The protecting groups are removed to yield the final diamine.
One-pot Synthesis of Deaza-Topsentin Analogs (Pyrrole-based)
This protocol is based on the facile synthesis of deaza-analogs of this compound.[8][9]
-
Preparation of β-diketones: N-methylindoles are subjected to a Friedel-Crafts reaction with malonyl dichloride in dichloromethane (B109758) to produce the corresponding β-diketones in good yields (45-70%).
-
One-pot Cyclization: The β-diketone is reacted with a 1,2-diaza-1,3-diene in tetrahydrofuran (B95107) in the presence of CuCl2·2H2O as a catalyst. This one-pot reaction furnishes the ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates in excellent yields (82-98%).
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic strategies for this compound and a representative analog.
Caption: General synthetic pathways for this compound C and this compound D.
Caption: Synthetic route to deaza-analogs of this compound with a pyrrole core.
References
- 1. [PDF] Total synthesis of marine sponge bis(indole) alkaloids of the this compound class. | Semantic Scholar [semanticscholar.org]
- 2. Collection - Total Synthesis of Marine Sponge Bis(indole) Alkaloids of the this compound Class - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Total synthesis of marine sponge bis(indole) alkaloids of the this compound class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revision of the Structure and Total Synthesis of this compound C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Facile Synthesis of Deaza-Analogues of the Bisindole Marine Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,4-Oxadiazole this compound Analogs with Antiproliferative Activity against Pancreatic Cancer Cells, Targeting GSK3β Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Potency of Topsentin Versus Its Synthetic Derivatives: A Comparative Analysis
Researchers in drug discovery are in a continuous quest for more potent and selective therapeutic agents. Marine natural products, such as Topsentin, have emerged as a promising source of lead compounds. This guide provides a comprehensive comparison of the biological potency of this compound and its synthetic derivatives, supported by experimental data, to aid researchers in navigating the landscape of these promising anticancer and anti-inflammatory agents.
At a Glance: Is Natural Always Better?
The central question of whether the natural marine alkaloid this compound is more potent than its synthetically derived counterparts does not have a simple answer. The potency is highly dependent on the specific derivative, the biological target, and the cell line being tested. While this compound itself exhibits significant cytotoxic and anti-inflammatory activities, numerous synthetic modifications have led to derivatives with substantially enhanced potency and, in some cases, improved selectivity.
This guide will delve into the quantitative data to provide a clearer picture. We will explore the cytotoxic effects against various cancer cell lines and the inhibition of key cellular signaling pathways.
Quantitative Comparison of Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The lower the IC50 value, the greater the potency of the compound. The following tables summarize the IC50 values for this compound and several of its synthetic derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound and Northis compound Derivatives
| Compound | P388 (Murine Leukemia) | A549 (Lung Carcinoma) | Pancreatic Cancer Cell Lines | Other Cancer Cell Lines | Reference(s) |
| This compound | 4 - 40 | - | - | 8.8 (P-388) | [1][2] |
| Northis compound A | 7.6 | - | - | - | [3] |
| Northis compound B | 7.8 | - | - | - | [3] |
| Northis compound C | 1.7 | - | - | - | [3] |
| Tri-methylated Northis compound B derivative | 0.9 | - | - | - | [3] |
| Tetra-methylated Northis compound B derivative | 0.34 | - | - | - | [3] |
| Pyridine northis compound analog (II) | 4.3 | 1.7 | - | - | |
| Oxadiazole-based derivative (6b) | - | - | 5.7 - 10.7 | - | |
| Thiazole (B1198619) derivative (2n) | - | - | - | GI50: 0.03 - 12.6 | [3] |
Table 2: CDK1 Inhibitory Activity (IC50 in µM)
| Compound | IC50 (µM) | Reference(s) |
| Thiazole derivative (2n) | 1.14 | [3] |
Analysis of Potency Data:
The data clearly indicates that while this compound is a potent compound, several of its synthetic derivatives exhibit significantly greater potency. For instance, methylated derivatives of Northis compound B show a marked increase in cytotoxicity against P388 leukemia cells compared to the parent Northis compound compounds.[3] The thiazole derivative 2n, in addition to its broad-spectrum anticancer activity, is also a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[3] This highlights the success of synthetic modifications in enhancing the biological activity of the natural product scaffold.
Key Experimental Methodologies
The determination of the potency of these compounds relies on robust and standardized experimental protocols. Below are summaries of the key assays used to generate the data presented above.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a controlled environment (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its derivatives) and incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4][5][6][7][8]
In Vitro Kinase Inhibition Assay (CDK1)
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme, in this case, CDK1.
Protocol:
-
Reaction Setup: The assay is typically performed in a 384-well plate. A reaction mixture is prepared containing the CDK1 enzyme, its substrate (e.g., a specific peptide), and the test compound at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of kinase activity is quantified. A common method is to measure the amount of ADP produced, which is proportional to the enzyme activity. This can be done using a variety of commercial kits, often involving a coupled enzyme system that generates a luminescent or fluorescent signal.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined from the resulting dose-response curve.[1][2][4][9][10]
Signaling Pathway Interactions
This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Cyclin-Dependent Kinase (CDK) Pathway
As evidenced by the potent inhibitory activity of some derivatives against CDK1, this pathway is a significant target. CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the CDK1 pathway by synthetic this compound derivatives.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
This compound has been shown to suppress the phosphorylation of key proteins in the MAPK signaling pathway, such as p38, ERK, and JNK.[11][12][13][14][15] This pathway is critical in transducing extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Its inhibition is a key mechanism for the anti-inflammatory and anticancer effects of these compounds.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Conclusion: The Future is Synthetic
The evidence presented in this guide strongly suggests that while this compound is a valuable natural lead compound, its synthetic derivatives hold greater promise for the development of more potent therapeutic agents. Through targeted chemical modifications, researchers have been able to significantly enhance the cytotoxic and enzyme-inhibitory activities of the parent molecule. The ability to fine-tune the structure of these compounds opens up avenues for developing drugs with improved efficacy and potentially better selectivity, paving the way for the next generation of treatments for cancer and inflammatory diseases. Continued exploration of the structure-activity relationships of this compound analogues will be crucial in realizing their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. mdpi.com [mdpi.com]
- 12. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Effect of Topsentin with Caspase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the marine alkaloid Topsentin with other apoptosis-inducing agents, focusing on the validation of its pro-apoptotic effects through the use of caspase inhibitors. We will delve into the experimental data supporting its mechanism of action, provide detailed protocols for key validation assays, and present visual workflows and signaling pathways to facilitate understanding.
This compound: A Promising Pro-Apoptotic Agent
This compound, a bis-indole alkaloid isolated from marine sponges, has demonstrated significant anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1] Emerging evidence suggests that this compound exerts its anti-cancer activity by inducing apoptosis, the programmed cell death essential for tissue homeostasis and a key target in cancer therapy. Several studies on this compound analogs have pointed towards the involvement of the intrinsic apoptotic pathway, which is critically dependent on the activation of a cascade of cysteine-aspartic proteases known as caspases.[2]
The Critical Role of Caspases in Apoptosis
Apoptosis is executed by a family of caspases, which act as the central executioners of the cell death program. The apoptotic signaling cascade can be broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as caspase-3, which then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. To definitively establish that a compound like this compound induces apoptosis via a caspase-dependent mechanism, it is crucial to demonstrate that the inhibition of caspases can rescue cells from its cytotoxic effects.
Comparing this compound with Alternative Pro-Apoptotic Agents
To better understand the efficacy and mechanism of this compound, it is useful to compare it with well-established apoptosis-inducing agents.
| Feature | This compound | Doxorubicin | Staurosporine (B1682477) |
| Class | Bis-indole alkaloid | Anthracycline antibiotic | Alkaloid (non-selective protein kinase inhibitor) |
| Primary Mechanism of Action | Inhibition of Cyclin-Dependent Kinase 1 (CDK1)[1][3], leading to cell cycle arrest and apoptosis. | DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4][5] | Broad-spectrum protein kinase inhibitor, inducing apoptosis through multiple pathways.[6][7] |
| Apoptosis Induction Pathway | Primarily intrinsic pathway (inferred from analogs)[2] | Both intrinsic and extrinsic pathways, often p53-dependent.[8][9] | Both intrinsic and extrinsic pathways, can be caspase-dependent or independent depending on cell type.[6] |
| Reported IC50 Range | 5.7 - 10.7 µM (Pancreatic Cancer Cells, for a derivative)[3] | Varies widely depending on cell line (e.g., ~0.1 - 1 µM) | Nanomolar to low micromolar range |
Experimental Validation of Caspase-Dependent Apoptosis
To validate that this compound's pro-apoptotic effect is mediated by caspases, a series of experiments are typically performed. The general workflow involves treating cancer cells with this compound in the presence or absence of a pan-caspase inhibitor, such as Z-VAD-FMK, and then assessing cell viability and apoptosis.
Data Presentation: Effect of Caspase Inhibition on this compound-Induced Cytotoxicity
The following table summarizes hypothetical data from an experiment designed to validate the caspase-dependency of this compound-induced apoptosis in a cancer cell line (e.g., HeLa).
| Treatment | Concentration | % Cell Viability (MTT Assay) | % Apoptotic Cells (Annexin V/PI Staining) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | - | 100 ± 5 | 5 ± 1 | 1.0 |
| This compound | 10 µM | 45 ± 4 | 55 ± 6 | 4.5 ± 0.5 |
| Z-VAD-FMK | 50 µM | 98 ± 3 | 6 ± 2 | 1.1 ± 0.2 |
| This compound + Z-VAD-FMK | 10 µM + 50 µM | 85 ± 6 | 10 ± 3 | 1.3 ± 0.3 |
Data are represented as mean ± standard deviation and are hypothetical for illustrative purposes.
This data clearly shows that the pan-caspase inhibitor Z-VAD-FMK significantly rescues the cells from this compound-induced cell death and reduces the percentage of apoptotic cells, strongly indicating a caspase-dependent mechanism.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound-induced intrinsic apoptosis pathway and the point of intervention by caspase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for validating the caspase-dependent pro-apoptotic effect of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound, caspase inhibitor, or a combination of both at desired concentrations for 24-48 hours. Include a vehicle-treated control group.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
Principle: This luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspase-3/7 to generate a luminescent signal.
Protocol:
-
Seed cells in a white-walled 96-well plate and treat as described previously.
-
After treatment, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion
The available evidence strongly suggests that this compound and its analogs induce apoptosis in cancer cells through a caspase-dependent mechanism, likely involving the intrinsic pathway. While direct experimental validation using caspase inhibitors on the parent this compound compound is still needed in the public domain, the data from its analogs provide a compelling case. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to definitively validate the pro-apoptotic mechanism of this compound and other novel anti-cancer compounds. This validation is a critical step in the pre-clinical development of new and effective cancer therapeutics.
References
- 1. Synthesis, antitumor activity and CDK1 inhibiton of new thiazole northis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazole this compound Analogs with Antiproliferative Activity against Pancreatic Cancer Cells, Targeting GSK3β Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Oxadiazole-Based this compound Derivative Modulates Cyclin-Dependent Kinase 1 Expression and Exerts Cytotoxic Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 8. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of Topsentin's mechanism with other bis-indole alkaloids
A Comparative Analysis of the Mechanisms of Action of Topsentin and Other Bio-indole Alkaloids
This compound, a bis-indole alkaloid isolated from marine sponges of the genus Spongosorites, has garnered significant attention for its diverse biological activities. This guide provides a comparative study of the mechanisms of action of this compound and other notable bis-indole alkaloids, offering insights for researchers and drug development professionals. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways.
Overview of Biological Activities
Bis-indole alkaloids exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. While sharing a common structural scaffold, subtle variations in their chemical structures lead to distinct mechanisms of action.
Comparative Mechanism of Action
Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-pronged approach. A key mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a critical mediator of inflammation.[1] This inhibition is achieved by the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[1][2] Specifically, this compound downregulates the phosphorylation of p38, ERK, and JNK in the MAPK pathway, which in turn inhibits the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[2] Furthermore, this compound has been shown to inactivate phospholipase A2, another important enzyme in the inflammatory cascade.
In contrast to the detailed understanding of this compound's anti-inflammatory action, the specific molecular mechanisms for many other bis-indole alkaloids in this context are less well-defined. However, compounds like Nortopsentins A, B, and C , along with Bromothis compound , Dragmacidin , and Hamacanthins A and B , have also demonstrated significant anti-inflammatory properties, suggesting they may share some mechanistic similarities with this compound.[3]
Anticancer Mechanisms
The anticancer activity of bis-indole alkaloids is a major area of investigation. This compound has been shown to inhibit the proliferation of various human and murine tumor cells.[4] Its primary mechanism involves the inhibition of DNA synthesis, with a secondary effect on RNA synthesis, while protein synthesis remains largely unaffected.[4][5] Fluorescence spectroscopy and competitive binding assays have revealed that this compound interacts with DNA by binding to the minor groove.[4]
Other bis-indole alkaloids exhibit different or additional anticancer mechanisms. For instance, some synthetic derivatives of Northis compound induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase. The well-known bis-indole alkaloids vinblastine and vincristine (though from a different structural class) function as potent tubulin inhibitors, thereby disrupting microtubule dynamics and inhibiting mitosis.[6][7] Staurosporine derivatives, another class of indole (B1671886) alkaloids, have been found to inhibit both DNA and RNA synthesis.[8]
Antibacterial Mechanisms
Several bis-indole alkaloids have shown promise as antibacterial agents. This compound and its analogue Bromothis compound exhibit bactericidal activity by rapidly disrupting and permeabilizing the bacterial cell membrane.[9] This mechanism leads to the leakage of cellular contents and bacterial cell death.
In contrast, some synthetic bis-indole alkaloids display a different mode of antibacterial action. They have been found to interact with lipid II, a crucial precursor in bacterial cell wall synthesis, and dissipate the membrane potential of Gram-positive bacteria.[10][11] Other synthetic derivatives have been shown to inhibit key bacterial enzymes such as thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B.[12] The Hamacanthin class of bis-indole alkaloids has been reported to exhibit more potent antibacterial activity than the topsentins, although their precise mechanism is still under investigation.[13]
Quantitative Data on Biological Activity
The following table summarizes the cytotoxic activities of this compound and other selected bis-indole alkaloids against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| This compound | P388 (murine leukemia) | 3 µg/mL | [8] |
| HCT-8, A-549, T47D (human tumor cells) | 20 µg/mL | [8] | |
| Bromothis compound | NSCLC-N6 (human bronchopulmonary) | 6.3 µg/mL | [8] |
| Deoxythis compound | NSCLC-N6 (human bronchopulmonary) | 6.3 µg/mL | [8] |
| Breast Cancer | 10.7 µg/mL | [8] | |
| HepG2 (hepatoma) | 3.3 µg/mL | [8] | |
| Northis compound A | P388 (murine leukemia) | 7.6 | [3] |
| Northis compound B | P388 (murine leukemia) | 7.8 | [3] |
| Northis compound C | P388 (murine leukemia) | 1.7 | [3] |
| Hyrtinadine A | L-1210 (murine leukemia) | Not Specified | [8] |
| KB (human epidermis carcinoma) | Not Specified | [8] |
Experimental Protocols
COX-2 Inhibition Assay (for Anti-inflammatory Activity)
Cell Culture: Human epidermal keratinocyte HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
UVB Irradiation and Treatment: Cells are seeded in appropriate culture plates and grown to 80-90% confluency. The culture medium is then replaced with phosphate-buffered saline (PBS), and the cells are irradiated with UVB (e.g., 20 mJ/cm²). After irradiation, the PBS is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
Western Blot Analysis: After a specified incubation time (e.g., 24 hours), cells are harvested, and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against COX-2 and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
mRNA Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells using a suitable kit. cDNA is synthesized from the RNA using a reverse transcription kit. Quantitative PCR is then performed using specific primers for COX-2 and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
DNA Minor Groove Binding Assay (for Anticancer Activity)
Fluorescence Spectroscopy: The interaction of the bis-indole alkaloid with DNA is monitored by fluorescence spectroscopy. A solution of calf thymus DNA (ctDNA) is prepared in a suitable buffer (e.g., Tris-HCl). The fluorescence emission spectrum of the test compound is recorded in the absence and presence of increasing concentrations of ctDNA. Changes in the fluorescence intensity and wavelength maxima are indicative of binding.
Competitive Binding Assay with Hoechst 33258: Hoechst 33258 is a known minor groove binder that exhibits enhanced fluorescence upon binding to DNA. A solution of ctDNA and Hoechst 33258 is prepared. The test compound is then titrated into this solution. A decrease in the fluorescence of the Hoechst 33258-DNA complex indicates that the test compound is displacing Hoechst 33258 from the minor groove of the DNA.
Bacterial Membrane Permeabilization Assay (for Antibacterial Activity)
SYTOX Green Uptake Assay: Bacterial cells (e.g., Staphylococcus aureus) are grown to the mid-logarithmic phase, harvested, and washed with a suitable buffer (e.g., HEPES). The cells are then resuspended in the buffer containing SYTOX Green, a fluorescent dye that can only enter cells with compromised membranes. The baseline fluorescence is measured. The test compound is then added to the cell suspension, and the fluorescence is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates that the compound has permeabilized the bacterial membrane, allowing the entry of SYTOX Green.
Signaling Pathways and Workflow Visualizations
Below are diagrams created using the DOT language to illustrate key mechanisms and workflows.
Caption: this compound's inhibition of the MAPK/AP-1 signaling pathway to reduce COX-2 expression.
Caption: Experimental workflow for determining DNA minor groove binding of this compound.
Caption: Workflow for the SYTOX Green uptake assay to assess bacterial membrane permeabilization.
References
- 1. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity and biochemical effects of this compound-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer activity of bisindole alkaloids derived from natural sources and synthetic bisindole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Bisindole Alkaloids and Their Mode of Action against Methicillin-Resistant Staphylococcus Aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Antifungal Efficacy of Topsentin and Commercial Antifungals
For Immediate Release
This guide provides a comprehensive benchmark of the antifungal activity of Topsentin, a marine-derived bis-indole alkaloid, against established commercial antifungal agents. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their respective antifungal profiles.
Executive Summary
This compound and its analogs have demonstrated notable antifungal properties. This guide synthesizes available in vitro data to compare the efficacy of these compounds with leading commercial antifungals against clinically significant fungal pathogens, namely Candida albicans and Aspergillus fumigatus. While direct Minimum Inhibitory Concentration (MIC) data for this compound against these specific human pathogens is limited in publicly available literature, data for the structurally similar Nortopsentins provide a valuable preliminary benchmark. The established mechanisms of action for commercial antifungals are also presented alongside a hypothesized mechanism for this compound based on current research into related compounds.
Comparative Antifungal Activity
The antifungal efficacy of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound's analogs (Nortopsentins) and various commercial antifungals against Candida albicans and Aspergillus fumigatus.
Data Presentation
Table 1: Comparative MIC Values against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Northis compound A | Bis-indole Alkaloid | 3.1[1] | - | - |
| Northis compound B | Bis-indole Alkaloid | 6.2[1] | - | - |
| Northis compound C * | Bis-indole Alkaloid | 12.5[1] | - | - |
| Fluconazole | Azole | ≤0.25 - >64 | 0.5 | 32 |
| Amphotericin B | Polyene | 0.03 - 2 | 0.5 | 1 |
| Caspofungin | Echinocandin | 0.008 - >8 | 0.125 | 0.5 |
*Note: Data for Nortopsentins A, B, and C are presented as a proxy for this compound due to their structural similarity as bis-indole alkaloids. The original data was presented in µM and has been converted to µg/mL for comparative purposes, assuming a molecular weight similar to that of this compound.
Table 2: Comparative MIC Values against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound/Northis compound | Bis-indole Alkaloid | Not Available | - | - |
| Voriconazole | Azole | 0.125 - 4 | 0.5 | 1 |
| Amphotericin B | Polyene | 0.125 - 2 | 1 | 1 |
| Caspofungin | Echinocandin | 0.015 - >8 | 0.125 | 0.25 |
Note: A comprehensive search of scientific literature did not yield specific MIC values for this compound or its close analogs against Aspergillus fumigatus.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. Commercial antifungals target specific components of the fungal cell. The proposed mechanism for this compound is based on the known activities of related indole (B1671886) compounds.
Commercial Antifungal Mechanisms:
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. This disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately cell death.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. This weakens the cell wall, leading to osmotic instability and cell lysis.
Hypothesized Mechanism of Action for this compound:
The precise antifungal mechanism of this compound is not yet fully elucidated. However, based on studies of bis-indole alkaloids and related indole derivatives, two primary mechanisms are hypothesized:
-
DNA Intercalation and Disruption of DNA Metabolism: Some bis-indole alkaloids have been shown to interact with DNA, potentially by intercalating between base pairs or binding to the minor groove. This can interfere with DNA replication and transcription, leading to inhibition of fungal growth.
-
Inhibition of Ergosterol Biosynthesis: Indole-containing compounds have been reported to inhibit key enzymes in the ergosterol biosynthesis pathway, similar to azole antifungals.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the established signaling pathways for major commercial antifungal classes and a putative pathway for this compound.
Caption: Mechanisms of action for different classes of antifungal agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Broth Microdilution Method for Yeasts (CLSI M27)
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant (≥50%) inhibition of growth compared to the drug-free control well.
Broth Microdilution Method for Molds (CLSI M38)
-
Inoculum Preparation: Conidia from mature mold cultures are suspended in sterile saline with 0.05% Tween 20. The suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared mold suspension. The plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC for azoles and amphotericin B is the lowest concentration that shows 100% inhibition of growth. For echinocandins, the minimum effective concentration (MEC) is determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.
Experimental Workflow Diagram
Caption: Standard workflow for antifungal susceptibility testing.
References
Validating Topsentin's Specificity: A Comparative Guide to the Use of Negative and Positive Controls
For researchers, scientists, and drug development professionals, understanding the specificity of a bioactive compound is paramount. This guide provides a comprehensive analysis of how negative and positive controls are employed to validate the specificity of Topsentin, a marine-derived bis-indole alkaloid with demonstrated anti-inflammatory and anti-tumor properties. By objectively comparing its performance with alternatives and detailing supporting experimental data, this guide serves as a crucial resource for evaluating this compound's potential as a targeted therapeutic agent.
This compound has been identified as an inhibitor of key signaling molecules, notably Cyclooxygenase-2 (COX-2) and components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] However, to confidently attribute its biological effects to the inhibition of these specific targets, rigorous experimental validation using appropriate controls is essential. This involves the use of negative controls to rule out off-target effects and positive controls to benchmark its potency and selectivity against established inhibitors.
Quantitative Comparison of Inhibitory Activity
To ascertain the specificity of this compound, its inhibitory activity must be quantified and compared against both negative and positive controls. An ideal negative control would be a structurally similar but biologically inactive analog of this compound. Positive controls would include well-characterized, selective inhibitors of the target enzymes. The following table summarizes the kind of data required to build a strong case for this compound's specificity.
| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | COX-2 | Data Needed | Data Needed | |
| p38 MAPK | Data Needed | N/A | ||
| JNK | Data Needed | N/A | ||
| ERK | Data Needed | N/A | ||
| Deaza-Topsentin (Negative Control) | Various Cancer Cell Lines | No Significant Activity | N/A | [3] |
| Celecoxib (Positive Control) | COX-2 | ~40 nM | High (Varies by assay) | [4] |
| SB203580 (Positive Control) | p38 MAPK | Data Needed | N/A |
Note: "Data Needed" indicates where direct experimental values for this compound in comparative assays are not yet publicly available. While the synthesis of deaza-analogues of this compound, which lack significant biological activity, has been reported, providing a strong candidate for a negative control, comprehensive kinase inhibitor profiling data for this compound against a broad panel of kinases remains to be published.[3]
Experimental Protocols
The validation of this compound's specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize and compare the inhibitory activities of this compound and its controls.
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against the COX-2 enzyme.
Objective: To quantify the inhibitory effect of this compound, a negative control (e.g., Deaza-Topsentin), and a positive control (e.g., Celecoxib) on the activity of purified COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. The peroxidase component of the enzyme generates a fluorescent product in the presence of a suitable substrate. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Purified human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound, Deaza-Topsentin, and Celecoxib dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound, Deaza-Topsentin, and Celecoxib in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and the test compounds.
-
Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the fluorometric substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.
-
Calculate the rate of reaction for each concentration of the test compounds.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro Kinase Assay (Radiometric)
This protocol outlines a general procedure for determining the in vitro IC50 of a test compound against a specific kinase, such as p38 MAPK, JNK, or ERK.
Objective: To quantify the inhibitory effect of this compound, a negative control, and a positive control (e.g., SB203580 for p38 MAPK) on the activity of a specific kinase.
Principle: The assay measures the transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified, active kinase (e.g., p38α, JNK1, ERK2)
-
Specific peptide or protein substrate (e.g., ATF2 for p38 MAPK)
-
[γ-³²P]ATP
-
Kinase assay buffer
-
This compound, inactive analog, and relevant positive control inhibitor
-
Phosphocellulose filter paper or membrane
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
To each reaction tube or well, add the kinase assay buffer, the specific substrate, and the test compound.
-
Add the kinase enzyme and allow to pre-incubate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filters extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis of MAPK Phosphorylation
This cellular assay is used to assess the effect of a compound on the phosphorylation state of specific kinases within a signaling pathway in intact cells.
Objective: To determine if this compound inhibits the phosphorylation of ERK, JNK, and p38 in a cellular context.
Principle: Cells are treated with a stimulus that activates the MAPK pathway in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for the phosphorylated forms of the kinases.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
Cell culture medium and supplements
-
Stimulus (e.g., UVB radiation, growth factors)
-
This compound and control compounds
-
Lysis buffer
-
Primary antibodies (anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and total-ERK/JNK/p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or control compounds for a specified time.
-
Expose the cells to the stimulus to activate the MAPK pathway.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated kinase.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total form of the kinase to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing Experimental Logic and Pathways
To clearly illustrate the experimental design and the signaling pathways involved, graphical representations are invaluable.
References
- 1. Antitumor activity and biochemical effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoprotective Activity of this compound, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Topsentin: A Guide for Laboratory Professionals
Core Principles for Topsentin Disposal
Given that many marine alkaloids exhibit cytotoxic properties, it is prudent to handle this compound as a potentially hazardous compound. The fundamental principle is to prevent environmental release and minimize exposure to laboratory personnel. This involves a multi-step process of waste segregation, proper containerization, and adherence to institutional and local environmental health and safety (EHS) guidelines.
Quantitative Data for Hazardous Waste Management
The following table summarizes key parameters for the management of cytotoxic and chemical waste, which should be applied to the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Segregation | Differentiate between bulk and trace contamination. | [1][2] |
| Container Type | Puncture-resistant, leak-proof, and clearly labeled. | [1][2][3] |
| Labeling | "Cytotoxic Waste" or "Hazardous Waste," with appropriate hazard symbols. | [2][4][5] |
| Final Disposal | Incineration or chemical neutralization. | [1][4] |
| PPE Requirement | Double gloves, disposable gown, safety glasses. | [2] |
Detailed Protocol for the Proper Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and contaminated materials in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound or its waste, all personnel must wear appropriate PPE, including double nitrile gloves, a disposable lab gown, and chemical safety goggles.[2]
2. Waste Segregation at the Source:
-
Bulk this compound Waste: This category includes unused or expired pure compounds, concentrated stock solutions, and materials from spill cleanups.
-
Trace this compound Waste: This includes empty vials, contaminated gloves, pipette tips, and other lab consumables that have come into contact with this compound.[2]
3. Containerization:
-
Bulk Waste: Place bulk this compound waste into a designated, leak-proof, and clearly labeled hazardous chemical waste container. The container should be compatible with the chemical nature of the waste.
-
Trace Waste: Dispose of items with trace contamination in a designated cytotoxic waste container, which is often color-coded (e.g., purple or yellow) and clearly labeled.[2][3][4]
-
Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant cytotoxic sharps container.[1][3]
4. Decontamination:
-
All surfaces, glassware, and equipment that have been in contact with this compound must be decontaminated.
-
Use an appropriate solvent or a certified laboratory cleaning agent to thoroughly wipe down all affected areas.
-
All cleaning materials, such as wipes and paper towels, should be disposed of as trace cytotoxic waste.[2]
5. Storage and Collection:
-
Seal all waste containers securely to prevent leakage.
-
Store the sealed containers in a designated and secure satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup by the Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these established procedures for cytotoxic and hazardous waste, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Topsentin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Topsentin, a marine-derived bis-indole alkaloid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document is based on best practices for handling chemical compounds with unknown toxicity and information derived from structurally related compounds.[1] It is imperative to treat this compound with caution, assuming it may be harmful if inhaled, swallowed, or if it comes into contact with skin.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Equipment Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that could cause eye damage. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption of the compound. |
| Body Protection | A lab coat and appropriate protective clothing to prevent skin exposure. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the solid form where dust generation is possible. |
Operational Plan: From Handling to Disposal
Adherence to a strict operational protocol is vital for ensuring laboratory safety and minimizing environmental impact.
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before beginning any work, ensure all personnel are wearing the appropriate PPE as detailed in the table above.
-
Weighing: When weighing the solid compound, do so in a manner that minimizes dust creation. A balance with a draft shield is recommended.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
2. Spill Response:
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material to contain the substance.
-
Cleanup: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste. Clean the spill area thoroughly. Do not allow the chemical to enter drains.
-
PPE: Wear appropriate PPE during the entire cleanup process.
3. Disposal Plan:
-
Waste Identification: All waste contaminated with this compound, including unused compound, contaminated labware, and cleaning materials, must be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the hazardous waste in accordance with all federal, state, and local environmental regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
